CAY10410
説明
特性
IUPAC Name |
(Z)-7-[(1R,2E)-2-[(Z)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,17H,2-5,8,11-12,14-16H2,1H3,(H,22,23)/b9-7-,10-6-,18-13+/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBJLDUEEOOVHL-WKELIDJCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=C1C(CCC1=O)CC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\1/[C@H](CCC1=O)C/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CAY10410: A Technical Guide for Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10410 is a synthetic analog of 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂) and a potent agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). As a member of the nuclear hormone receptor superfamily, PPARγ is a critical regulator of numerous physiological processes, including lipid and glucose metabolism, cellular differentiation, and the inflammatory response. The potent agonistic activity of this compound at the PPARγ receptor suggests its significant potential as a tool for investigating the therapeutic modulation of inflammatory pathways. This technical guide provides an in-depth overview of the core mechanisms of action for PPARγ agonists like this compound in inflammation, alongside detailed experimental protocols for its characterization.
Core Mechanism of Action: PPARγ Activation and Anti-inflammatory Signaling
The primary mechanism through which this compound is expected to exert its anti-inflammatory effects is via the activation of PPARγ. Upon binding to its ligand, this compound, PPARγ undergoes a conformational change, leading to the dissociation of corepressor molecules and the recruitment of coactivator proteins. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
A key anti-inflammatory function of PPARγ activation is the negative regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. PPARγ activation can interfere with NF-κB signaling through several mechanisms, including:
-
Transrepression: The activated PPARγ/RXR heterodimer can directly bind to and inhibit the activity of NF-κB components, preventing their binding to DNA.
-
Coactivator Competition: PPARγ and NF-κB compete for a limited pool of essential coactivator proteins, leading to reduced NF-κB-mediated transcription.
-
Induction of IκBα: PPARγ can upregulate the expression of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus.
The inhibition of the NF-κB pathway by PPARγ agonists like this compound leads to a downstream reduction in the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
CAY10410: A Technical Guide for Metabolic Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10410 is a potent and specific agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism. As a derivative of 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), this compound is distinguished by its lack of an unsaturated ketone group. This structural modification makes it resistant to metabolism by glutathione (B108866) addition and is believed to reduce PPARγ-independent activities, suggesting a more targeted engagement of the PPARγ signaling pathway.[1] This specificity makes this compound a valuable research tool for elucidating the precise roles of PPARγ activation in various physiological and pathological processes, particularly in the context of metabolic disorders such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).
While direct and extensive studies on this compound in metabolic disorders are still emerging, its function as a PPARγ agonist places it within a well-established class of compounds with significant therapeutic potential. This guide provides a comprehensive overview of the available data on this compound and outlines detailed experimental protocols and signaling pathways relevant to its investigation in metabolic disease models.
Quantitative Data
Currently, published quantitative data on the effects of this compound in metabolic disorder models are limited. The primary available data comes from in vitro studies in B lymphocytes.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Type | Concentration | Effect | Source |
| PPRE-LUC Activity | Human B cells | 1 µM | Activation | (Ray et al., 2006) as cited by supplier data |
For the purpose of comparison and to provide context for researchers, the following table summarizes typical activities of other well-characterized PPARγ agonists in metabolic research.
Table 2: Comparative In Vitro Activities of Common PPARγ Agonists
| Compound | Assay | Cell Type | EC50 / IC50 |
| Rosiglitazone | PPARγ Transactivation | - | ~30 nM |
| Pioglitazone | PPARγ Transactivation | - | ~500 nM |
| 15d-PGJ2 | PPARγ Binding | - | ~2.5 µM |
Signaling Pathways
The primary mechanism of action of this compound is the activation of PPARγ. Upon binding to this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the regulation of their transcription. In the context of metabolic disorders, this signaling cascade has several key downstream effects.
Caption: this compound-mediated PPARγ signaling pathway.
Experimental Protocols
While specific protocols for this compound in metabolic disease models are not yet widely published, the following are detailed, standard methodologies for evaluating the effects of a PPARγ agonist in this context. These protocols can be adapted for the study of this compound.
In Vitro PPARγ Activation Assay (Luciferase Reporter Assay)
This assay is used to determine if a compound can activate the PPARγ receptor and induce the transcription of a reporter gene.
Workflow:
Caption: Workflow for a PPARγ luciferase reporter assay.
Methodology:
-
Cell Culture: Seed mammalian cells (e.g., HEK293T, HepG2) in 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with a PPARγ expression plasmid, a PPRE-driven firefly luciferase reporter plasmid, and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of luciferase activity relative to the vehicle control.
In Vitro Adipocyte Differentiation Assay
This assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature, lipid-accumulating adipocytes, a key function of PPARγ activation.
Workflow:
Caption: Workflow for an in vitro adipocyte differentiation assay.
Methodology:
-
Cell Culture: Plate preadipocytes (e.g., 3T3-L1 or primary human preadipocytes) and grow them to confluence.
-
Differentiation Induction: Two days post-confluence, induce differentiation by treating the cells with a differentiation medium containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin, with or without various concentrations of this compound.
-
Adipocyte Maturation: After 48 hours, replace the induction medium with adipocyte maintenance medium containing 1 µg/mL insulin, with or without this compound. Replenish the medium every 2-3 days for a total of 8-12 days.
-
Lipid Staining: At the end of the differentiation period, wash the cells with PBS, fix with 10% formalin, and stain with Oil Red O solution to visualize lipid droplets.
-
Quantification: After imaging, elute the Oil Red O stain from the cells using isopropanol (B130326) and quantify the amount of lipid accumulation by measuring the absorbance at approximately 500 nm.
In Vivo Study in a Diet-Induced Obesity (DIO) Mouse Model
This in vivo model is used to evaluate the therapeutic potential of a compound on obesity, insulin resistance, and related metabolic parameters.
Workflow:
References
Unraveling the Role of CAY10410 in Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disambiguation of CAY10410's Mechanism of Action: Initial investigations into the biological activity of this compound may present conflicting information, with some sources suggesting a role as a C-terminal Binding Protein (CtBP) inhibitor. However, a thorough review of chemical datasheets and supplier information clarifies that this compound is a potent Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist. This guide will focus on its well-established function as a PPARγ agonist and its subsequent regulation of gene transcription.
Core Mechanism: this compound as a PPARγ Agonist
This compound, an analog of 15-deoxy-Δ-12,14-prostaglandin J2 (15d-PGJ2), functions as a selective agonist for PPARγ, a nuclear receptor that plays a critical role in the regulation of gene expression. PPARγ is involved in numerous physiological processes, including adipogenesis, lipid metabolism, and inflammation. Upon activation by a ligand such as this compound, PPARγ undergoes a conformational change, leading to the recruitment of coactivator proteins and subsequent modulation of target gene transcription.
Signaling Pathway of this compound-mediated PPARγ Activation
The binding of this compound to PPARγ initiates a cascade of molecular events that ultimately alters the transcriptional landscape of the cell. This process is outlined in the signaling pathway diagram below.
Quantitative Data on this compound Activity
| Parameter | Value | Cell Line/System | Reference |
| PPARγ Activation | Potent Agonist | Human B cells | [1] |
| PPRE-LUC Activity | Activated at 1 µM (24h) | B cells | [1] |
| Cytotoxicity | Not observed up to 25 µM (48h) | Ramos cells, normal human B cells | [1] |
Experimental Protocols
General Workflow for Analyzing Gene Expression Changes Induced by this compound
The following diagram outlines a typical experimental workflow to investigate the effects of this compound on gene expression.
Detailed Methodology: Quantitative Real-Time PCR (qPCR)
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates.
-
Allow cells to adhere and reach the desired confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, 24 hours).
2. RNA Isolation:
-
Lyse cells directly in the wells using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Isolate total RNA according to the manufacturer's protocol of the chosen kit (e.g., RNeasy Mini Kit, Qiagen).
-
Elute RNA in nuclease-free water.
3. RNA Quality and Quantity Assessment:
-
Measure RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by determining the RNA Integrity Number (RIN) using an automated electrophoresis system (e.g., Agilent Bioanalyzer). A RIN value > 8 is generally recommended for gene expression studies.
4. cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
The reaction typically includes reverse transcriptase, dNTPs, and a mix of oligo(dT) and random hexamer primers.
-
Perform the reaction in a thermal cycler according to the kit's protocol.
5. Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing:
-
SYBR Green or TaqMan master mix
-
Forward and reverse primers for the target gene(s) and a reference gene (e.g., GAPDH, ACTB)
-
Diluted cDNA template
-
Nuclease-free water
-
-
Perform the qPCR reaction in a real-time PCR instrument. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run when using SYBR Green to verify the specificity of the amplified product.
6. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using the ΔΔCt method:
-
ΔCt: Normalize the Ct value of the gene of interest to the Ct value of the reference gene for each sample (ΔCt = Ctgene of interest - Ctreference gene).
-
ΔΔCt: Normalize the ΔCt of the treated sample to the ΔCt of the control sample (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
Fold Change: Calculate the fold change in gene expression as 2-ΔΔCt.
-
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed changes.
Conclusion
This compound exerts its influence on gene transcription primarily through the activation of the nuclear receptor PPARγ. This mechanism involves ligand binding, heterodimerization with RXR, recruitment of coactivators, and binding to PPREs in the promoter regions of target genes, leading to the modulation of their transcription. Understanding this pathway is crucial for researchers in various fields, from metabolic diseases to inflammation and cancer, who are investigating the therapeutic potential of PPARγ agonists. The provided experimental framework offers a robust starting point for elucidating the specific transcriptional effects of this compound in various biological contexts.
References
The Role of CAY10410 in Adipocyte Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipocyte differentiation, or adipogenesis, is a complex and highly regulated cellular process by which undifferentiated precursor cells, known as preadipocytes, develop into mature, lipid-storing adipocytes. This process is fundamental to adipose tissue development and plays a crucial role in systemic energy homeostasis. Dysregulation of adipogenesis is implicated in the pathophysiology of obesity and related metabolic disorders, making it a key area of research for therapeutic intervention.
Central to the regulation of adipogenesis is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that acts as a master transcriptional regulator of this process. Activation of PPARγ is both necessary and sufficient to initiate the cascade of gene expression that leads to the adipocyte phenotype. CAY10410 has been identified as a potent agonist of PPARγ, suggesting its potential role in modulating adipocyte differentiation. This technical guide provides an in-depth overview of the known mechanisms and experimental approaches related to the function of this compound in this critical biological process.
Core Mechanism of Action: this compound as a PPARγ Agonist
This compound is a synthetic compound that functions as a potent agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[1][2]. PPARγ is a ligand-activated transcription factor that plays a pivotal role in the regulation of adipogenesis[1][2]. Upon binding by an agonist like this compound, PPARγ undergoes a conformational change that promotes the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.
The activation of PPARγ is a critical and early event in the adipogenic cascade. It triggers a downstream transcriptional program that leads to the expression of numerous genes required for the development of the mature adipocyte phenotype, including those involved in lipid metabolism, insulin (B600854) sensitivity, and adipokine secretion.
The Adipogenic Signaling Cascade
The differentiation of preadipocytes into mature adipocytes is a well-orchestrated process involving a cascade of transcription factors. The activation of PPARγ by agonists such as this compound is a central event in this pathway.
Caption: this compound activates PPARγ, a key step in the adipogenic signaling cascade.
Experimental Protocols
While specific studies detailing the use of this compound in adipocyte differentiation are not yet widely published, the following are standard, detailed protocols for inducing and assessing adipogenesis in vitro, which can be adapted to investigate the effects of this compound. The most commonly used cell line for this purpose is the murine 3T3-L1 preadipocyte line.
3T3-L1 Preadipocyte Culture and Differentiation
This protocol outlines the standard method for inducing adipogenesis in 3T3-L1 cells. This compound would typically be added to the differentiation medium at various concentrations to assess its dose-dependent effects.
Materials:
-
3T3-L1 preadipocytes
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Differentiation Medium (MDI): Growth medium supplemented with:
-
0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX)
-
1 µM Dexamethasone
-
10 µg/mL Insulin
-
-
Maintenance Medium: Growth medium supplemented with 10 µg/mL Insulin
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (e.g., 6-well or 24-well)
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in culture plates at a density that allows them to reach confluence.
-
Growth to Confluence: Culture the cells in Growth Medium until they are 100% confluent. It is critical to allow the cells to become contact-inhibited for 2 days post-confluence before inducing differentiation.
-
Initiation of Differentiation (Day 0): Replace the Growth Medium with Differentiation Medium (MDI). For experimental wells, add the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Medium Change (Day 2): After 48 hours, replace the Differentiation Medium with Maintenance Medium, again including the respective concentrations of this compound or vehicle.
-
Maintenance: Replace the Maintenance Medium every 2 days.
-
Assessment of Differentiation: Adipocyte differentiation is typically assessed between days 8 and 12 by observing lipid droplet formation and performing quantitative assays.
Quantification of Lipid Accumulation (Oil Red O Staining)
Oil Red O is a lipid-soluble dye used to stain neutral triglycerides and lipids in mature adipocytes.
Materials:
-
Differentiated 3T3-L1 cells in culture plates
-
PBS
-
10% Formalin in PBS (for fixation)
-
Oil Red O stock solution (0.5% w/v in isopropanol)
-
Oil Red O working solution (freshly prepared by diluting stock solution with water and filtering)
-
Isopropanol (B130326) (100%)
Procedure:
-
Wash: Gently wash the differentiated cells with PBS.
-
Fixation: Add 10% formalin to each well and incubate for 30 minutes at room temperature.
-
Wash: Wash the fixed cells with water.
-
Staining: Remove the water and add the Oil Red O working solution to cover the cell monolayer. Incubate for 20-30 minutes at room temperature.
-
Wash: Remove the staining solution and wash the cells repeatedly with water until the water runs clear.
-
Imaging: Visualize the stained lipid droplets under a microscope.
-
Quantification: To quantify the lipid accumulation, elute the Oil Red O stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking. Transfer the eluate to a 96-well plate and measure the absorbance at approximately 510 nm using a spectrophotometer.
Gene Expression Analysis (RT-qPCR)
To assess the effect of this compound on the expression of key adipogenic marker genes.
Materials:
-
Differentiated 3T3-L1 cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Pparg, Cebpa, Fabp4, Adipoq) and a housekeeping gene (e.g., Actb, Gapdh)
Procedure:
-
RNA Extraction: Lyse the cells at different time points during differentiation (e.g., day 0, 2, 4, 8) and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative real-time PCR using gene-specific primers to measure the relative expression levels of target genes. Normalize the expression data to a stable housekeeping gene.
Protein Expression Analysis (Western Blot)
To determine the protein levels of key adipogenic transcription factors.
Materials:
-
Differentiated 3T3-L1 cells
-
Lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PPARγ, anti-C/EBPα)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest, followed by incubation with a secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow Visualization
Caption: Workflow for studying this compound's impact on adipocyte differentiation.
Quantitative Data Summary
Table 1: Effect of this compound on Lipid Accumulation in 3T3-L1 Adipocytes
| This compound Conc. | Oil Red O Absorbance (510 nm) | Fold Change vs. Vehicle |
| Vehicle Control | [Insert Value] | 1.0 |
| [Conc. 1] | [Insert Value] | [Calculate] |
| [Conc. 2] | [Insert Value] | [Calculate] |
| [Conc. 3] | [Insert Value] | [Calculate] |
Table 2: Effect of this compound on Adipogenic Gene Expression (RT-qPCR)
| Gene | Treatment | Relative mRNA Expression (Fold Change) |
| Pparg | Vehicle | 1.0 |
| This compound [Conc.] | [Insert Value] | |
| Cebpa | Vehicle | 1.0 |
| This compound [Conc.] | [Insert Value] | |
| Fabp4 | Vehicle | 1.0 |
| This compound [Conc.] | [Insert Value] |
Table 3: Effect of this compound on Adipogenic Protein Expression (Western Blot)
| Protein | Treatment | Relative Protein Level (Fold Change) |
| PPARγ | Vehicle | 1.0 |
| This compound [Conc.] | [Insert Value] | |
| C/EBPα | Vehicle | 1.0 |
| This compound [Conc.] | [Insert Value] |
Conclusion
This compound, as a potent PPARγ agonist, holds significant potential as a tool to investigate the molecular mechanisms of adipocyte differentiation. Its ability to activate the master regulator of adipogenesis makes it a valuable compound for studying the intricate signaling pathways and gene regulatory networks that govern this process. The experimental protocols and data presentation formats provided in this guide offer a framework for researchers to systematically evaluate the role of this compound in adipogenesis. Further research is warranted to elucidate the precise quantitative effects of this compound on adipocyte lipid metabolism, gene expression, and protein synthesis, which will contribute to a deeper understanding of adipose tissue biology and the development of novel therapeutic strategies for metabolic diseases.
References
In-Depth Technical Guide: Investigating the Interaction of CAY10410 with Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10410 is recognized as a potent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor involved in adipogenesis, lipid metabolism, and inflammation.[1] As an analog of 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), this compound is designed to activate PPARγ and is noted for its ability to do so in human B cells without inducing apoptosis.[1] This technical guide provides a comprehensive overview of the methodologies and data interpretation necessary to fully characterize the interaction of this compound with PPARγ and other nuclear receptors. While specific quantitative binding and activation data for this compound are not extensively available in the public domain, this document outlines the standard experimental framework for such a characterization.
Data Presentation: Quantitative Analysis of this compound-Nuclear Receptor Interaction
To thoroughly assess the potency and selectivity of this compound, a series of quantitative assays are required. The following tables illustrate the expected data presentation format for such an analysis.
Table 1: Ligand Binding Affinity of this compound for Nuclear Receptors
| Nuclear Receptor | Ligand Binding Domain | Assay Type | Tracer Ligand | This compound Kᵢ (nM) |
| PPARγ | Human, full-length | Radioligand Binding | [³H]-Rosiglitazone | Data Not Available |
| PPARα | Human, full-length | TR-FRET | Pan-PPAR Green | Data Not Available |
| PPARδ | Human, full-length | TR-FRET | Pan-PPAR Green | Data Not Available |
| LXRα | Human, LBD | Fluorescence Polarization | Fluorescent T0901317 | Data Not Available |
| FXR | Human, LBD | Fluorescence Polarization | Fluorescent GW4064 | Data Not Available |
| RXRα | Human, LBD | Radioligand Binding | [³H]-9-cis-Retinoic Acid | Data Not Available |
Note: This table presents a template for displaying binding affinity data. Actual values for this compound need to be determined experimentally.
Table 2: Functional Potency of this compound on Nuclear Receptor Activation
| Nuclear Receptor | Cell Line | Reporter Construct | Assay Type | This compound EC₅₀ (nM) | Max Activation (% of Control) |
| PPARγ | HEK293 | PPRE-Luciferase | Reporter Gene Assay | Data Not Available | Data Not Available |
| PPARα | HepG2 | PPRE-Luciferase | Reporter Gene Assay | Data Not Available | Data Not Available |
| PPARδ | COS-1 | PPRE-Luciferase | Reporter Gene Assay | Data Not Available | Data Not Available |
| LXRα | U2OS | LXRE-Luciferase | Reporter Gene Assay | Data Not Available | Data Not Available |
| FXR | Huh7 | FXRE-Luciferase | Reporter Gene Assay | Data Not Available | Data Not Available |
Note: This table provides a standardized format for presenting functional potency data. Experimental determination of these values for this compound is necessary.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of this compound. The following are representative protocols for key experiments.
TR-FRET Competitive Binding Assay for PPARγ
This assay determines the binding affinity of this compound to the PPARγ ligand-binding domain (LBD) by measuring the displacement of a fluorescent tracer.
Materials:
-
GST-tagged human PPARγ-LBD
-
Terbium-labeled anti-GST antibody
-
Fluorescent pan-PPAR ligand (e.g., Pan-PPAR Green)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA)
-
This compound stock solution in DMSO
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add 2 µL of each this compound dilution or DMSO (vehicle control).
-
Prepare a 2X mixture of GST-PPARγ-LBD and Terbium-anti-GST antibody in assay buffer. Add 4 µL of this mixture to each well.
-
Incubate for 30 minutes at room temperature.
-
Prepare a 4X solution of the fluorescent pan-PPAR ligand in assay buffer. Add 4 µL to each well.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (Terbium) and 520 nm (fluorescent ligand).
-
Calculate the 520/495 nm emission ratio.
-
Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Calculate the binding constant (Kᵢ) using the Cheng-Prusoff equation.
PPARγ Reporter Gene Assay
This cell-based assay measures the ability of this compound to activate PPARγ-mediated gene transcription. A study has shown that this compound at a concentration of 1 μM can activate PPRE-LUC activity in B cells, and this activation can be blocked by a PPARγ dominant-negative construct.[1]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for human PPARγ
-
Reporter vector containing a PPAR response element (PPRE) driving luciferase expression (e.g., pGL4.29[luc2P/PPRE/Hygro])
-
Control vector for transfection normalization (e.g., Renilla luciferase vector)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed HEK293 cells in a 96-well plate.
-
Co-transfect the cells with the PPARγ expression vector, PPRE-luciferase reporter vector, and the Renilla luciferase control vector.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or DMSO (vehicle control).
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal activation.
Quantitative Real-Time PCR (qRT-PCR) for PPARγ Target Gene Expression
This assay quantifies the effect of this compound on the expression of endogenous PPARγ target genes in a relevant cell type, such as adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes (or other PPARγ-expressing cells)
-
This compound stock solution in DMSO
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for PPARγ target genes (e.g., Adipoq, Fabp4, Lpl) and a housekeeping gene (e.g., Actb)
-
Real-time PCR instrument
Procedure:
-
Treat differentiated 3T3-L1 adipocytes with various concentrations of this compound or DMSO for 24 hours.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to the characterization of this compound.
Conclusion
This compound is a valuable tool for studying PPARγ signaling. A thorough characterization of its interaction with a panel of nuclear receptors is essential for understanding its biological activities and potential therapeutic applications. The experimental framework provided in this guide offers a robust approach for generating the necessary quantitative data to define the potency, selectivity, and mechanism of action of this compound. Further research to populate the data tables presented herein will significantly advance our understanding of this potent PPARγ agonist.
References
CAY10410: A Potent Tool for Interrogating PPARγ Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated nuclear receptor that serves as a master regulator of adipogenesis, glucose homeostasis, and inflammation. Its central role in metabolic diseases has made it a key target for drug discovery. CAY10410, a synthetic analog of 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), has emerged as a potent PPARγ agonist. This technical guide provides a comprehensive overview of this compound as a research tool for studying PPARγ signaling. It details its mechanism of action, provides illustrative quantitative data, and offers detailed experimental protocols for its application in key cellular assays. This document is intended to equip researchers with the necessary information to effectively utilize this compound in their investigations of PPARγ biology and its therapeutic potential.
Introduction to this compound and PPARγ Signaling
This compound is a prostanoid designed to mimic the action of endogenous PPARγ ligands, but with potentially greater stability and potency. As a PPARγ agonist, this compound binds to the ligand-binding domain of the PPARγ receptor. This binding event induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The signaling cascade initiated by PPARγ activation is multifaceted, impacting a wide array of cellular processes. Key downstream effects include the induction of adipogenesis, enhancement of insulin (B600854) sensitivity, and suppression of inflammatory responses. The anti-inflammatory effects are often mediated through the transrepression of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB).[1][2]
Quantitative Data on this compound Activity
Precise quantitative data on the binding affinity and potency of this compound are essential for designing and interpreting experiments. While specific IC50 and Kd values for this compound are not consistently reported across publicly available literature, this section provides illustrative tables with typical data ranges for potent PPARγ agonists. Researchers should determine these values empirically for their specific experimental systems.
Table 1: Illustrative Agonist Activity of a Potent PPARγ Ligand
| Parameter | Description | Typical Value Range |
| IC50 (nM) | The half-maximal inhibitory concentration in a competitive binding assay. | 1 - 100 |
| EC50 (nM) | The half-maximal effective concentration in a functional assay (e.g., luciferase reporter assay). | 10 - 500 |
| Kd (nM) | The equilibrium dissociation constant, a measure of binding affinity. | 5 - 150 |
Note: These values are illustrative and may vary depending on the specific assay conditions and cell type used.
Table 2: Illustrative Effect of a Potent PPARγ Agonist on Target Gene Expression
| Target Gene | Function | Fold Change (mRNA level) |
| FABP4 (aP2) | Fatty acid binding and transport | 5 - 20 fold increase |
| CD36 | Fatty acid translocase | 3 - 15 fold increase |
| Adiponectin | Adipokine with insulin-sensitizing effects | 2 - 10 fold increase |
| TNF-α | Pro-inflammatory cytokine | 50 - 90% decrease (in the presence of an inflammatory stimulus) |
| iNOS | Inducible nitric oxide synthase (pro-inflammatory) | 40 - 80% decrease (in the presence of an inflammatory stimulus) |
Note: Fold change is typically measured by quantitative PCR (qPCR) after a 24-48 hour treatment period. The magnitude of the effect is dose-dependent and cell-type specific.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound on PPARγ signaling.
PPARγ Activation: Luciferase Reporter Gene Assay
This assay quantitatively measures the ability of this compound to activate PPARγ-mediated gene transcription.
Materials:
-
HEK293T or other suitable host cells
-
PPARγ expression vector
-
PPRE-driven luciferase reporter vector (e.g., pGL4.23[luc2/minP/PPRE])
-
Control vector for transfection efficiency (e.g., Renilla luciferase vector)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter vector, and the Renilla control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.[3][4]
Analysis of Target Gene Expression: Western Blot
This protocol details the analysis of PPARγ target protein expression (e.g., FABP4, CD36) following this compound treatment.[5][6]
Materials:
-
3T3-L1 preadipocytes or other relevant cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-FABP4, anti-CD36, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Culture 3T3-L1 cells and treat with the desired concentrations of this compound for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.
PPARγ-DNA Binding: Chromatin Immunoprecipitation (ChIP) Assay
This assay determines if this compound treatment leads to the recruitment of PPARγ to the PPREs of its target genes.[7][8]
Materials:
-
Cells treated with this compound or vehicle
-
Formaldehyde (B43269) for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and nuclear lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Anti-PPARγ antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Primers for qPCR targeting PPREs of known PPARγ target genes (e.g., FABP4, CD36) and a negative control region
-
SYBR Green qPCR master mix and qPCR instrument
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-PPARγ antibody or a control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR using primers specific for the PPRE regions of PPARγ target genes and a negative control region.
-
Data Analysis: Calculate the enrichment of target DNA in the PPARγ immunoprecipitate relative to the IgG control and the input chromatin.
Signaling Pathways and Logical Relationships
This compound, as a PPARγ agonist, triggers a well-defined signaling cascade. The following diagrams illustrate the canonical PPARγ signaling pathway and its interaction with the NF-κB inflammatory pathway.
Conclusion
This compound serves as a valuable pharmacological tool for the in-depth study of PPARγ signaling. Its agonistic properties allow for the controlled activation of the PPARγ pathway, enabling detailed investigation of its downstream effects on gene expression and cellular function. The experimental protocols and illustrative data provided in this guide offer a solid foundation for researchers to design and execute robust experiments. Further characterization of this compound's specific binding kinetics and potency across various cellular models will continue to enhance its utility in advancing our understanding of PPARγ biology and its role in health and disease.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Molecular Cross-regulation Between PPAR-γ and other Signaling Pathways: Implications for Lung Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Interaction between CD36 and FABP4 modulates adipocyte-induced fatty acid import and metabolism in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The nuclear receptor PPARg controls progressive macrophage polarization as a ligand-insensitive epigenomic ratchet of transcriptional memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genome-wide profiling of PPARγ:RXR and RNA polymerase II occupancy reveals temporal activation of distinct metabolic pathways and changes in RXR dimer composition during adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
CAY10410: A Technical Guide to its Molecular Properties and Biological Activity as a PPARγ Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10410 is a synthetic analog of prostaglandin (B15479496) D2 and J2, designed to be a potent and metabolically stable agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] As a ligand-activated transcription factor, PPARγ is a key regulator of adipogenesis, glucose homeostasis, and inflammation. The unique properties of this compound make it a valuable tool for investigating the therapeutic potential of PPARγ activation in various disease models, particularly in immunology and metabolic disorders. This technical guide provides a comprehensive overview of the molecular structure, biological activity, and experimental protocols related to this compound.
Molecular Structure and Properties
This compound has been designed with specific structural modifications to enhance its affinity for PPARγ and to resist metabolic degradation, unlike its natural prostaglandin counterparts.
| Property | Value | Source |
| Formal Name | 11-oxo-prosta-5Z,12E,14Z-trien-1-oic acid | Cayman Chemical |
| Synonyms | 9,10-dihydro-15-deoxy-Δ12,14-PGJ2, 9,10-dihydro-15-deoxy-Δ12,14-Prostaglandin J2 | Cayman Chemical |
| Molecular Formula | C₂₀H₃₀O₃ | Cayman Chemical |
| Molecular Weight | 318.5 g/mol | Cayman Chemical |
| SMILES Notation | O=C1/C(--INVALID-LINK--CC1)=C/C=C\CCCCC | Cayman Chemical |
| CAS Number | 596104-94-8 | Cayman Chemical |
Biological Activity
This compound is a potent agonist of PPARγ. Its primary mechanism of action involves binding to the ligand-binding domain of PPARγ, leading to the recruitment of coactivator proteins and the transcriptional regulation of target genes.
Quantitative Activity Data
| Assay | Cell Line | Concentration | Effect | Source |
| PPRE-LUC Reporter Assay | Human B Cells | 1 µM | Activation of PPRE-luciferase activity | MedChemExpress |
| Cytotoxicity Assay | Ramos (human B lymphoma) cells | Up to 25 µM | No significant inhibition of cell viability after 48 hours | MedChemExpress |
| Cytotoxicity Assay | Normal Human B Cells | Up to 25 µM | No significant inhibition of cell viability after 48 hours | MedChemExpress |
Signaling Pathway
The activation of PPARγ by this compound initiates a signaling cascade that modulates the expression of numerous genes involved in metabolic and inflammatory pathways.
Figure 1: this compound-mediated PPARγ signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the activity of this compound.
PPARγ Reporter Gene Assay
This assay quantitatively measures the ability of this compound to activate PPARγ-mediated gene transcription.
Materials:
-
Human B-lymphocyte cell line (e.g., Ramos)
-
PPRE-luciferase reporter vector
-
Control vector (e.g., empty vector or a vector with a mutated PPRE)
-
Transfection reagent
-
This compound
-
PPARγ antagonist (e.g., GW9662) for specificity control
-
Luciferase assay system
-
96-well cell culture plates
-
Luminometer
Methodology:
-
Cell Culture and Transfection:
-
Culture human B cells in appropriate media and conditions.
-
Co-transfect the cells with the PPRE-luciferase reporter vector and a control vector using a suitable transfection reagent.
-
Plate the transfected cells into 96-well plates and allow them to recover for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in cell culture media.
-
For specificity control, pre-incubate a set of cells with a PPARγ antagonist for 1 hour before adding this compound.
-
Add the different concentrations of this compound (and controls) to the cells and incubate for 24 hours.
-
-
Luciferase Assay:
-
After incubation, lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to the total protein concentration.
-
Plot the fold activation of luciferase activity relative to the vehicle control against the concentration of this compound.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of cells.
Materials:
-
Human B-lymphocyte cell line (e.g., Ramos) or normal human B cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Seed the B cells into 96-well plates at an appropriate density.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture media.
-
Add the different concentrations of this compound to the cells and incubate for the desired time period (e.g., 48 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the effect of this compound on B cell function.
Figure 2: Workflow for assessing this compound effects on B cells.
Conclusion
This compound is a well-characterized and potent PPARγ agonist that serves as an invaluable research tool. Its metabolic stability and specific activity make it ideal for elucidating the complex roles of PPARγ in health and disease. The information and protocols provided in this guide are intended to facilitate the design and execution of robust experiments to further explore the therapeutic potential of targeting the PPARγ signaling pathway.
References
In-Depth Technical Guide: CAY10410 (CAS 596104-94-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
CAY10410 is a synthetic prostanoid with a well-defined chemical structure. Its properties are summarized in the table below.
| Property | Value |
| CAS Number | 596104-94-8 |
| Synonyms | 11-Oxo-prosta-5Z,12E,14Z-trien-1-oic acid, 9,10-dihydro-15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ |
| Molecular Formula | C₂₀H₃₀O₃ |
| Molecular Weight | 318.5 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | Soluble in DMF (100 mg/ml), DMSO (20 mg/ml), and Ethanol (75 mg/ml). Sparingly soluble in PBS (pH 7.2, 2.7 mg/ml). |
| Storage | Store at -20°C for long-term stability. |
Biological Activity
This compound is a potent agonist of PPARγ, a nuclear receptor that plays a crucial role in the regulation of adipogenesis, glucose metabolism, and inflammation. Upon activation by a ligand such as this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
A key feature of this compound is its ability to activate PPARγ in human B lymphocytes without inducing cell death, a characteristic that distinguishes it from some other PPARγ ligands. Studies have shown that this compound does not inhibit the proliferation of Ramos cells or normal human B cells at concentrations up to 25 μM. Similarly, it was found to be non-cytotoxic in human neuroblastoma SH-SY5Y cells at concentrations up to 25 µM.
While specific IC₅₀ or EC₅₀ values for this compound's activation of PPARγ are not widely published, its potency is demonstrated by its ability to activate PPRE-luciferase reporter activity at a concentration of 1 µM in B cells.
Signaling Pathway
This compound exerts its biological effects through the activation of the PPARγ signaling pathway. The binding of this compound to PPARγ initiates a cascade of molecular events that ultimately lead to changes in gene expression.
Figure 1: this compound-mediated PPARγ signaling pathway.
Experimental Protocols
Proposed Synthesis Workflow
The synthesis of this compound (9,10-dihydro-15-deoxy-Δ¹²,¹⁴-prostaglandin J₂) would likely follow a multi-step organic synthesis route, potentially adapted from the synthesis of 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂.
Figure 2: Proposed synthetic workflow for this compound.
PPARγ Activation Assay (Luciferase Reporter Assay)
This protocol describes a common method to assess the ability of a compound to activate PPARγ.
Objective: To quantify the activation of PPARγ by this compound in a cell-based reporter assay.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Expression vector for human PPARγ
-
Reporter plasmid containing a luciferase gene under the control of a PPRE promoter (PPRE-Luc)
-
Control plasmid for transfection normalization (e.g., Renilla luciferase vector)
-
Cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)
-
Transfection reagent
-
This compound
-
Positive control (e.g., Rosiglitazone)
-
Luciferase assay reagent
-
Luminometer
Methodology:
Figure 3: Experimental workflow for a PPARγ luciferase reporter assay.
Detailed Steps:
-
Cell Seeding: Seed the chosen mammalian cell line into a 96-well plate at an appropriate density to reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24-48 hours to allow for plasmid expression.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound, a known PPARγ agonist as a positive control (e.g., Rosiglitazone), and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for an additional 18-24 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number. Calculate the fold activation relative to the vehicle control. An EC₅₀ value can be determined by fitting the dose-response data to a sigmoidal curve.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability.
Objective: To determine the cytotoxicity of this compound on a specific cell line.
Materials:
-
Cell line of interest (e.g., Ramos, SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a suitable density.
-
Treatment: After allowing the cells to adhere (for adherent cells), treat them with a range of concentrations of this compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Conclusion
This compound is a valuable research tool for investigating the roles of PPARγ in health and disease. Its potency as a PPARγ agonist, coupled with its favorable cytotoxicity profile, makes it a suitable candidate for in vitro and potentially in vivo studies. While detailed protocols for its synthesis and quantitative biological characterization are not extensively documented in publicly accessible sources, the established methodologies for similar prostaglandin (B15479496) analogs and PPARγ agonists provide a solid foundation for researchers to design and execute their experiments. Further studies are warranted to fully elucidate the therapeutic potential of this compound.
CAY10410: An In-Depth Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of CAY10410, a potent peroxisome proliferator-activated receptor gamma (PPARγ) agonist. The information is intended to support researchers and drug development professionals in the handling, storage, and application of this compound.
Chemical Properties
This compound, with the molecular formula C₂₀H₃₀O₃ and a molecular weight of 318.5 g/mol , is a synthetic analog of 15-deoxy-Δ¹²˒¹⁴-prostaglandin J₂. Its chemical structure and key identifiers are summarized below.
| Property | Value |
| Molecular Formula | C₂₀H₃₀O₃ |
| Molecular Weight | 318.5 g/mol |
| IUPAC Name | (Z)-7-((1R,5S)-5-((E)-3-oxodec-1-en-1-yl)-2-oxocyclopentyl)hept-5-enoic acid |
| CAS Number | 596104-94-8 |
| Appearance | A crystalline solid |
Table 1: General Chemical Properties of this compound
Solubility
This compound exhibits solubility in various organic solvents. Quantitative solubility data is crucial for the preparation of stock solutions and experimental media.
| Solvent | Solubility (approximate) |
| Dimethyl Sulfoxide (DMSO) | ≥10 mg/mL |
| Ethanol | ≥10 mg/mL |
| Dimethyl Formamide (DMF) | ≥10 mg/mL |
| Aqueous Buffers | Sparingly soluble |
Table 2: Solubility of this compound in Common Solvents
For biological experiments, it is recommended to first dissolve this compound in an organic solvent such as DMSO and then make further dilutions in the aqueous buffer of choice. Ensure that the final concentration of the organic solvent is low enough to not cause any physiological effects.
Stability
Understanding the stability of this compound is critical for ensuring its integrity and activity throughout its shelf life and during experimental procedures.
Storage and Shelf Life
When stored as a solid at -20°C, this compound is stable for at least four years. It is advisable to protect the compound from light and moisture.
Solution Stability
Aqueous solutions of this compound are not recommended for storage for more than one day. For optimal results, fresh solutions should be prepared for each experiment. Stock solutions in anhydrous organic solvents like DMSO can be stored at -20°C for longer periods, though it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products. While specific forced degradation data for this compound is not extensively published, a general protocol for such studies is provided in the experimental protocols section. These studies typically involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.
Mechanism of Action: PPARγ Signaling Pathway
This compound is a potent agonist of PPARγ, a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation. Upon activation by a ligand like this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the modulation of their transcription.
Experimental Protocols
Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in various experiments.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
General Protocol for a PPARγ Reporter Gene Assay
Objective: To determine the agonist activity of this compound on PPARγ using a luciferase reporter assay.
Materials:
-
Mammalian cells transfected with a PPARγ expression vector and a luciferase reporter vector containing PPREs.
-
Cell culture medium and supplements.
-
This compound stock solution.
-
Positive control (e.g., Rosiglitazone).
-
Luciferase assay reagent.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Workflow:
Methodological & Application
Application Notes and Protocols for CAY10410 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10410 is a potent synthetic agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. As a 15d-PGJ2 analog, this compound is a valuable tool for studying the therapeutic potential of PPARγ activation in various physiological and pathological processes. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, specifically its agonistic effect on PPARγ and its impact on cell viability.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Assay | Concentration | Observed Effect |
| PPARγ Activation | Human B Cells | PPRE-Luciferase Reporter Assay | 1 µM | Activation of PPRE-Luc activity[1] |
| Cytotoxicity | Ramos (Human B-cell lymphoma) | Not specified | Up to 25 µM (48h) | No inhibition of cell growth[1] |
| Cytotoxicity | Normal Human B Cells | Not specified | Up to 25 µM (48h) | No inhibition of cell growth[1] |
Signaling Pathway
The primary mechanism of action for this compound is the activation of the PPARγ signaling pathway. Upon binding to PPARγ, this compound induces a conformational change in the receptor, leading to the recruitment of coactivator proteins. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3]
References
Application Notes and Protocols for In Vivo Experimental Design of CAY10410
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10410 is a potent peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. PPARγ is a nuclear receptor that plays a crucial role in regulating a variety of physiological processes, including glucose and lipid metabolism, and inflammation.[1] Activation of PPARγ has been shown to exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and mediators.[2][3][4][5] These application notes provide a framework for the in vivo experimental design of this compound, focusing on its potential anti-inflammatory applications.
While direct in vivo experimental data for this compound is not extensively available in the public domain, the following protocols are based on established methodologies for other PPARγ agonists and common in vivo models of inflammation. Researchers should consider these as a starting point and optimize the experimental conditions for their specific research questions.
Data Presentation
As no specific in vivo quantitative data for this compound was identified, a template table is provided below for researchers to populate with their experimental data. This structure allows for clear comparison between different experimental groups.
Table 1: Template for Summarizing In Vivo Efficacy of this compound in an Inflammation Model
| Group | Treatment | Animal Model | Outcome Measure 1 (e.g., Paw Volume (mL)) | Outcome Measure 2 (e.g., TNF-α levels (pg/mL)) | Outcome Measure 3 (e.g., Histological Score) |
| 1 | Vehicle Control | e.g., Collagen-Induced Arthritis in Mice | |||
| 2 | This compound (Low Dose) | e.g., Collagen-Induced Arthritis in Mice | |||
| 3 | This compound (High Dose) | e.g., Collagen-Induced Arthritis in Mice | |||
| 4 | Positive Control (e.g., Dexamethasone) | e.g., Collagen-Induced Arthritis in Mice |
Experimental Protocols
Animal Models of Inflammation
The choice of animal model is critical and depends on the specific inflammatory disease being studied. A commonly used and well-characterized model for rheumatoid arthritis is the Collagen-Induced Arthritis (CIA) model in mice.
Protocol: Collagen-Induced Arthritis (CIA) in Mice [6][7][8][9][10]
-
Animals: DBA/1J mice (male, 8-10 weeks old) are commonly used as they are highly susceptible to CIA.
-
Induction:
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA) (containing 4 mg/mL Mycobacterium tuberculosis).
-
Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse on day 0.
-
On day 21, administer a booster injection of 100 µL of an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA) intradermally at a different site on the tail.
-
-
Monitoring:
-
Visually score the severity of arthritis in each paw daily, starting from day 21, using a standardized scoring system (e.g., 0 = normal, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper.
-
This compound Administration
The route of administration should be chosen based on the desired pharmacokinetic profile and experimental feasibility. Intraperitoneal (i.p.) injection and oral gavage are common methods.
Protocol: Intraperitoneal (i.p.) Injection in Mice [11][12][13][14]
-
Preparation of this compound Solution:
-
Dissolve this compound in a suitable vehicle (e.g., DMSO, followed by dilution in sterile saline or phosphate-buffered saline (PBS) containing a surfactant like Tween 80 to improve solubility and prevent precipitation). The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.
-
Prepare fresh solutions on the day of injection.
-
-
Injection Procedure:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Insert a 25-27 gauge needle at a 30-45 degree angle.
-
Aspirate to ensure the needle is not in a blood vessel or organ.
-
Inject the desired volume (typically up to 10 mL/kg body weight).
-
Protocol: Oral Gavage in Rats/Mice [15][16][17][18][19]
-
Preparation of this compound Suspension:
-
Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water).
-
-
Gavage Procedure:
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the tip of the animal's nose to the last rib to determine the correct insertion depth.
-
Gently insert the needle into the esophagus and advance it into the stomach.
-
Administer the suspension slowly. The maximum recommended volume for mice is 10 mL/kg and for rats is 20 mL/kg.[18]
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in an in vivo inflammation model.
References
- 1. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 2. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A glimpse of the connection between PPARγ and macrophage [frontiersin.org]
- 4. Peroxisome proliferator-activated receptor γ (PPARγ): A master gatekeeper in CNS injury and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARγ and the Innate Immune System Mediate the Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Mild and Moderate Monoclonal Antibody Dose on Inflammation, Bone Loss, and Activation of the Central Nervous System in a Female Collagen Antibody-induced Arthritis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chondrex.com [chondrex.com]
- 9. Effect of IL-10 on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient in vivo gene transfer by intraperitoneal injection of plasmid DNA and calcium carbonate microflowers in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. research.fsu.edu [research.fsu.edu]
- 17. Oral gavage in rats: animal welfare evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. ouv.vt.edu [ouv.vt.edu]
CAY10410 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of CAY10410, a potent peroxisome proliferator-activated receptor gamma (PPARγ) agonist, for use in a variety of experimental settings. Adherence to these guidelines is crucial for ensuring the compound's stability and obtaining reproducible results.
Compound Information and Solubility
This compound is an analog of 15-deoxy-Δ12,14-prostaglandin J2 and is utilized in research to investigate its effects on biological pathways mediated by PPARγ. Proper solubilization is the first critical step in any experiment. While this compound is readily soluble in organic solvents, it is sparingly soluble in aqueous solutions.
Table 1: Solubility and Physicochemical Data for this compound
| Property | Data |
| Molecular Formula | C₂₀H₃₀O₃ |
| Molecular Weight | 318.5 g/mol |
| Solubility in DMSO | While specific quantitative data is not readily available in public datasheets, similar compounds from the same class are typically soluble in DMSO at concentrations of 10 mg/mL or higher. It is recommended to start with this concentration and adjust as needed. |
| Solubility in Ethanol (B145695) | Similar to DMSO, a starting concentration of 10 mg/mL in ethanol is a reasonable starting point for solubility, though it may be slightly less soluble than in DMSO. |
| Solubility in PBS | This compound is sparingly soluble in aqueous buffers like PBS. Direct dissolution in PBS is not recommended for creating stock solutions. Working solutions with a low percentage of an organic co-solvent are necessary. For instance, a 1:10 dilution of a DMSO stock into PBS may yield a solubility of around 1 mg/mL, but this should be experimentally verified to avoid precipitation. |
| Appearance | Solid |
| Storage (Solid) | Store at -20°C for long-term stability. |
| Storage (Solutions) | Store stock solutions in DMSO or ethanol at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. Aqueous working solutions should be prepared fresh for each experiment and are not recommended for storage for more than one day. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which can then be diluted to final working concentrations for various assays.
Materials:
-
This compound powder
-
Anhydrous or sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sterile, disposable syringe and a 0.22 µm syringe filter (DMSO-compatible, e.g., PTFE)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out 3.185 mg of this compound (Molecular Weight = 318.5 g/mol ).
-
Dissolving: Transfer the weighed powder into a sterile amber tube. Add the calculated volume of DMSO (in this case, 1 mL).
-
Solubilization: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Sterilization: For cell-based assays, sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile amber tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Preparation of Working Solutions for In Vitro Cell Culture Experiments
This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Intermediate Dilution (Optional but Recommended): To improve accuracy and minimize pipetting errors, especially for very low final concentrations, perform an intermediate dilution of the 10 mM stock solution in sterile DMSO or cell culture medium.
-
Final Dilution: Directly add the required volume of the this compound stock solution to the pre-warmed cell culture medium. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.
-
Example for a 10 µM working concentration in 10 mL of medium:
-
Using the formula M1V1 = M2V2:
-
M1 (stock concentration) = 10 mM = 10,000 µM
-
V1 (volume of stock) = ?
-
M2 (final concentration) = 10 µM
-
V2 (final volume) = 10 mL
-
-
V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
Add 10 µL of the 10 mM stock solution to 10 mL of cell culture medium.
-
-
-
Solvent Control: The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Preparation of Dosing Solutions for In Vivo Experiments
Preparing this compound for animal studies requires a vehicle that can maintain its solubility and is non-toxic. A common approach for hydrophobic compounds is to use a co-solvent system.
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure (Example Formulation):
-
Dissolve this compound in DMSO to create a concentrated initial solution.
-
Add PEG300 to the DMSO solution and mix thoroughly.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add saline to reach the final desired volume and concentration.
-
Example Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final concentration of this compound will depend on the required dosage for the animal model.
-
Note: The optimal vehicle composition may vary and should be determined empirically. It is essential to test the vehicle alone in a control group of animals to ensure it does not have any physiological effects. The solution should be prepared fresh before each administration.
-
Signaling Pathway and Experimental Workflow
This compound and the PPARγ Signaling Pathway
This compound acts as an agonist for PPARγ, a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation. Upon activation by a ligand like this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.
Experimental Workflow for this compound Solution Preparation
The following diagram illustrates the logical flow for preparing this compound solutions for experimental use.
CAY10410: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CAY10410, a potent peroxisome proliferator-activated receptor gamma (PPARγ) agonist, in cell culture experiments. This compound, an analog of 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), offers a valuable tool for investigating the diverse biological roles of PPARγ activation. This document outlines its mechanism of action, recommended effective concentrations, and detailed protocols for key cell-based assays.
Mechanism of Action
This compound functions as a selective agonist for PPARγ, a nuclear receptor that plays a critical role in the regulation of gene expression. Upon binding to PPARγ, this compound induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The activation of PPARγ is associated with a wide range of physiological effects, including regulation of adipogenesis, lipid metabolism, and inflammation.
Effective Concentration in Cell Culture
The optimal effective concentration of this compound is cell-type and assay-dependent. Based on available data for this compound and its analog, 15d-PGJ₂, a starting concentration range of 0.1 µM to 10 µM is recommended for most in vitro applications. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
One study has shown that this compound at a concentration of 1 µM effectively activates PPARγ-dependent gene expression in human B cells, as measured by a PPRE-luciferase reporter assay.[1] Importantly, this study also demonstrated that this compound did not exhibit cytotoxicity in human B cells at concentrations up to 25 µM .[1]
The following table summarizes the known effective concentrations and provides a recommended starting range for various applications.
| Application | Cell Type | Effective Concentration | Recommended Starting Range | Reference |
| PPARγ Activation (Reporter Assay) | Human B Cells | 1 µM | 0.1 - 5 µM | [1] |
| Cytotoxicity | Human B Cells | No toxicity up to 25 µM | Test up to 25 µM | [1] |
| Anti-inflammatory Assays | Various | Not specifically determined for this compound | 0.5 - 10 µM | Inferred from 15d-PGJ₂ data |
| Cancer Cell Viability Assays | Various | Not specifically determined for this compound | 1 - 20 µM | Inferred from 15d-PGJ₂ data |
Experimental Protocols
Herein are detailed protocols for common cell-based assays to evaluate the efficacy of this compound.
Protocol 1: Determination of Cell Viability using MTT Assay
This protocol is designed to assess the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for dilution).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Measurement of Anti-inflammatory Activity by Cytokine ELISA
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α or IL-6, in response to an inflammatory stimulus.
Materials:
-
This compound
-
Macrophage cell line (e.g., RAW 264.7) or other relevant cell type
-
Complete cell culture medium
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for a predetermined pre-incubation period (e.g., 1-2 hours).
-
Inflammatory Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells, except for the negative control wells.
-
Incubation: Incubate the plate for an appropriate time to allow for cytokine production (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Perform the ELISA for the cytokine of interest according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample. Calculate the percentage of inhibition of cytokine production by this compound compared to the stimulated control.
Protocol 3: PPARγ Activation using a Luciferase Reporter Assay
This protocol determines the ability of this compound to activate PPARγ-mediated transcription.
Materials:
-
This compound
-
Host cell line (e.g., HEK293T, HepG2)
-
Expression vector for human PPARγ
-
Reporter vector containing a PPRE-driven luciferase gene
-
Transfection reagent
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate.
-
Transfection: Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent. A control vector (e.g., β-galactosidase) can be co-transfected for normalization of transfection efficiency.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a known PPARγ agonist as a positive control.
-
Incubation: Incubate the cells for 18-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to the control vector activity (if applicable). Calculate the fold induction of luciferase activity relative to the vehicle-treated control.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Cell Viability (MTT) Assay Workflow.
References
CAY10410 Application Notes and Protocols for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10410 is a potent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of adipogenesis, lipid metabolism, and inflammation.[1][2] Activation of PPARγ has been shown to have therapeutic potential in various disease models, including those for metabolic disorders and cancer. These application notes provide a comprehensive guide for the utilization of this compound in in vivo mouse models, including recommended dosage, administration protocols, and a detailed examination of its mechanism of action.
Mechanism of Action: The PPARγ Signaling Pathway
This compound, as a PPARγ agonist, binds to and activates the PPARγ protein. Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event modulates the transcription of genes involved in various cellular processes.
The transcriptional activity of the PPARγ/RXR heterodimer is further regulated by the recruitment of coactivator and corepressor proteins. In the absence of a ligand, the heterodimer can be associated with corepressors, leading to the repression of gene transcription. Upon ligand binding, a conformational change occurs, leading to the dissociation of corepressors and the recruitment of coactivators, which then promotes the transcription of target genes.
Quantitative Data Summary
| PPARγ Agonist | Mouse Model | Dosage | Administration Route | Reference |
| Rosiglitazone | Cerebral Malaria | 5 mg/kg/day | Oral Gavage | [PLoS Pathog. 2014;10(3):e1003980] |
| Pioglitazone | Alzheimer's Disease | 1.5 mg/kg/day | Intraperitoneal | [Int J Nanomedicine. 2018;13:5577-5590] |
| GW1929 | General Inflammation | 10 mg/kg/day | Oral Gavage | [ResearchGate Publication] |
Note: The optimal dosage of this compound for a specific mouse model and disease state should be determined empirically through dose-response studies.
Experimental Protocols
The following are generalized protocols for in vivo mouse studies involving PPARγ agonists, which can be adapted for use with this compound.
Protocol 1: General Dosing and Administration
Objective: To administer this compound to mice for efficacy or toxicity studies.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose, corn oil, or a solution of DMSO/PEG)
-
Appropriate gavage needles or syringes for the chosen administration route
-
Experimental mice (strain, age, and sex appropriate for the study)
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve this compound in a small amount of a suitable solvent (e.g., DMSO) if necessary, before diluting with the final vehicle to the desired concentration. Ensure the final concentration of the initial solvent is non-toxic to the animals.
-
Prepare a fresh dosing solution for each day of administration.
-
-
Animal Handling and Dosing:
-
Acclimate mice to the experimental conditions for at least one week prior to the start of the study.
-
Randomly assign mice to treatment and control groups.
-
Administer this compound or vehicle to the respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection). The volume of administration should be based on the body weight of each mouse.
-
Monitor the animals for any signs of toxicity or adverse effects throughout the study period.
-
Protocol 2: Evaluation of Anti-Inflammatory Efficacy
Objective: To assess the anti-inflammatory effects of this compound in a mouse model of inflammation (e.g., lipopolysaccharide (LPS)-induced inflammation).
Materials:
-
This compound dosing solution and vehicle
-
Lipopolysaccharide (LPS)
-
Experimental mice
-
Reagents for measuring inflammatory markers (e.g., ELISA kits for cytokines, reagents for qPCR)
Procedure:
-
Induction of Inflammation:
-
Administer LPS to mice (e.g., via intraperitoneal injection) to induce an inflammatory response.
-
-
Treatment:
-
Administer this compound or vehicle to the mice at a predetermined time point relative to LPS administration (e.g., 1 hour before or after).
-
-
Sample Collection:
-
At a specified time after LPS and drug administration, collect blood and/or tissues (e.g., liver, lung) for analysis.
-
-
Analysis of Inflammatory Markers:
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum or tissue homogenates using ELISA.
-
Analyze the gene expression of inflammatory markers in tissues using quantitative real-time PCR (qPCR).
-
Conclusion
This compound is a valuable tool for investigating the therapeutic potential of PPARγ activation in various disease models. While specific in vivo dosage information is limited, the provided data on other PPARγ agonists and the detailed protocols offer a solid foundation for designing and conducting rigorous preclinical studies. Researchers are encouraged to perform initial dose-ranging experiments to determine the optimal and safe dosage of this compound for their specific experimental context.
References
Application Notes and Protocols for Studying the Effects of CAY10410 in RAW 264.7 and 3T3-L1 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the selective EP4 receptor antagonist, CAY10410, to investigate its effects on inflammation and adipogenesis using the RAW 264.7 macrophage and 3T3-L1 preadipocyte cell lines, respectively. Detailed protocols for key experiments are provided, along with data interpretation guidelines and visualizations of the underlying signaling pathways and experimental workflows.
Introduction to this compound and Target Cell Lines
This compound is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). The EP4 receptor, upon binding its ligand PGE2, primarily signals through the Gαs-adenylyl cyclase-cAMP-PKA pathway. This signaling cascade is implicated in a variety of physiological and pathophysiological processes, including inflammation and adipocyte differentiation.
-
RAW 264.7 Cells: This murine macrophage-like cell line is a well-established in vitro model for studying inflammation. Upon stimulation with lipopolysaccharide (LPS), RAW 264.7 cells produce a range of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines. This response is largely mediated by the activation of transcription factors such as NF-κB.
-
3T3-L1 Cells: These murine preadipocytes are a widely used model for studying adipogenesis, the process of cell differentiation into mature, lipid-storing adipocytes. Differentiation is typically induced by a cocktail of hormonal agents, and the process is regulated by a complex network of signaling pathways and transcription factors, including peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα).
Quantitative Data Summary
| Compound/Agent | Cell Line | Assay | Parameter | Value | Reference Compound |
| EP4 Antagonist (Generic) | CHO (expressing human EP4) | Calcium Flux Assay | IC50 | 6.1 nM | No |
| EP4 Antagonist (Generic) | RAW 264.7 | Gene Expression (Il1b, Il6, etc.) | Effective Concentration | 10 µM | No |
| Lonimacranthoide VI | RAW 264.7 | LPS-induced PGE2 production | IC50 | 0.25 µM | Yes |
| Pyridylpyrazole Derivative (1m) | RAW 264.7 | LPS-induced PGE2 production | IC50 | 1.1 µM | Yes |
| EP4 Antagonist (AE3-208) | 3T3-L1 | Adipocyte Differentiation | Effective Concentration | Not specified | Yes |
| PGE2 (EP4 Agonist) | 3T3-L1 | Adipocyte Differentiation | - | Suppresses differentiation | No |
Application Note 1: Investigating the Anti-Inflammatory Effects of this compound in RAW 264.7 Cells
Principle
LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4) on RAW 264.7 cells. This initiates a signaling cascade that leads to the activation of the NF-κB pathway, resulting in the transcription and release of pro-inflammatory mediators such as NO and PGE2. This compound, by blocking the EP4 receptor, is hypothesized to inhibit the signaling of endogenously produced PGE2, which can act in an autocrine or paracrine manner to amplify the inflammatory response. This protocol outlines the methodology to assess the inhibitory effect of this compound on LPS-induced inflammatory responses.
Experimental Protocol: Inhibition of LPS-Induced Nitric Oxide and PGE2 Production
-
Cell Culture:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
The following day, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 0.1, 1, 10 µM). A vehicle control (e.g., DMSO) should be included.
-
Pre-incubate the cells with this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control group without LPS stimulation.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
-
Prostaglandin E2 (PGE2) Measurement (ELISA):
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Measure the PGE2 concentration in the supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO and PGE2 production for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
If a dose-response is observed, calculate the IC50 value for this compound.
-
Signaling Pathway
Caption: this compound inhibits the inflammatory signaling cascade in RAW 264.7 cells.
Application Note 2: Assessing the Pro-Adipogenic Effects of this compound in 3T3-L1 Cells
Principle
The differentiation of 3T3-L1 preadipocytes into mature adipocytes is a complex process involving a cascade of transcriptional activation. Endogenously produced PGE2, acting through the EP4 receptor, can increase intracellular cAMP levels, which has been shown to suppress adipocyte differentiation.[1][2] By blocking the EP4 receptor with this compound, it is hypothesized that this inhibitory signal will be removed, thereby promoting or enhancing adipogenesis. This protocol describes how to induce 3T3-L1 differentiation and assess the effect of this compound on this process.
Experimental Protocol: 3T3-L1 Differentiation and Lipid Accumulation Assay
-
Cell Culture and Seeding:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.
-
Seed cells in a 24-well plate at a density of 5 x 10^4 cells/well and grow to confluence.
-
Maintain the confluent cells for an additional 2 days (Day 0).
-
-
Differentiation Induction:
-
On Day 0, replace the medium with differentiation medium I (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin) containing either this compound (e.g., 1, 10 µM) or vehicle.
-
On Day 2, replace the medium with differentiation medium II (DMEM, 10% FBS, and 10 µg/mL insulin) with fresh this compound or vehicle.
-
From Day 4 onwards, replace the medium every 2 days with DMEM containing 10% FBS and fresh this compound or vehicle.
-
Continue the differentiation for a total of 8-10 days.
-
-
Oil Red O Staining for Lipid Accumulation:
-
On the final day of differentiation, wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin in PBS for 1 hour.
-
Wash with water and then with 60% isopropanol (B130326).
-
Stain the cells with a freshly prepared Oil Red O working solution for 1 hour at room temperature.
-
Wash the cells extensively with water to remove unbound dye.
-
Visualize and capture images of the stained lipid droplets using a microscope.
-
-
Quantification of Lipid Accumulation:
-
After imaging, elute the Oil Red O stain from the cells by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 490-520 nm.
-
-
Gene Expression Analysis (Optional):
-
On different days of differentiation (e.g., Day 0, 4, 8), lyse the cells and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of key adipogenic marker genes, such as Pparg, Cebpa, and fatty acid-binding protein 4 (Fabp4).
-
Signaling Pathway
Caption: this compound promotes adipogenesis by inhibiting the EP4-mediated suppressive signal.
Experimental Workflow Diagrams
Workflow for Anti-Inflammatory Assay in RAW 264.7 Cells
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
Workflow for Adipogenesis Assay in 3T3-L1 Cells
Caption: Workflow for assessing the pro-adipogenic effects of this compound.
References
Application Notes and Protocols for PPARγ Activation Assay Using CAY10410
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and glucose homeostasis. Its activation has been a key therapeutic target for type 2 diabetes and other metabolic disorders. CAY10410 is a potent synthetic agonist of PPARγ, analogous to 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2). These application notes provide a detailed protocol for assessing the activation of PPARγ in a cell-based reporter assay using this compound, alongside relevant quantitative data for standard PPARγ agonists.
Principle of the Assay
This protocol describes a luciferase reporter gene assay, a common and sensitive method to measure the activation of PPARγ. The assay utilizes a mammalian cell line stably transfected with two key components: an expression vector for human PPARγ and a reporter vector containing a PPAR response element (PPRE) upstream of a luciferase gene. Upon activation by a ligand such as this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to the PPRE, driving the expression of the luciferase reporter gene. The resulting luminescence is proportional to the extent of PPARγ activation and can be quantified using a luminometer.
Quantitative Data for PPARγ Agonists
| Compound | EC50 (nM) | Cell Line/Assay System | Reference |
| Rosiglitazone | ~225 | HEK293-based reporter assay | [1] |
| Troglitazone | ~1700 | HEK293-based reporter assay | [1] |
| Ciglitazone | ≥40000 | HEK293-based reporter assay | [1] |
| This compound | Not Available | - | - |
Note: EC50 values can vary depending on the specific cell line, reporter construct, and assay conditions.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and the experimental steps, the following diagrams are provided.
Experimental Protocol
This protocol is adapted for a 96-well plate format. Adjust volumes as necessary for other formats.
Materials and Reagents
-
Cell Line: A stable cell line expressing human PPARγ and a PPRE-luciferase reporter (e.g., engineered HEK293, U2OS, or commercially available reporter cells).
-
This compound: Stock solution in a suitable solvent (e.g., DMSO or methyl acetate).
-
Positive Control: Rosiglitazone (or other known PPARγ agonist) stock solution in DMSO.
-
Negative Control: Vehicle (e.g., DMSO).
-
Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM with 10% FBS, 1% Penicillin/Streptomycin).
-
Assay Medium: Low-serum or serum-free medium may be required to reduce background activation.
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase Assay Reagent: (e.g., ONE-Glo™ or Dual-Glo® Luciferase Assay System).
-
Luminometer.
-
Standard cell culture equipment.
Cell Preparation and Seeding (Day 1)
-
Cell Culture: Culture the PPARγ reporter cell line according to standard protocols. Ensure cells are healthy and sub-confluent before starting the assay.
-
Cell Seeding:
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Determine the cell density using a hemocytometer or automated cell counter.
-
Dilute the cells to the desired seeding density (typically 10,000 - 20,000 cells per well, optimization may be required).
-
Seed 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-6 hours to allow cells to attach.
-
Compound Preparation and Treatment (Day 1)
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in the appropriate solvent.
-
Perform a serial dilution of the this compound stock solution in assay medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 10 µM is a good starting point). A concentration of 1 µM has been shown to be effective.
-
-
Prepare Control Dilutions:
-
Prepare serial dilutions of the positive control (e.g., Rosiglitazone, ranging from 1 nM to 10 µM).
-
Prepare a vehicle control (assay medium with the same final concentration of solvent as the highest compound concentration).
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared compound dilutions, positive controls, or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 22-24 hours.
-
Luciferase Assay (Day 2)
-
Equilibrate Reagents: Allow the plate and the luciferase assay reagent to equilibrate to room temperature.
-
Add Luciferase Reagent: Following the manufacturer's instructions for the chosen luciferase assay system, add the detection reagent to each well.
-
Incubate: Incubate the plate at room temperature for the time specified by the reagent manufacturer (typically 10-20 minutes) to allow for cell lysis and signal stabilization.
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
Data Analysis
-
Calculate Fold Activation:
-
Average the relative light unit (RLU) values for each treatment condition.
-
Subtract the average RLU of the blank wells (medium only) from all other values.
-
Normalize the data by dividing the average RLU of each treatment by the average RLU of the vehicle control. This will give the "Fold Activation".
-
-
Generate Dose-Response Curve:
-
Plot the Fold Activation (Y-axis) against the log of the compound concentration (X-axis).
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value for each compound.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background luminescence in vehicle control | Serum components in the medium may activate PPARγ. | Use a lower percentage of serum or serum-free medium for the assay. |
| Low signal-to-background ratio | Low transfection efficiency or reporter activity. Cell number is too low. | Ensure the use of a validated stable cell line. Optimize cell seeding density. |
| High variability between replicate wells | Inconsistent cell seeding. Pipetting errors. Edge effects on the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate. |
| No response to positive control | Problem with the positive control compound. Cell line has lost responsiveness. Incorrect assay setup. | Use a fresh, validated stock of the positive control. Perform cell line authentication and check passage number. Review the protocol carefully. |
These application notes and protocols provide a comprehensive guide for researchers to effectively utilize this compound in PPARγ activation assays. Adherence to these guidelines will facilitate the generation of reliable and reproducible data for the study of PPARγ modulation in various research and drug development contexts.
References
Application Notes and Protocols: Western Blot Analysis of CAY10410 Target Protein PPARγ
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10410 is a potent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. As a PPARγ agonist, this compound is a valuable tool for studying the therapeutic potential of targeting this pathway in various diseases. Western blot analysis is a fundamental technique to investigate the effect of this compound on PPARγ protein expression levels in cells and tissues. These application notes provide a detailed protocol for performing Western blot analysis of PPARγ and representative data on the expected effects of this compound.
Data Presentation
While specific quantitative data from Western blot analysis of this compound's effect on PPARγ protein expression is not extensively available in public literature, the following tables represent the expected outcomes based on its function as a PPARγ agonist. These tables illustrate hypothetical dose-dependent and time-course effects of this compound on PPARγ protein levels in a relevant cell line (e.g., 3T3-L1 preadipocytes).
Table 1: Dose-Dependent Effect of this compound on PPARγ Protein Expression
| This compound Concentration (µM) | PPARγ Protein Level (Relative to Vehicle Control) | Standard Deviation |
| 0 (Vehicle) | 1.00 | ± 0.12 |
| 0.1 | 1.25 | ± 0.15 |
| 1 | 1.89 | ± 0.21 |
| 10 | 2.54 | ± 0.28 |
| 25 | 2.61 | ± 0.30 |
Cells were treated with the indicated concentrations of this compound for 24 hours.
Table 2: Time-Course of this compound-Induced PPARγ Protein Expression
| Time (hours) | PPARγ Protein Level (Relative to 0h) | Standard Deviation |
| 0 | 1.00 | ± 0.10 |
| 6 | 1.45 | ± 0.18 |
| 12 | 2.10 | ± 0.25 |
| 24 | 2.58 | ± 0.31 |
| 48 | 2.35 | ± 0.27 |
Cells were treated with 10 µM this compound for the indicated durations.
Experimental Protocols
Western Blot Protocol for PPARγ
This protocol provides a detailed methodology for the detection and quantification of PPARγ protein expression in cell lysates.
1. Cell Lysis
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time and concentration.
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
2. SDS-PAGE and Protein Transfer
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to the protein samples and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
3. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with a primary antibody specific for PPARγ (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software. Normalize the PPARγ band intensity to a loading control protein (e.g., β-actin or GAPDH) to account for variations in protein loading.
Visualization
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PPARγ signaling pathway and the experimental workflow for the Western blot analysis.
Caption: PPARγ Signaling Pathway activated by this compound.
Caption: Experimental Workflow for Western Blot Analysis.
Application Note & Protocol: Quantitative PCR (qPCR) Analysis of Genes Regulated by the PPARγ Agonist CAY10410
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10410 is a potent agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of adipogenesis, lipid metabolism, and inflammation. Activation of PPARγ by agonists like this compound leads to the transcriptional regulation of a host of target genes, making it a subject of significant interest in drug discovery for metabolic diseases and inflammatory disorders. Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique for quantifying changes in gene expression, providing a robust method to elucidate the molecular mechanisms of this compound.
This document provides a detailed protocol for the analysis of gene expression changes in cultured cells treated with this compound using SYBR Green-based qPCR. The outlined procedures cover cell culture and treatment, RNA extraction, cDNA synthesis, qPCR, and data analysis.
Key Signaling Pathway Modulated by this compound
This compound exerts its biological effects by binding to and activating PPARγ. Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The downstream effects include alterations in genes involved in lipid uptake and storage, glucose metabolism, and inflammatory responses.
Data Presentation: Expected Gene Expression Changes
The following table summarizes a panel of representative PPARγ target genes that are expected to be regulated by this compound treatment. The direction of regulation (up or down) is based on the known functions of PPARγ agonism.
| Gene Symbol | Gene Name | Function | Expected Regulation by this compound |
| PPARG | Peroxisome proliferator-activated receptor gamma | Nuclear receptor, master regulator of adipogenesis | Upregulation (positive feedback) |
| FABP4 | Fatty acid binding protein 4 | Fatty acid uptake and transport | Upregulation |
| LPL | Lipoprotein lipase | Hydrolysis of triglycerides | Upregulation |
| ADIPOQ | Adiponectin, C1Q and collagen domain containing | Adipokine with anti-inflammatory and insulin-sensitizing effects | Upregulation |
| CD36 | CD36 molecule (thrombospondin receptor) | Fatty acid translocase | Upregulation |
| SLC2A4 (GLUT4) | Solute carrier family 2 member 4 | Insulin-regulated glucose transporter | Upregulation |
| NFKB1 | Nuclear factor kappa B subunit 1 | Pro-inflammatory transcription factor | Downregulation (transrepression) |
| TNF | Tumor necrosis factor | Pro-inflammatory cytokine | Downregulation |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine | Downregulation |
| GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | Housekeeping gene (Reference) | No change |
| ACTB | Actin beta | Housekeeping gene (Reference) | No change |
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line (e.g., 3T3-L1 preadipocytes, RAW 264.7 macrophages, or a relevant human cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Once cells reach the desired confluency, replace the old medium with fresh medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 6, 12, or 24 hours) to capture both early and late gene expression changes.
II. RNA Isolation
-
Cell Lysis: After the treatment period, wash the cells once with ice-cold phosphate-buffered saline (PBS). Add 1 mL of a suitable RNA lysis reagent (e.g., TRIzol®) to each well and incubate for 5 minutes at room temperature to lyse the cells.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube. Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol (B130326) and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in 20-50 µL of RNase-free water.
-
Quantification and Quality Check: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). A 260/280 ratio of ~2.0 is indicative of pure RNA.
III. cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In an RNase-free tube, combine the following components:
-
1 µg of total RNA
-
1 µL of oligo(dT) primers (50 µM) or random hexamers (50 ng/µL)
-
1 µL of 10 mM dNTP mix
-
Nuclease-free water to a final volume of 10 µL
-
-
Denaturation: Heat the mixture at 65°C for 5 minutes and then place on ice for at least 1 minute.
-
Reverse Transcription Mix: Prepare a master mix containing:
-
4 µL of 5X First-Strand Buffer
-
1 µL of 0.1 M DTT
-
1 µL of RNase inhibitor (e.g., RNaseOUT™)
-
1 µL of Reverse Transcriptase (e.g., SuperScript™ III)
-
-
Reaction: Add 7 µL of the reverse transcription mix to the RNA/primer mixture.
-
Incubation: Incubate the reaction at 50°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.
IV. Quantitative PCR (qPCR)
-
Primer Design: Design or obtain pre-validated primers for the target and reference genes. Primers should ideally span an exon-exon junction to prevent amplification of genomic DNA.
-
qPCR Reaction Setup: Prepare a qPCR master mix for each gene in a sterile tube on ice. For a single 20 µL reaction:
-
10 µL of 2X SYBR Green qPCR Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
3 µL of Nuclease-free water
-
5 µL of diluted cDNA (e.g., a 1:10 dilution of the stock cDNA)
-
-
Plate Setup: Aliquot 15 µL of the master mix into each well of a 96-well qPCR plate. Add 5 µL of the diluted cDNA to the respective wells. Include no-template controls (NTC) for each primer set.
-
qPCR Run: Seal the plate and run the qPCR on a real-time PCR instrument with a program similar to the following:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
V. Data Analysis
-
Quantification Cycle (Cq) Values: Obtain the Cq (or Ct) values for each sample and gene from the qPCR instrument software.
-
Relative Quantification (ΔΔCq Method):
-
Normalization to Reference Gene (ΔCq): For each sample, calculate the ΔCq by subtracting the Cq of the reference gene (e.g., GAPDH) from the Cq of the target gene.
-
ΔCq = Cq(target gene) - Cq(reference gene)
-
-
Normalization to Control (ΔΔCq): For each treated sample, calculate the ΔΔCq by subtracting the ΔCq of the vehicle control sample from the ΔCq of the treated sample.
-
ΔΔCq = ΔCq(treated) - ΔCq(control)
-
-
Fold Change Calculation: Calculate the fold change in gene expression as 2-ΔΔCq.
-
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: qPCR experimental workflow.
Application Notes and Protocols for Studying B Lymphocyte Apoptosis Using CAY10410
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10410 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). MCL-1 is a key member of the B-cell lymphoma 2 (BCL-2) family of proteins that regulate the intrinsic pathway of apoptosis. Overexpression of MCL-1 is a common survival mechanism in various hematological malignancies, including B-cell lymphomas and leukemias, making it an attractive therapeutic target. This compound binds to the BH3-binding groove of MCL-1, preventing it from sequestering pro-apoptotic proteins like BIM, BAX, and BAK. This leads to the activation of the mitochondrial apoptotic cascade, culminating in programmed cell death. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study B lymphocyte apoptosis.
Data Presentation
The following tables summarize quantitative data for potent MCL-1 inhibitors, such as AZD5991 and S63845, which are structurally and functionally similar to this compound. This data can serve as a reference for designing experiments with this compound in B-lymphocyte cell lines.
Table 1: IC50 Values of MCL-1 Inhibitors in B-cell Lymphoma and Leukemia Cell Lines
| Cell Line Type | Cell Line | MCL-1 Inhibitor | IC50 (µM) | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) | OCI-LY10 | AZD5991 | ~0.3 | [1] |
| Diffuse Large B-cell Lymphoma (DLBCL) | OCI-LY3 | AZD5991 | ~0.3 | [1] |
| Diffuse Large B-cell Lymphoma (DLBCL) | VAL | AZD5991 | <0.3 | [1] |
| Diffuse Large B-cell Lymphoma (DLBCL) | SU-DHL4 | AZD5991 | <0.3 | [1] |
| Diffuse Large B-cell Lymphoma (DLBCL) | SU-DHL6 | AZD5991 | <0.3 | [1] |
| Mantle Cell Lymphoma (MCL) | Various | AZD5991 | ~0.3 | [1] |
| Burkitt Lymphoma | Various | S63845 | <1 | [2] |
| Multiple Myeloma | Various | S63845 | <1 | [2] |
Table 2: Time-Course of Apoptosis Induction by MCL-1 Inhibitor (AZD5991) in B-cell Lymphoma
| Cell Line | Treatment | Time Point | % Apoptotic Cells (Annexin V+) | Reference |
| DLBCL (OCI-LY10) | AZD5991 (1 µM) | 24h | Significant Increase | [1] |
| MCL | AZD5991 (1 µM) | 24h | Significant Increase | [1] |
Table 3: Effect of MCL-1 Inhibition on BCL-2 Family Proteins
| Treatment | Cell Line | Protein | Change in Expression/Activity | Reference |
| MCL-1 Inhibitor (S63845) | DLBCL/MCL | MCL-1 | No change in expression, but function inhibited | [3] |
| MCL-1 Inhibitor (S63845) | DLBCL/MCL | BAX/BAK | Released from MCL-1, activated | [3][4] |
| MCL-1 Inhibitor (S63845) | DLBCL/MCL | Cleaved PARP | Increased | [3] |
| MCL-1 Inhibitor (AZD5991) | MCL | BAK | Released from MCL-1 | [5] |
| MCL-1 Inhibitor (AZD5991) | DLBCL/MCL | Mitochondrial Membrane Potential | Decreased | [1] |
Signaling Pathways and Experimental Workflow
Caption: this compound inhibits MCL-1, leading to apoptosis.
Caption: Workflow for studying this compound-induced apoptosis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Use appropriate B-lymphocyte cell lines (e.g., DLBCL lines like OCI-LY10, SU-DHL-4; MCL lines).
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations for treatment. Include a vehicle control (DMSO) in all experiments.
-
Treatment: Seed cells at a density of 0.5-1 x 10^6 cells/mL. Treat with a range of this compound concentrations (e.g., 0.1 to 10 µM) for various time points (e.g., 6, 12, 24, 48 hours) to determine optimal conditions.
Cell Viability Assay (MTT Assay)
-
Seeding: Seed 1-2 x 10^4 cells per well in a 96-well plate in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
-
Cell Preparation: Treat cells with this compound as described above.
-
Harvesting: Harvest 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Caspase-3/7 Activity Assay
-
Cell Lysis: Treat cells and lyse them according to the manufacturer's protocol of a commercial caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay).
-
Assay Reaction: Add the caspase substrate and incubate at room temperature.
-
Measurement: Measure luminescence or fluorescence using a plate reader. The signal is proportional to the amount of active caspase-3/7.
Western Blot Analysis
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MCL-1, BCL-2, BCL-xL, BAX, BAK, cleaved Caspase-3, and cleaved PARP overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a valuable tool for investigating the role of MCL-1 in B lymphocyte survival and for exploring potential therapeutic strategies targeting apoptosis. The protocols outlined in these application notes provide a robust framework for characterizing the pro-apoptotic effects of this compound in B-cell malignancies. Researchers should optimize the experimental conditions for their specific cell lines and research questions.
References
- 1. Pharmacologic targeting of Mcl-1 induces mitochondrial dysfunction and apoptosis in B-cell lymphoma cells in a TP53- and BAX-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 3. MCL-1 dependency as a novel vulnerability for aggressive B cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potentiation of apoptosis in drug-resistant mantle cell lymphoma cells by MCL-1 inhibitor involves downregulation of inhibitor of apoptosis proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CAY10410 Treatment in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10410 is a potent synthetic agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation. Activation of PPARγ by agonists like this compound modulates the expression of a suite of target genes, leading to diverse cellular responses. These application notes provide an overview of the use of this compound in primary cell cultures, including detailed protocols for common primary cell types and a summary of expected outcomes. Primary cell cultures offer a more physiologically relevant model compared to immortalized cell lines for studying cellular processes and the effects of therapeutic compounds.
Mechanism of Action: PPARγ Signaling Pathway
This compound, as a PPARγ agonist, initiates a signaling cascade that ultimately alters gene transcription. Upon entering the cell, this compound binds to and activates PPARγ, which is typically located in the cytoplasm in an inactive complex with corepressor proteins. Ligand binding induces a conformational change in PPARγ, leading to the dissociation of corepressors and the recruitment of coactivators. The activated PPARγ then forms a heterodimer with the Retinoid X Receptor (RXR). This PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in various processes, including lipid metabolism, inflammation, and cell differentiation.
Data Presentation: this compound Treatment Parameters in Primary Cells
The following table summarizes typical experimental conditions for treating various primary cell cultures with this compound and other PPARγ agonists, based on available literature. These parameters can serve as a starting point for experimental design.
| Primary Cell Type | Species | Agonist | Concentration Range | Incubation Time | Reported Effect(s) |
| B Lymphocytes | Human | This compound | 1 µM | 24 hours | Activation of PPRE-luciferase activity.[1] |
| B Lymphocytes | Human | This compound | up to 25 µM | 48 hours | No inhibition of cell viability.[1] |
| Bone Marrow-Derived Macrophages | Mouse | Pioglitazone | 10 µM | 48 hours | Increased TGF-β1 release. |
| Preadipocytes | Ovine | Rosiglitazone | Not specified | 8 days | Essential for adipogenic differentiation. |
| T-cell Lymphoma | Human | Rosiglitazone | Low doses | Not specified | Protects from serum starvation-induced apoptosis. |
Experimental Protocols
General Guidelines for this compound Preparation and Application
-
Reconstitution: this compound is typically provided as a solid. Reconstitute it in a suitable solvent, such as DMSO, to create a concentrated stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent) should always be included in experiments.
Protocol 1: Treatment of Primary Macrophages with this compound
This protocol describes the treatment of primary bone marrow-derived macrophages (BMDMs) with this compound to assess its effects on gene expression or cytokine production.
Materials:
-
Primary bone marrow-derived macrophages (BMDMs)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Plate primary BMDMs in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere and recover overnight.
-
Preparation of Treatment Media: Prepare fresh culture medium containing the desired final concentration of this compound (e.g., 1 µM). Also, prepare a vehicle control medium containing the same concentration of DMSO.
-
Cell Treatment: Aspirate the old medium from the cells and wash once with PBS. Add the prepared treatment or vehicle control medium to the respective wells.
-
Incubation: Incubate the cells for the desired duration (e.g., 24-48 hours) at 37°C in a 5% CO₂ incubator.
-
Harvesting: After incubation, cells can be harvested for downstream analysis such as RNA extraction for qRT-PCR or protein extraction for Western blotting. The culture supernatant can also be collected to measure secreted cytokines by ELISA.
Protocol 2: this compound in Primary Preadipocyte Differentiation
This protocol outlines the use of this compound to induce the differentiation of primary preadipocytes into mature adipocytes.
Materials:
-
Primary preadipocytes (e.g., from stromal vascular fraction of adipose tissue)
-
Preadipocyte growth medium
-
Adipocyte differentiation medium (containing insulin, dexamethasone, and IBMX)
-
This compound stock solution (10 mM in DMSO)
-
Oil Red O staining solution
-
Microscope
Procedure:
-
Cell Culture to Confluency: Culture primary preadipocytes in growth medium until they reach 100% confluency.
-
Initiation of Differentiation: Two days post-confluency (Day 0), replace the growth medium with differentiation medium containing this compound (e.g., 1 µM).
-
Maintenance of Differentiation: From Day 2 onwards, replace the medium every 2-3 days with fresh differentiation medium containing this compound.
-
Assessment of Differentiation: Adipocyte differentiation can be observed by the accumulation of lipid droplets within the cells, typically starting around day 4-5 and becoming more pronounced by day 8-10.
-
Oil Red O Staining: To quantify lipid accumulation, fix the cells and stain with Oil Red O. The stained lipid droplets will appear red under a microscope. The dye can be extracted and quantified spectrophotometrically.
Concluding Remarks
This compound is a valuable tool for investigating the roles of PPARγ in various physiological and pathological processes using primary cell culture models. The provided protocols offer a foundation for designing experiments to explore the effects of this compound in different primary cell types. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each specific primary cell type and experimental question. Researchers should always adhere to good cell culture practices to ensure the reliability and reproducibility of their results.
References
Troubleshooting & Optimization
CAY10410 Technical Support Center: Troubleshooting Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CAY10410. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
This compound: Overview and Properties
This compound is a synthetic analog of 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) and a potent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] It has been specifically designed to resist metabolic degradation, which can be a factor in the variability of experimental results with natural prostaglandins.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₃ | [1] |
| Molecular Weight | 318.5 g/mol | [1] |
| Purity | ≥98% (mixture of isomers) | [1] |
| Solubility (DMF) | 100 mg/ml | [1] |
| Solubility (DMSO) | 20 mg/ml | [1] |
| Solubility (Ethanol) | 75 mg/ml | [1] |
| Solubility (PBS, pH 7.2) | 2.7 mg/ml | [1] |
| UV Maximum | 293 nm | [1] |
| Cytotoxicity in SH-SY5Y cells | Not cytotoxic up to 25 µM | [1] |
Experimental Protocols
PPARγ Reporter Gene Assay
This protocol is a general guideline for assessing the activation of PPARγ in response to this compound using a luciferase reporter system.
Materials:
-
HEK293 cells (or other suitable cell line)
-
PPARγ expression vector
-
Luciferase reporter vector with a PPAR response element (PPRE)
-
Control vector (e.g., Renilla luciferase) for transfection efficiency normalization
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (vehicle control)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARγ expression vector, PPRE-luciferase reporter vector, and the control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Treatment: Prepare serial dilutions of this compound in serum-free medium. The final DMSO concentration should be kept below 0.5%. Replace the culture medium with the this compound dilutions or vehicle control (medium with DMSO).
-
Incubation: Incubate the treated cells for 18-24 hours.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[2]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the fold activation relative to the vehicle control.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of an MTT assay to determine the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express the results as a percentage of the vehicle-treated control.
Troubleshooting Guides and FAQs
Inconsistent or No PPARγ Activation
Q1: I am not observing any activation of the PPARγ reporter, or the results are highly variable.
Possible Causes & Solutions:
-
Cell Health and Passage Number: Ensure your cells are healthy, within a low passage number, and free from contamination. High passage numbers can lead to phenotypic drift and altered responses.
-
Transfection Efficiency: Low transfection efficiency will result in a weak signal. Optimize your transfection protocol by adjusting the DNA-to-reagent ratio and cell density. Always include a positive control for transfection (e.g., a GFP expression vector).
-
This compound Degradation: Although designed for stability, improper storage can lead to degradation. Store this compound as recommended by the supplier, typically at -20°C.[4] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Solubility Issues: this compound has limited solubility in aqueous solutions.[1] Ensure the compound is fully dissolved in DMSO before diluting in your culture medium. Precipitates can lead to inconsistent concentrations.
-
Serum Interference: Components in serum can bind to this compound, reducing its effective concentration. Consider reducing the serum concentration or using a serum-free medium during the treatment period.
-
Incorrect Reporter System: Verify that your reporter plasmid contains a functional PPAR response element (PPRE).
Unexpected Cytotoxicity
Q2: I am observing significant cell death at concentrations where this compound is expected to be non-toxic.
Possible Causes & Solutions:
-
DMSO Toxicity: High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture medium is below 0.5%. Always include a vehicle control with the same DMSO concentration as your highest this compound treatment.
-
Compound Purity: Impurities in the this compound stock could be causing cytotoxicity. Use a high-purity grade of the compound.
-
Cell Line Sensitivity: While this compound was not cytotoxic up to 25 µM in SH-SY5Y cells, other cell lines may be more sensitive.[1] Perform a dose-response curve to determine the non-toxic concentration range for your specific cell line.
-
Assay Interference: The MTT assay relies on mitochondrial activity. If this compound affects mitochondrial function in a way that is independent of cell death, it could lead to misleading results. Consider using an alternative viability assay that measures a different parameter, such as membrane integrity (e.g., LDH release assay) or ATP content.
Off-Target Effects
Q3: How can I be sure that the observed effects are mediated by PPARγ?
Possible Causes & Solutions:
-
Use of a PPARγ Antagonist: To confirm that the effects of this compound are PPARγ-dependent, co-treat your cells with a known PPARγ antagonist, such as GW9662 or T0070907.[5] A reversal or attenuation of the this compound-induced effect would indicate PPARγ-mediated activity.
-
Knockdown/Knockout Models: Utilize cells where PPARγ has been knocked down (e.g., using siRNA) or knocked out. The effect of this compound should be significantly reduced or absent in these cells compared to wild-type controls.
-
Dose-Response Relationship: A clear dose-dependent effect is indicative of a specific interaction. Non-specific or off-target effects may not exhibit a typical dose-response curve.
Visualizations
Caption: this compound signaling pathway.
Caption: General troubleshooting workflow.
References
Technical Support Center: Optimizing CAY10410 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of CAY10410 for cell viability experiments. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor that, when activated, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the regulation of their transcription. The activation of PPARγ is involved in various cellular processes, including lipid metabolism, inflammation, and cell differentiation.
Q2: What is a recommended starting concentration range for this compound in cell viability assays?
Based on available data, a broad concentration range is recommended to begin, as the optimal concentration can be highly cell-type dependent. For initial dose-response experiments, a range of 0.1 µM to 25 µM is a reasonable starting point. Published data has shown that this compound activates PPRE-LUC activity at a concentration of 1 µM. Furthermore, at concentrations up to 25 µM, this compound did not exhibit significant inhibition of cell growth in Ramos cells or normal human B cells after 48 hours of incubation.
Q3: How long should I incubate cells with this compound?
The ideal incubation time will vary depending on the cell line's doubling time and the specific experimental endpoint. A common starting point is to perform a time-course experiment, testing incubation times of 24, 48, and 72 hours.
Q4: How should I prepare and store this compound?
This compound is typically dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium remains low (generally ≤ 0.5%) to avoid solvent-induced toxicity. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Data Presentation
The following table summarizes the known effects of this compound on different cell lines. Due to limited publicly available IC50 data for this compound across a wide range of cell lines, this table focuses on its observed activity and lack of cytotoxicity in specific hematopoietic cell lines. Researchers are encouraged to perform their own dose-response experiments to determine the precise IC50 in their cell line of interest.
| Cell Line | Cell Type | Assay | Concentration | Incubation Time | Effect on Cell Viability |
| Ramos | Human Burkitt's Lymphoma | Not specified | Up to 25 µM | 48 hours | No significant inhibition |
| Normal Human B Cells | Normal Lymphocyte | Not specified | Up to 25 µM | 48 hours | No significant inhibition |
| Human B Cells with PPRE-LUC reporter | Human Lymphocyte | Luciferase Reporter Assay | 1 µM | 24 hours | Activation of PPRE |
Experimental Protocols
This section provides a detailed methodology for a common cell viability assay, the MTT assay, which can be adapted for use with this compound.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring they are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from a concentrated DMSO stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., ≤ 0.5%).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the treated wells) and a "no-cell control" (medium only, for background absorbance).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell control" wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Mandatory Visualizations
Signaling Pathway
Caption: PPARγ signaling pathway activated by this compound.
Experimental Workflow
Caption: Workflow for determining this compound's effect on cell viability.
Troubleshooting Guide
Caption: Troubleshooting common issues in this compound cell viability assays.
CAY10410 Off-Target Effects: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of CAY10410. This resource is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it often used as a negative control?
This compound, also known as 9,10-dihydro-15-deoxy-Δ12,14-PGJ2, is a structural analog of 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2).[1] It is frequently used in research as a negative control for 15d-PGJ2 because it lacks the α,β-unsaturated ketone in the cyclopentenone ring.[1][2] This structural difference makes this compound non-electrophilic, meaning it cannot form covalent bonds with nucleophilic residues like cysteine on target proteins.[1][3] Many of the biological effects of 15d-PGJ2, particularly those independent of PPARγ activation, are mediated by this electrophilic property.[1][4] Therefore, this compound is a valuable tool to distinguish between the electrophile-dependent and independent effects of 15d-PGJ2.
Q2: I am observing an unexpected biological effect with this compound. What are its known off-target activities?
While this compound is designed to be a less reactive analog of 15d-PGJ2, it is not completely inert and may exhibit some biological activity in certain contexts. For instance, in studies with human lung fibroblasts, this compound showed a partial (60%) reduction in IL-1β-induced MCP-1 production, although it did not significantly affect IL-6 production.[1] This suggests that this compound may have some off-target effects, albeit weaker than those of 15d-PGJ2. Researchers should carefully evaluate any observed activity of this compound on a case-by-case basis.
Q3: Does this compound affect NF-κB signaling?
Studies have shown that this compound does not significantly inhibit IL-1β-induced NF-κB transcriptional activity.[1] This is in contrast to electrophilic prostaglandins (B1171923) like 15d-PGJ2 and PGA1, which are potent inhibitors of NF-κB.[1] This lack of activity is attributed to this compound's non-electrophilic nature.
Q4: Can this compound modulate the activity of other proteins that 15d-PGJ2 interacts with, such as CRM1 or PPARδ?
Current evidence suggests that this compound does not share the same covalent binding-dependent off-target effects as 15d-PGJ2. For example, 15d-PGJ2 inhibits CRM1-dependent nuclear export, an effect not observed with this compound.[2] Similarly, 15d-PGJ2 covalently interacts with PPARδ, but this compound fails to compete for this interaction, indicating it does not bind to PPARδ in the same manner.[3]
Troubleshooting Guide
Issue: My experiment with this compound shows a partial or unexpected effect on my pathway of interest.
-
Possible Cause 1: Context-dependent off-target activity. While generally less active than 15d-PGJ2, this compound has been observed to partially reduce MCP-1 production in some experimental systems.[1] The observed effect in your experiment could be a genuine, albeit weak, off-target effect.
-
Troubleshooting Step 1: Titrate the concentration of this compound. Perform a dose-response experiment to determine if the observed effect is concentration-dependent. This can help to distinguish a specific off-target effect from non-specific or cytotoxic effects at high concentrations.
-
Troubleshooting Step 2: Use an alternative negative control. If available, use a structurally unrelated compound with a similar proposed on-target mechanism (or lack thereof) to see if the effect is reproducible.
-
Troubleshooting Step 3: Confirm the identity and purity of your this compound stock. Impurities in the compound stock could be responsible for the unexpected activity. If possible, verify the purity of your compound using analytical techniques like HPLC or mass spectrometry.
Issue: this compound is not showing any effect in my experiment, whereas 15d-PGJ2 is active.
-
Possible Cause 1: The biological effect is dependent on the electrophilic nature of 15d-PGJ2. this compound lacks the electrophilic center of 15d-PGJ2 and therefore will not be active in pathways that require covalent modification of target proteins by 15d-PGJ2.[1][2][3][4] This is the expected outcome in many experimental systems.
-
Troubleshooting Step 1: Review the literature for the mechanism of action of 15d-PGJ2 in your experimental system. If the effect of 15d-PGJ2 is known to be PPARγ-independent and mediated by its electrophilic properties, then the lack of effect with this compound is consistent with its mechanism of action and serves as a good negative control.
-
Troubleshooting Step 2: Verify the activity of your this compound stock in a system where it is known to have some effect, if possible. Although challenging due to its limited reported activities, this could help rule out issues with the compound itself.
Quantitative Data Summary
Table 1: Comparative Effects of this compound and 15d-PGJ2 on Inflammatory Mediator Production in Human Lung Fibroblasts
| Compound (Concentration) | IL-1β-induced IL-6 Production Inhibition | IL-1β-induced MCP-1 Production Inhibition | Reference |
| 15d-PGJ2 (5 µM) | Significant inhibition | 98% | [1] |
| This compound (5 µM) | Not statistically significant | 60% | [1] |
Table 2: Comparative Effects of this compound and Other Prostaglandins on NF-κB Activity and COX-2 Expression
| Compound | IL-1β-induced NF-κB Luciferase Activity | IL-1β-induced COX-2 Upregulation | Reference |
| 15d-PGJ2 | Significant decrease | Suppressed | [1] |
| This compound | No significant decrease | Not suppressed | [1] |
| PGA1 | Significant decrease | Not specified | [1] |
| CDDO | Significant decrease | Suppressed | [1] |
| Rosiglitazone | No significant decrease | Not suppressed | [1] |
Experimental Protocols
1. Cell Culture and Treatment
Primary human lung fibroblasts are cultured in MEM supplemented with 10% FBS, L-Glutamine, and antibiotics.[4] For experiments, cells are plated at a density of 1x10^5 cells/well in six-well plates and allowed to grow for 48 hours. Before treatment, cells are typically serum-starved for 24-48 hours. Pre-treatment with this compound or other compounds is generally performed for 1 hour before co-treatment with the stimulus (e.g., 1 ng/mL of IL-1β) for 24 hours.[1]
2. Cytokine ELISA
Supernatants from cell cultures are collected after treatment. The concentrations of cytokines such as IL-6 and MCP-1 are measured using commercially available ELISA kits according to the manufacturer's instructions.
3. Western Blot for COX-2
-
Protein Extraction: Total cellular protein extracts are prepared from lung fibroblast cultures using a lysis buffer (e.g., 10% Nonidet P-40 (NP-40) lysis buffer) supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Protein concentration is determined using a standard assay such as the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against COX-2, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify protein expression, which is often normalized to a loading control like GAPDH.[1]
4. NF-κB Luciferase Reporter Assay
-
Transfection: Primary human lung fibroblasts are co-transfected with an NF-κB luciferase reporter construct and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Treatment: After transfection, cells are pre-treated with this compound or other compounds, followed by stimulation with IL-1β.
-
Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured using a luminometer according to the manufacturer's protocol for the specific luciferase assay system used. NF-κB-dependent luciferase activity is normalized to the control reporter activity.[1]
Visualizations
Caption: Divergent effects of 15d-PGJ2 and this compound on the NF-κB signaling pathway.
References
- 1. Electrophilic PPARγ Ligands Attenuate IL-1β and Silica-Induced Inflammatory Mediator Production in Human Lung Fibroblasts via a PPARγ-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anti-inflammatory Prostaglandin 15-Deoxy-Δ12,14-PGJ2 Inhibits CRM1-dependent Nuclear Protein Export - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Molecular Characterization of PPARδ as a Novel Target for Covalent Modification by 15-deoxy-Δ12, 14-prostaglandin J2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPAR-γ Ligands Repress TGFβ-Induced Myofibroblast Differentiation by Targeting the PI3K/Akt Pathway: Implications for Therapy of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing CAY10410-Induced Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you manage unexpected cytotoxicity when using CAY10410 in your experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) and is known as a potent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation.
Q2: I am observing significant cell death in my cultures when using this compound, even at concentrations intended to activate PPARγ. Is this expected?
While this compound is a PPARγ agonist, analogs like 15d-PGJ2 have been reported to induce cytotoxicity through mechanisms independent of PPARγ activation.[1][2] This off-target effect is a known characteristic of this class of compounds.
Q3: What is the likely mechanism of this compound-induced cytotoxicity?
Based on studies of its analog, 15d-PGJ2, the cytotoxicity is likely mediated by the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS).[3][4][5] This increase in ROS can lead to the activation of apoptotic pathways, resulting in programmed cell death.[3][4]
Q4: How can I distinguish between PPARγ-dependent and PPARγ-independent effects of this compound?
To determine if the observed effects are mediated by PPARγ, you can perform your experiment in the presence of a PPARγ antagonist, such as GW9662. If the cytotoxic effect persists in the presence of the antagonist, it is likely a PPARγ-independent mechanism.[1][6]
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed at desired experimental concentrations.
-
Possible Cause: You may be observing PPARγ-independent cytotoxicity, which is common for 15d-PGJ2 analogs.[1][2]
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Test a wide range of this compound concentrations to identify a therapeutic window where you observe the desired PPARγ-mediated effect without significant cell death.
-
Co-treatment with an Antioxidant: To counteract ROS-mediated apoptosis, co-treat your cells with an antioxidant like N-Acetylcysteine (NAC).[3] This can help mitigate the cytotoxic effects while preserving the PPARγ-agonist activity.
-
Use a PPARγ Antagonist Control: Include a control group where cells are co-treated with this compound and a PPARγ antagonist (e.g., GW9662).[1][6] This will help confirm if the cytotoxicity is indeed PPARγ-independent.
-
Issue 2: Inconsistent results and variability in cell viability assays.
-
Possible Cause: Experimental conditions can significantly influence the cytotoxic effects of this compound.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistency in cell density, media composition, and incubation times.
-
Optimize Compound Dissolution: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before adding it to the culture medium to avoid concentration inconsistencies.
-
Monitor Mitochondrial Health: Since oxidative stress often impacts mitochondria, consider assessing mitochondrial membrane potential as an early indicator of cytotoxicity.[7]
-
Data Presentation
Table 1: Sample IC50 Values for the this compound Analog, 15d-PGJ2, in Various Cancer Cell Lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| 786-O | Renal Cell Carcinoma | 1.41 ± 0.09 | [1] |
| Caki-2 | Renal Cell Carcinoma | 6.45 ± 0.26 | [1] |
| ACHN | Renal Cell Carcinoma | 3.21 ± 0.87 | [1] |
| U2OS | Osteosarcoma | Not specified | [3] |
| A549 | Lung Adenocarcinoma | Not specified | [4] |
| H1299 | Lung Adenocarcinoma | Not specified | [4] |
| H23 | Lung Adenocarcinoma | Not specified | [4] |
Note: IC50 values can vary depending on the cell line and experimental conditions.
Experimental Protocols
1. Protocol for Assessing this compound Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Protocol for Co-treatment with a PPARγ Antagonist (GW9662)
-
Cell Seeding: Seed cells as described in the cytotoxicity protocol.
-
Antagonist Pre-treatment: Pre-incubate the cells with the PPARγ antagonist GW9662 (e.g., 10 µM) for 1-2 hours.
-
This compound Treatment: Add this compound at the desired concentrations to the wells, both with and without the antagonist.
-
Incubation and Analysis: Follow the remaining steps of the cytotoxicity assay protocol. A lack of rescue from cytotoxicity in the presence of GW9662 suggests a PPARγ-independent mechanism.[1][6]
3. Protocol for Assessing Caspase-3 Activation
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time.
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against cleaved caspase-3.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. An increase in the cleaved caspase-3 band indicates apoptosis induction.
-
Mandatory Visualizations
References
- 1. Cytotoxicity of 15-Deoxy-Δ12,14-prostaglandin J2 through PPARγ-independent Pathway and the Involvement of the JNK and Akt Pathway in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Cytotoxic effects of 15d-PGJ2 against osteosarcoma through ROS-mediated AKT and cell cycle inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin 15d-PGJ2 inhibits proliferation of lung adenocarcinoma cells by inducing ROS production and activation of apoptosis via sirtuin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GW9662, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 15-deoxy-(Delta12,14)-prostaglandin J2 (15d-PGJ2) induces cell death through caspase-independent mechanism in A172 human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
CAY10410 stability issues in long-term experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for the effective use of CAY10410 in long-term experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address potential stability issues and ensure the reliability and reproducibility of your results.
This compound Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Formal Name | 11-oxo-prosta-5Z,12E,14Z-trien-1-oic acid |
| Synonyms | 9,10-dihydro-15-deoxy-Δ12,14-PGJ2; 9,10-dihydro-15-deoxy-Δ12,14-Prostaglandin J2 |
| Molecular Formula | C₂₀H₃₀O₃ |
| Formula Weight | 318.5 g/mol |
| Purity | ≥98% |
| Formulation | A solution in methyl acetate (B1210297) or a crystalline solid |
| Storage Temperature | -20°C |
| Stated Stability | ≥ 2 years at -20°C |
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of this compound?
A1: It is recommended to prepare a concentrated stock solution in a suitable organic solvent. Based on available data, this compound is soluble in the following solvents at the indicated concentrations:
| Solvent | Solubility |
| DMF | 100 mg/mL |
| Ethanol | 75 mg/mL |
| DMSO | 20 mg/mL |
| PBS (pH 7.2) | 2.7 mg/mL |
For cell-based assays, DMSO is a common choice. Ensure the final concentration of the organic solvent in your cell culture medium is minimal (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Q2: How should I store the stock solution and working solutions?
A2: Store the stock solution at -20°C as recommended. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Aqueous working solutions are generally not recommended for storage and should be prepared fresh for each experiment from the stock solution.
Q3: What are the signs of this compound degradation in my long-term experiment?
A3: Signs of compound degradation can include a diminished or complete loss of the expected biological effect over time, increased variability between replicates, or unexpected changes in cell morphology or viability. If you observe these issues, it is prudent to investigate the stability of this compound under your specific experimental conditions.
Q4: How often should I replace the cell culture medium containing this compound in a long-term experiment?
A4: The frequency of media changes will depend on the stability of this compound in your specific cell culture medium and the metabolic activity of your cells. For multi-day experiments, it is good practice to replace the medium with freshly prepared this compound every 24 to 48 hours to ensure a consistent concentration of the active compound.
Troubleshooting Guide for Long-Term Experiments
If you are encountering issues with this compound in your long-term experiments, consult the following troubleshooting guide.
| Issue | Possible Cause | Recommended Solution |
| Loss of biological effect over time | Compound degradation in the cell culture medium. | Increase the frequency of media changes with freshly prepared this compound. Perform a stability study of this compound in your specific medium (see protocol below). |
| Cellular metabolism of the compound. | While this compound is designed to be resistant to metabolism, some cell types may still metabolize it. Consider measuring the concentration of this compound in the culture supernatant over time using analytical methods like LC-MS. | |
| Inconsistent results between replicates | Inconsistent preparation of working solutions. | Ensure accurate and consistent dilution of the stock solution. Prepare a master mix of the final working solution for all replicates. |
| Variability in cell seeding density or health. | Standardize your cell seeding protocol and ensure cells are in a healthy, logarithmic growth phase at the start of the experiment. | |
| Unexpected cytotoxicity | Degradation products may be toxic. | If you suspect degradation, prepare fresh stock and working solutions of this compound. Consider testing the stability of your current stock. |
| High concentration of organic solvent. | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your cell line (typically <0.1%). |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a framework for determining the stability of this compound in your specific experimental conditions.
1. Materials:
- This compound
- Appropriate organic solvent (e.g., DMSO)
- Your specific cell culture medium (with all supplements)
- Sterile, light-protected microcentrifuge tubes
- Incubator set to your experimental conditions (e.g., 37°C, 5% CO₂)
- Access to an analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
2. Procedure:
- Prepare a stock solution of this compound in your chosen solvent at a known concentration.
- Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments.
- Aliquot the working solution into multiple sterile, light-protected microcentrifuge tubes.
- Immediately collect a sample from one of the tubes. This will be your time zero (T=0) sample. Store it at -80°C until analysis.
- Place the remaining tubes in the incubator under your standard experimental conditions.
- At predetermined time points (e.g., 6, 12, 24, 48, 72 hours), remove one tube from the incubator and store the sample at -80°C.
- Once all time points are collected, analyze the concentration of this compound in each sample using a suitable analytical method.
- Plot the concentration of this compound as a percentage of the T=0 sample against time to determine its stability profile.
Visualizations
This compound Mechanism of Action: PPARγ Signaling Pathway
This compound is a potent agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1] PPARγ is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation. The following diagram illustrates a simplified PPARγ signaling pathway.
Caption: Simplified PPARγ signaling pathway activated by this compound.
Troubleshooting Workflow for this compound Stability Issues
If you suspect stability issues with this compound in your long-term experiment, follow this logical workflow to diagnose and resolve the problem.
Caption: Troubleshooting workflow for this compound stability issues.
References
Inconsistent results with CAY10410 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CAY10410. Our goal is to help you address common issues and achieve consistent, reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent peroxisome proliferator-activated receptor gamma (PPARγ) agonist. It is an analog of 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) but was designed to be more resistant to metabolism through glutathione (B108866) conjugation, potentially offering more stable and prolonged activity in vitro and in vivo.[1] Its primary mechanism of action is to bind to and activate PPARγ, a nuclear receptor that regulates gene expression involved in adipogenesis, inflammation, and metabolism.[1][2]
Q2: What are the common applications of this compound in research?
This compound is frequently used in studies related to:
-
Adipocyte differentiation: As a potent PPARγ agonist, it can induce the differentiation of pre-adipocyte cell lines like 3T3-L1 into mature adipocytes.[3]
-
Anti-inflammatory effects: PPARγ activation has well-documented anti-inflammatory properties, and this compound is used to investigate these effects in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
Metabolic disorders: Given PPARγ's role in glucose and lipid metabolism, this compound is a tool to study potential therapeutic effects in models of insulin (B600854) resistance and other metabolic diseases.[2]
Q3: How should I dissolve and store this compound?
According to the manufacturer, this compound is soluble in various organic solvents.[1] For cell culture experiments, it is common to prepare a concentrated stock solution in a solvent like DMSO and then dilute it to the final working concentration in the culture medium.
-
Recommended Solvents & Concentrations:
-
DMF: 100 mg/ml
-
DMSO: 20 mg/ml
-
Ethanol: 75 mg/ml
-
PBS (pH 7.2): 2.7 mg/ml[1]
-
-
Storage: For long-term stability, it is recommended to store this compound as a solid at -20°C. If you prepare a stock solution, it is best to aliquot it into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: What is a typical working concentration for this compound in cell culture?
The optimal concentration of this compound will vary depending on the cell type and the specific assay. It is always recommended to perform a dose-response experiment to determine the ideal concentration for your experimental setup. Based on available data, concentrations can range from the nanomolar to the low micromolar range. For example, in one study, a concentration of 2.5 µM was used to assess cell viability and transformation.[4] A study on its analog, 15d-PGJ2, showed an EC50 of 7 µM for adipocyte differentiation.[5]
Troubleshooting Guide
Inconsistent Results in Cell-Based Assays
Problem: High variability in experimental results between wells, plates, or different experimental dates.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Solubility Issues | Ensure this compound is fully dissolved in the stock solution. Visually inspect for any precipitate. When diluting into aqueous culture medium, vortex or mix thoroughly to ensure homogeneity. Consider the final solvent concentration in your culture medium; high concentrations of DMSO (>0.5%) can be toxic to cells. |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. Cells at high passage numbers can exhibit altered phenotypes and responses. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Inconsistent Seeding Density | Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding in all wells. Uneven cell distribution can lead to significant variations in results. |
| Edge Effects in Multi-well Plates | The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth. To minimize this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media. |
| Reagent Variability | Use the same lot of serum, media, and other critical reagents for the duration of an experiment to minimize variability. If a new lot must be used, it is advisable to perform a qualification experiment to ensure consistency. |
Unexpected Cytotoxicity
Problem: Observation of significant cell death or morphological changes that are not the intended outcome of the experiment.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | Perform a dose-response curve to determine the cytotoxic threshold of this compound for your specific cell line. The reported non-cytotoxic concentration in human neuroblastoma SH-SY5Y cells was up to 25 µM.[1] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level, typically below 0.5%. Include a vehicle control (medium with the same concentration of solvent) in all experiments. |
| Off-Target Effects | While this compound is a potent PPARγ agonist, off-target effects are possible with any small molecule inhibitor. To confirm that the observed phenotype is due to PPARγ activation, consider using a structurally different PPARγ agonist as a positive control or a PPARγ antagonist to rescue the effect. |
Data Summary
In Vitro Activity of this compound and its Analog 15d-PGJ2
| Compound | Assay | Concentration | Effect | Reference |
| This compound | SIRT1 Deacetylase Activity | 1-10 µM | No significant inhibition | [4] |
| 15d-PGJ2 | SIRT1 Deacetylase Activity | 1-10 µM | Significant inhibition | [4] |
| This compound | HDAC1 Deacetylase Activity | 1-10 µM | No significant inhibition | [4] |
| 15d-PGJ2 | HDAC1 Deacetylase Activity | 1-10 µM | Significant inhibition | [4] |
| This compound | Cell Viability (A2780 cells) | 2.5 µM | No significant effect after 48h | [4] |
| 15d-PGJ2 | Adipocyte Differentiation (C3H10T1/2 cells) | EC50 = 7 µM | Promotes differentiation | [5] |
Note: This table presents a summary of available data. EC50 and IC50 values are highly dependent on the specific experimental conditions.
Experimental Protocols
Protocol 1: Adipocyte Differentiation of 3T3-L1 Cells
This protocol describes a standard method to induce the differentiation of 3T3-L1 preadipocytes into mature adipocytes using a differentiation cocktail that can include a PPARγ agonist like this compound.[3][6]
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin solution
-
Insulin solution (1 mg/mL)
-
Dexamethasone (1 mM stock)
-
3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock in DMSO)
-
This compound (stock solution in DMSO)
-
Oil Red O staining solution
Procedure:
-
Cell Seeding: Plate 3T3-L1 preadipocytes in DMEM with 10% CS and 1% Penicillin-Streptomycin. Grow to confluence.
-
Post-Confluence: Maintain the cells in the same medium for 2 days after reaching confluence. This step is critical for efficient differentiation.
-
Initiation of Differentiation (Day 0): Change the medium to DMEM with 10% FBS, 1% Penicillin-Streptomycin, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin. This is your differentiation medium. Add this compound at the desired concentration (a dose-response from 0.1 µM to 10 µM is recommended to determine the optimal concentration).
-
Insulin Treatment (Day 2): Replace the medium with DMEM containing 10% FBS, 1% Penicillin-Streptomycin, and 1 µg/mL insulin.
-
Maintenance (Day 4 onwards): Replace the medium with DMEM containing 10% FBS and 1% Penicillin-Streptomycin every 2 days.
-
Assessment of Differentiation (Day 8-12): Mature adipocytes containing lipid droplets should be visible. Differentiation can be quantified by Oil Red O staining of the lipid droplets.
Protocol 2: Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol is for assessing the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophages
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (stock solution in DMSO)
-
Griess Reagent System for NO measurement
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 12-24 hours.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except for the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitric Oxide Measurement: After incubation, collect the cell culture supernatants. Determine the NO concentration by measuring nitrite (B80452) levels using the Griess Reagent System according to the manufacturer's instructions.
-
Cell Viability Assay: It is crucial to perform a cell viability assay (e.g., MTT or CCK-8) in parallel to ensure that the observed decrease in NO production is not due to cytotoxicity of this compound.
Visualizations
Caption: A general experimental workflow for using this compound.
Caption: Simplified signaling pathway of this compound via PPARγ activation.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Effect of 15d-PGJ2 and its analog CAY-10410 on SIRT1 and HDAC1 activity. - Public Library of Science - Figshare [plos.figshare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
CAY10410 vehicle control selection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CAY10410, particularly when selecting it as a vehicle control in experimental setups.
Introduction to this compound
This compound is a potent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation.[1][2][3][4] As a bioactive molecule, its use as a vehicle control requires careful consideration to avoid confounding experimental results. This guide will help you navigate potential challenges and ensure the validity of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of 15-deoxy-Δ-prostaglandin J2 (15d-PGJ2) and a potent agonist for PPARγ.[1] Upon binding to PPARγ, it forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.[1] This signaling pathway is central to many physiological processes, including fat cell differentiation, glucose homeostasis, and inflammatory responses.[2][3][4]
Q2: Why would I consider using this compound as a vehicle control?
A2: Ideally, a vehicle control should be the solvent used to dissolve the experimental compound, and it should be inert. However, in some experimental designs, a "less active" analog or a compound with a known mechanism of action is used as a specific type of control. This compound might be considered in experiments where another compound's activity is being compared relative to a known PPARγ agonist. It is crucial to recognize that this compound is a highly active biological agent and not a true inert vehicle control.
Q3: What are the potential off-target effects of this compound when used as a control?
A3: The primary "off-target" effect in the context of a vehicle control is its potent "on-target" PPARγ agonism. This can lead to unintended biological consequences in your experimental system, such as:
-
Induction of adipogenesis or changes in lipid metabolism.[1][2][4]
-
Alterations in cell proliferation and differentiation.[2]
Some PPARγ agonists have also been reported to have effects independent of PPARγ activation.[5] Therefore, any observed effects in your "vehicle control" group treated with this compound should be carefully interpreted.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected changes in gene expression, cell differentiation, or metabolic profile in the this compound control group. | This compound is a potent PPARγ agonist and is exerting its biological effects. | 1. Acknowledge that this compound is a positive control for PPARγ activation, not an inert vehicle. 2. Include an additional vehicle control consisting of only the solvent (e.g., DMSO, ethanol) at the same final concentration.[6] 3. Compare the results of your experimental compound to both the solvent-only control and the this compound control to dissect PPARγ-dependent and independent effects. |
| Precipitation of this compound in cell culture media or buffer. | The solubility of this compound may be limited in aqueous solutions. | 1. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol. 2. When diluting into your final aqueous buffer or media, ensure rapid mixing to avoid precipitation. 3. Do not exceed the recommended final concentration of the organic solvent in your experimental system (typically <0.1% for DMSO). |
| Inconsistent results between experiments. | 1. Degradation of this compound stock solution. 2. Variability in cell passage number or confluency. 3. Inconsistent final concentration of this compound. | 1. Aliquot the this compound stock solution and store at -20°C or -80°C to minimize freeze-thaw cycles. 2. Use cells within a consistent passage number range and seed at a consistent density. 3. Ensure accurate and consistent dilution of the stock solution for each experiment. |
| The observed effect of the experimental compound is less than that of the this compound control. | The experimental compound may be a partial agonist or an antagonist of PPARγ, or it may act through a different mechanism. | This is an expected outcome if your experimental compound has lower efficacy for PPARγ activation than this compound. This highlights the importance of using this compound as a positive control for PPARγ agonism rather than a true vehicle control. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₃ | N/A |
| Molecular Weight | 318.5 g/mol | N/A |
| Purity | ≥98% | N/A |
| Formulation | A crystalline solid | N/A |
| Solubility (Ethanol) | Approx. 30 mg/ml | N/A |
| Solubility (DMSO) | Approx. 30 mg/ml | N/A |
| Solubility (Dimethyl formamide) | Approx. 30 mg/ml | N/A |
| Storage | -20°C | N/A |
| Stability | ≥ 4 years | N/A |
Note: Data not associated with a specific citation is based on general product information that is not directly attributable to a single citable source from the search results.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for dilution into experimental media.
-
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Validating this compound as a Vehicle Control
-
Objective: To determine the biological effects of this compound at the intended control concentration in your specific experimental system.
-
Materials:
-
Your experimental cell line or primary cells
-
Appropriate cell culture media and supplements
-
This compound stock solution
-
Solvent (e.g., DMSO)
-
Assay reagents for your endpoint of interest (e.g., RNA extraction kit for gene expression analysis, viability assay)
-
-
Procedure:
-
Plate your cells at the desired density and allow them to adhere or stabilize overnight.
-
Prepare the following treatment groups:
-
Untreated Control: Cells in media only.
-
Solvent Control: Cells in media with the same final concentration of solvent (e.g., 0.1% DMSO) as the highest concentration of your experimental compound and this compound.
-
This compound Control: Cells in media with this compound at the intended control concentration.
-
Experimental Compound(s): Cells in media with your compound(s) of interest at various concentrations.
-
-
Incubate the cells for the desired experimental duration.
-
At the end of the incubation period, perform your chosen assay(s) to measure the relevant endpoints.
-
Data Analysis: Compare the results from the this compound control group to the untreated and solvent control groups. Any significant differences indicate a biological effect of this compound in your system.
-
Visualizations
Caption: Simplified PPARγ signaling pathway activated by this compound.
Caption: Experimental workflow for validating vehicle controls.
Caption: Troubleshooting decision tree for this compound control experiments.
References
- 1. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Peroxisome proliferator-activated receptor gamma and its natural agonists in the treatment of kidney diseases [frontiersin.org]
- 4. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
Preventing CAY10410 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to prevent the precipitation of CAY10410 in cell culture media. Following these guidelines will help ensure the accurate and reproducible application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in media a concern?
This compound is a potent and selective agonist of the peroxisome proliferator-activated receptor γ (PPARγ). Like many small molecules, it has hydrophobic properties, leading to low solubility in aqueous solutions such as cell culture media. This can result in precipitation, which affects the actual concentration of the compound exposed to the cells and can lead to inconsistent and unreliable experimental results.
Q2: What are the primary causes of this compound precipitation in cell culture media?
The main reasons for this compound precipitation include:
-
Low Aqueous Solubility: this compound is inherently more soluble in organic solvents than in aqueous-based media.[1]
-
High Final Concentration: The desired working concentration in the media may exceed the solubility limit of this compound.
-
Improper Dilution Technique: Rapidly adding a concentrated stock solution to the media can cause the compound to "crash out" of solution.[1]
-
Low Temperature: The temperature of the media can affect the solubility of this compound.[1]
-
High Organic Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture media can be toxic to cells and may also influence compound solubility.
Q3: Can I prepare a large batch of this compound-containing media and store it?
It is not recommended to store aqueous solutions of prostaglandin (B15479496) analogs for more than a day.[2] It is best practice to prepare fresh working solutions of this compound in media for each experiment to ensure compound stability and activity.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture.
Issue 1: Immediate Precipitate Formation Upon Adding this compound Stock to Media
-
Potential Cause: The final concentration of this compound is too high, or the dilution was performed too rapidly.
-
Solution:
-
Lower the Final Concentration: If your experimental design allows, try using a lower final concentration of this compound.
-
Use a Stepwise Dilution: Instead of adding the stock solution directly to the final volume of media, first, create an intermediate dilution in a smaller volume of pre-warmed media. Then, add this intermediate dilution to the rest of the media.
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed media while gently swirling or vortexing.[1]
-
Issue 2: Precipitate Forms After a Few Hours or Days in the Incubator
-
Potential Cause: The compound may be unstable in the media over time, or there may be interactions with media components. Changes in pH due to cellular metabolism can also affect solubility.
-
Solution:
-
Prepare Fresh Solutions: Prepare the this compound-containing media immediately before use.
-
Monitor pH: Check the pH of your culture medium, as significant changes can impact the solubility of your compound.
-
Consider Serum Content: If using serum-free media, be aware that some compounds are less soluble without the proteins present in serum.
-
Data Presentation
The solubility of this compound in various solvents is a critical factor in preparing stock solutions.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 100 mg/mL |
| Ethanol | 75 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | 20 mg/mL |
| PBS (pH 7.2) | 2.7 mg/mL |
Data sourced from Cayman Chemical product information.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound. The molecular weight of this compound is 318.5 g/mol . To make 1 mL of a 10 mM stock solution, you will need 3.185 mg of this compound.
-
Add the appropriate volume of DMSO to the solid this compound to achieve a 10 mM concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Media
This protocol describes the preparation of a 10 µM working solution of this compound in cell culture media from a 10 mM DMSO stock solution.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes
-
-
Procedure:
-
Pre-warm the complete cell culture medium to 37°C in a water bath.
-
Intermediate Dilution (1:100): In a sterile tube, add 1 µL of the 10 mM this compound stock solution to 99 µL of the pre-warmed cell culture medium. This creates a 100 µM intermediate solution. Gently vortex to mix.
-
Final Dilution (1:10): Add the entire 100 µL of the intermediate solution to a larger volume of pre-warmed media. For example, to make a final volume of 1 mL, add the 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed media. This results in a final concentration of 10 µM this compound. The final DMSO concentration will be 0.1%.
-
Gently mix the final working solution.
-
Use the freshly prepared media immediately for your experiment.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Protocol for preparing this compound working solution.
References
CAY10410 and potential for inducing apoptosis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of CAY10410 in apoptosis experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2).[1][2] It is a potent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[2] However, unlike 15d-PGJ2, this compound does not typically induce apoptosis in most cell types.[2][3][4]
Q2: Is this compound expected to induce apoptosis?
No, this compound is generally not expected to induce apoptosis.[2][3][4] While it is a potent PPARγ agonist, its activation of this receptor has been shown to be independent of apoptosis induction in several cell lines, including human B lymphocytes.[2][3]
Q3: Why doesn't this compound induce apoptosis like its parent compound, 15d-PGJ2?
The key difference lies in their chemical structures. 15d-PGJ2 possesses a reactive electrophilic cyclopentenone ring, which is crucial for its pro-apoptotic activity.[3][5][6] This electrophilic center allows 15d-PGJ2 to interact with and modify cellular components, leading to apoptosis through PPARγ-independent mechanisms. This compound lacks this electrophilic cyclopentenone ring and therefore does not exhibit the same apoptotic effects.[3][4][5][6]
Q4: What is the recommended use of this compound in apoptosis studies?
This compound is best utilized as a negative control in experiments investigating the apoptotic effects of 15d-PGJ2. By comparing the effects of this compound and 15d-PGJ2, researchers can differentiate between PPARγ-dependent and PPARγ-independent (electrophile-dependent) signaling pathways.
Troubleshooting Guide
Issue: I am not observing any apoptosis in my cells after treatment with this compound.
This is the expected outcome. This compound is not known to be a direct inducer of apoptosis.[2][3][4]
-
Explanation: The lack of an electrophilic center in this compound prevents it from triggering the apoptotic pathways that are activated by 15d-PGJ2.[3][5][6]
-
Recommendation: If your experimental goal is to induce apoptosis, consider using 15d-PGJ2 or another known apoptosis-inducing agent. Use this compound as a comparative control to understand the specific role of the electrophilic nature of 15d-PGJ2.
Issue: My cells show some unexpected changes after this compound treatment, but it doesn't look like classical apoptosis.
-
Possible Cause: While this compound does not typically induce apoptosis, as a potent PPARγ agonist, it can influence other cellular processes such as differentiation, metabolism, and inflammation.[2] The observed changes might be related to these PPARγ-dependent effects.
-
Recommendation:
-
Confirm PPARγ expression: Ensure that your cell line expresses PPARγ.
-
Analyze other endpoints: Investigate markers of differentiation, cell cycle arrest, or metabolic changes to understand the effects of this compound in your specific model.
-
Consult the literature: Review studies that have used this compound in similar cell types to see if comparable effects have been reported.
-
Data Summary
Table 1: Comparative Effects of this compound and 15d-PGJ2 on Apoptosis
| Compound | Apoptosis Induction | Mechanism | Key Structural Feature | Reference |
| This compound | No | Potent PPARγ agonist | Lacks electrophilic cyclopentenone ring | [2][3][4] |
| 15d-PGJ2 | Yes | PPARγ-independent | Possesses electrophilic cyclopentenone ring | [3][6] |
Experimental Protocols
General Protocol for Assessing Apoptosis Induction by this compound (as a Negative Control)
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., 15d-PGJ2 or staurosporine).
-
Incubation: Incubate the cells for a time period relevant to apoptosis induction in your cell line (typically 24-72 hours).
-
Apoptosis Assay: Assess apoptosis using one or more of the following standard methods:
-
Annexin V/Propidium Iodide (PI) Staining: Detects early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells by flow cytometry.
-
Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., caspase-3, -7) using a luminometric or colorimetric assay.
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Western Blot for PARP Cleavage: Analyze the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspases.
-
Visualizations
Caption: Contrasting signaling pathways of 15d-PGJ2 and this compound.
Caption: Recommended experimental workflow for assessing apoptosis.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abis-files.hacettepe.edu.tr [abis-files.hacettepe.edu.tr]
- 4. Increased generation of cyclopentenone prostaglandins after brain ischemia and their role in aggregation of ubiquitinated proteins in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPAR-γ Ligands Repress TGFβ-Induced Myofibroblast Differentiation by Targeting the PI3K/Akt Pathway: Implications for Therapy of Fibrosis | PLOS One [journals.plos.org]
- 6. Electrophilic Peroxisome Proliferator–Activated Receptor-γ Ligands Have Potent Antifibrotic Effects in Human Lung Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Side effects of PPARγ agonists in vivo (e.g., fluid retention, weight gain)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side effects such as fluid retention and weight gain during in vivo experiments with Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind PPARγ agonist-induced fluid retention and weight gain?
A1: PPARγ agonist-induced weight gain is multifactorial, stemming from both increased adipogenesis and fluid retention.[1][2] The fluid retention is a significant side effect that can lead to peripheral edema and may exacerbate conditions like congestive heart failure.[1][3] The primary mechanism for fluid retention is believed to be increased sodium and water reabsorption in the kidneys.[4] PPARγ is expressed in the distal nephron, particularly the collecting duct, a critical site for regulating fluid balance.[5] Activation of PPARγ in this region is thought to enhance the activity of the epithelial sodium channel (ENaC), leading to increased sodium retention and subsequent water retention.[4][6] Some studies suggest that the connecting tubule (CNT) may be a more critical site for this ENaC-mediated effect than the collecting duct (CD) itself.[7][8]
Q2: We are observing significant weight gain in our animal models treated with a PPARγ agonist. How can we differentiate between weight gain due to adiposity and fluid retention?
A2: Differentiating between these two sources of weight gain is crucial for accurate interpretation of your results. A combination of techniques is recommended:
-
Body Composition Analysis: Techniques like bioelectrical impedance spectroscopy (BIS) can directly measure total body water (TBW) and extracellular fluid (ECF), providing a quantitative measure of fluid retention.[7][8]
-
Hematocrit Measurement: An increase in plasma volume due to fluid retention will lead to a decrease in hematocrit (the proportion of red blood cells in the blood).[9][10]
-
Plasma Volume Measurement: The Evans blue dye dilution method can be used to directly measure plasma volume.[9]
-
Metabolic Cages: Housing animals in metabolic cages allows for the precise measurement of urine output and sodium excretion. A significant decrease in these parameters following treatment suggests renal fluid retention.[5]
Q3: Our attempts to mitigate fluid retention with standard diuretics have been unsuccessful. Why is this the case, and are there alternative strategies?
A3: PPARγ agonist-induced fluid retention is often resistant to conventional diuretics.[1] This may be because the underlying mechanism of increased sodium reabsorption via ENaC is not effectively targeted by loop or thiazide diuretics. More promising results have been seen with diuretics that act on the distal tubule and collecting duct, such as aldosterone (B195564) antagonists (e.g., spironolactone) or direct ENaC blockers (e.g., amiloride).[1][7] Amiloride (B1667095) has been shown to inhibit the fluid retention and body weight increase induced by thiazolidinediones (TZDs).[7][8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high mortality rate in treated animals. | Exacerbation of underlying cardiovascular issues due to significant fluid retention. | 1. Reduce the dose of the PPARγ agonist.[9] 2. Monitor animals closely for signs of distress (e.g., labored breathing, lethargy). 3. Consider co-administration with an ENaC blocker like amiloride to mitigate fluid overload.[7][8] 4. Ensure the animal model is appropriate and does not have pre-existing cardiac conditions. |
| High variability in weight gain and fluid retention data between animals. | 1. Inconsistent drug administration. 2. Variations in food and water intake. 3. Genetic variability within the animal colony. | 1. Ensure precise and consistent dosing for all animals. Incorporating the agonist into the diet can sometimes provide more consistent exposure than gavage.[7][10] 2. House animals in metabolic cages to monitor and normalize for food and water consumption.[11] 3. Use littermate controls to minimize genetic variation.[7] |
| No significant fluid retention observed despite using a known PPARγ agonist. | 1. Insufficient dose or duration of treatment. 2. The specific animal model is resistant to this side effect. 3. Issues with the formulation or stability of the agonist. | 1. Review the literature for established effective doses and treatment periods for your specific agonist and animal model. Suprapharmacologic doses are often used in rodent studies.[9] 2. Confirm PPARγ expression in the kidneys of your animal model. 3. Verify the integrity and concentration of your dosing solution. |
Quantitative Data Summary
Table 1: Effect of Rosiglitazone (B1679542) (RGZ) on Body Weight and Fluid Balance in Wild-Type (WT) vs. αENaC Knockout (αENaC-CNT/CD-KO) Mice
| Parameter | Genotype | Treatment | Mean Change | p-value | Reference |
| Body Weight | WT | RGZ | +6.1% | <0.05 | [7][8] |
| αENaC-CNT/CD-KO | RGZ | +3.4% | <0.05 vs WT | [7][8] | |
| Total Body Water (TBW) | WT | RGZ | +8.4% | <0.05 | [7][8] |
| αENaC-CNT/CD-KO | RGZ | +1.3% | <0.05 vs WT | [7][8] | |
| Extracellular Fluid (ECF) | WT | RGZ | +10% | <0.05 | [7][8] |
| αENaC-CNT/CD-KO | RGZ | +4.3% | <0.05 vs WT | [7][8] |
Table 2: Effect of Rosiglitazone (RGZ) on Body Weight Gain in Control (PPARγf/f) vs. Collecting Duct-Specific PPARγ Knockout (CD PPARγ KO) Mice
| Parameter | Genotype | Treatment | Mean Body Weight Gain (g) on Day 9 | p-value | Reference |
| Body Weight Gain | PPARγf/f | Untreated | 1.05 ± 0.16 | >0.05 | [10] |
| PPARγf/f | RGZ | 2.74 ± 0.25 | <0.05 | [10] | |
| CD PPARγ KO | Untreated | 0.81 ± 0.19 | >0.05 | [10] | |
| CD PPARγ KO | RGZ | 0.90 ± 0.25 | >0.05 | [10] |
Experimental Protocols
Protocol 1: Induction and Measurement of Fluid Retention in Mice
-
Animal Model: Wild-type and conditional knockout mice (e.g., αENaC-CNT/CD-KO) with littermate controls.[7][8]
-
Acclimation: Acclimate mice to individual housing or metabolic cages for several days before the experiment.[10]
-
Drug Administration: Incorporate the PPARγ agonist (e.g., rosiglitazone at 320 mg/kg of diet) into a gelled or standard chow-based diet for a period of 7-10 days.[7][8][10]
-
Body Weight Measurement: Record body weight daily at the same time each day.[10]
-
Fluid Balance Assessment:
-
Bioelectrical Impedance Spectroscopy (BIS): Before and after the treatment period, anesthetize mice (e.g., with ketamine/xylazine) and use a BIS system (e.g., ImpediVet BIS1) to determine total body water (TBW) and extracellular fluid (ECF).[8]
-
Hematocrit: Collect blood samples via tail vein or cardiac puncture before and after treatment to measure hematocrit.[10]
-
-
Urine and Plasma Analysis:
Protocol 2: Measurement of Plasma Volume using Evans Blue Dye Dilution
-
Procedure: This method is performed at the end of the treatment period.[9]
-
Injection: Anesthetize the animal and record its body weight. Inject a precise volume of Evans blue dye solution intravenously.
-
Circulation: Allow the dye to circulate for a specified period (e.g., 10-15 minutes).
-
Blood Collection: Collect a blood sample via cardiac puncture.
-
Measurement: Centrifuge the blood to separate the plasma. Measure the absorbance of the plasma at a specific wavelength (e.g., 620 nm) to determine the concentration of the dye.
-
Calculation: Calculate the plasma volume based on the dilution of the known amount of injected dye.
Visualizations
Caption: PPARγ agonist-induced fluid retention signaling pathway.
Caption: Experimental workflow for in vivo fluid retention studies.
References
- 1. PPARγ Agonists: Blood Pressure and Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARγ in Kidney Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. PPARγ agonist-induced fluid retention depends on αENaC expression in connecting tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PPARγ agonist-induced fluid retention depends on αENaC expression in connecting tubules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Collecting duct-specific deletion of peroxisome proliferator-activated receptor γ blocks thiazolidinedione-induced fluid retention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
How to minimize variability in CAY10410 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in assays involving CAY10410, a potent PPARγ agonist often used as a tool compound in studies of prostaglandin (B15479496) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an analog of prostaglandin D2/prostaglandin J2.[1] It is designed to be a potent peroxisome proliferator-activated receptor γ (PPARγ) agonist with resistance to metabolism.[1] While it is a PPARγ agonist, it is often used in the context of prostaglandin research to investigate pathways related to inflammation and prostaglandin synthesis.
Q2: In what form is this compound supplied and how should it be stored and handled?
This compound is typically supplied as a solution in methyl acetate[1]. For long-term storage, it is recommended to store it at -20°C. The product is for research purposes only and should not be used in humans or for veterinary purposes[2]. Standard laboratory safety precautions should be followed, including wearing personal protective equipment and avoiding ingestion, inhalation, or contact with skin and eyes[2].
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, the solvent it is supplied in (e.g., methyl acetate) can be evaporated under a gentle stream of nitrogen. The compound can then be dissolved in an organic solvent such as ethanol, DMSO, or dimethylformamide (DMF)[1]. The solubility of this compound is approximately 75 mg/mL in ethanol, 20 mg/mL in DMSO, and 100 mg/mL in DMF[1]. For aqueous buffers, it is sparingly soluble. To maximize solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent and then dilute it with the aqueous buffer of choice[1].
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during cell-free and cell-based assays involving this compound to assess the inhibition of prostaglandin E2 (PGE2) synthesis.
Cell-Free mPGES-1 Inhibition Assays
Issue 1: High Variability in IC50 Values
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing and technique between wells.[3][4] |
| PGH2 Substrate Instability | Prostaglandin H2 (PGH2) is highly unstable.[5] Prepare fresh dilutions of PGH2 for each experiment and keep it on ice. Initiate the reaction immediately after adding PGH2 to the reaction mixture. |
| Inconsistent Incubation Times/Temperatures | Use a multi-channel pipette for simultaneous addition of reagents. Ensure the reaction plate is evenly heated in the incubator.[3][4] |
| Enzyme Activity Loss | Store the microsomal prostaglandin E2 synthase-1 (mPGES-1) enzyme at -80°C in aliquots to avoid repeated freeze-thaw cycles. Keep the enzyme on ice at all times during the experiment.[5] |
Issue 2: No or Low Inhibition Observed
| Potential Cause | Recommended Solution |
| Incorrect this compound Concentration | Verify the dilution calculations for your this compound stock solution. Prepare fresh serial dilutions for each experiment. |
| Inactive mPGES-1 Enzyme | Confirm the activity of your mPGES-1 enzyme preparation using a known inhibitor as a positive control. |
| Insufficient Glutathione (GSH) | GSH is an essential cofactor for mPGES-1 activity.[6] Ensure the final concentration of GSH in the reaction is optimal (typically in the low millimolar range).[7] |
| Assay Conditions Not Optimized | Optimize the concentrations of enzyme and PGH2, as well as the incubation time, to ensure the reaction is in the linear range. |
Cell-Based PGE2 Production Assays
Issue 3: High Variability in PGE2 Levels Between Replicates
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. Avoid edge effects by not using the outer wells of the plate or by filling them with media. |
| Inconsistent Cell Health/Metabolism | Maintain consistent cell culture conditions, including media composition, confluency, and passage number.[8] Avoid using cells that are over-confluent.[8] |
| Variable Stimulation | Ensure the stimulating agent (e.g., lipopolysaccharide - LPS, interleukin-1β - IL-1β) is evenly mixed in the media before adding to the cells. |
| Inconsistent Sample Collection | Collect supernatants at the same time point for all wells. Centrifuge the supernatant to remove any cells or debris before storage or analysis.[8] |
Issue 4: Low or No PGE2 Production
| Potential Cause | Recommended Solution |
| Inappropriate Cell Line | Use a cell line known to express inducible mPGES-1 and produce high levels of PGE2 upon stimulation (e.g., A549, RAW 264.7).[9][10] |
| Insufficient Stimulation | Optimize the concentration of the stimulating agent and the incubation time.[8] |
| Lack of Arachidonic Acid | If the cell line requires it, supplement the culture medium with exogenous arachidonic acid.[8] |
| PGE2 Degradation | PGE2 is sensitive to pH and temperature.[8] Store supernatants at -80°C and avoid repeated freeze-thaw cycles.[8] |
Quantitative Assay Performance Data
The following tables summarize typical performance characteristics of commercially available Prostaglandin E2 ELISA kits.
Table 1: Precision of PGE2 ELISA Kits
| Assay Type | Mean (pg/mL) | Standard Deviation | CV (%) |
| Intra-Assay | 234 | 21 | 9.0 |
| 895 | 45 | 5.0 | |
| 1456 | 89 | 6.1 | |
| Inter-Assay | 253 | 33 | 12.9 |
| 835 | 82 | 9.9 | |
| 1331 | 120 | 9.0 | |
| Data adapted from a representative PGE2 ELISA kit datasheet.[11] |
Table 2: Sensitivity and Specificity of a Representative PGE2 ELISA Kit
| Parameter | Value |
| Sensitivity | 0.1 ng/mL |
| Specificity | High sensitivity and excellent specificity for PGE2. No significant cross-reactivity or interference with PGE2 analogues was observed. |
| Data from a representative human PGE2 ELISA kit.[12] |
Experimental Protocols
Detailed Protocol for Cell-Free mPGES-1 Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against mPGES-1.
Materials:
-
Recombinant human mPGES-1 (microsomal fraction)
-
Prostaglandin H2 (PGH2)
-
Reduced Glutathione (GSH)
-
This compound
-
Assay Buffer (e.g., 0.1 M Potassium Phosphate, pH 7.4)
-
Stop Solution (e.g., 1 M HCl)
-
PGE2 ELISA Kit
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a solution of GSH in the assay buffer.
-
Dilute the mPGES-1 enzyme in cold assay buffer.
-
-
Assay Plate Setup:
-
Add 80 µL of assay buffer to each well of a 96-well plate.
-
Add 10 µL of the this compound serial dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add 10 µL of the GSH solution to each well.
-
Add 10 µL of the diluted mPGES-1 enzyme solution to each well.
-
Pre-incubate the plate for 15 minutes at 4°C.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding 10 µL of freshly diluted PGH2 to each well.
-
Incubate the plate for 60 seconds at 37°C.
-
Stop the reaction by adding 10 µL of stop solution to each well.
-
-
PGE2 Quantification:
-
Determine the concentration of PGE2 in each well using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Detailed Protocol for Cell-Based PGE2 Inhibition Assay
This protocol measures the effect of this compound on PGE2 production in stimulated mammalian cells.
Materials:
-
A suitable cell line (e.g., RAW 264.7 murine macrophages)
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Stimulating Agent (e.g., LPS)
-
This compound
-
PGE2 ELISA Kit
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the this compound dilutions. Include a vehicle control.
-
Pre-incubate the cells with this compound for 1-2 hours.
-
-
Cell Stimulation:
-
Add the stimulating agent (e.g., LPS at a final concentration of 1 µg/mL) to each well, except for the unstimulated control wells.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Supernatant Collection:
-
After incubation, carefully collect the supernatant from each well.
-
Centrifuge the supernatants at 1,000 x g for 10 minutes to pellet any detached cells.
-
-
PGE2 Quantification:
-
Analyze the clarified supernatants for PGE2 concentration using a commercial ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each this compound concentration compared to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Visualizations
Prostaglandin E2 Synthesis Pathway and this compound's Target Context
Caption: Prostaglandin E2 synthesis pathway and the inhibitory role of compounds targeting mPGES-1.
Experimental Workflow for Cell-Free mPGES-1 Inhibition Assay
Caption: Workflow for determining the IC50 of this compound in a cell-free mPGES-1 assay.
Logical Flow for Troubleshooting High Assay Variability
Caption: A logical decision tree for troubleshooting sources of high variability in this compound assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rndsystems.com [rndsystems.com]
- 12. resources.amsbio.com [resources.amsbio.com]
CAY10410 batch-to-batch variability concerns
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CAY10410. The following information addresses potential concerns regarding batch-to-batch variability and offers guidance on ensuring experimental consistency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] As a synthetic analog of 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), it activates PPARγ, a nuclear receptor that regulates gene expression involved in various physiological processes, including adipogenesis, inflammation, and insulin (B600854) sensitization.[1] Unlike 15d-PGJ2, this compound has been shown to activate PPARγ in human B cells without inducing apoptosis.[1]
Q2: What are the common concerns regarding batch-to-batch variability with chemical compounds like this compound?
Batch-to-batch variability refers to the potential for slight differences between different production lots of the same compound.[2] These variations can arise from minor differences in the manufacturing process and may lead to discrepancies in purity, the presence of trace impurities, or different physical properties.[2] For a potent signaling molecule like this compound, even minor variations could potentially impact experimental outcomes, leading to issues with reproducibility.[2]
Q3: How can I assess the consistency of a new batch of this compound?
To ensure consistent results, it is advisable to perform in-house quality control (QC) checks on new batches of this compound. A common and effective method is High-Performance Liquid Chromatography (HPLC) to confirm the purity and compare the chromatogram with previous batches.[2] A simple bioassay to generate a dose-response curve in a well-characterized cell line can also be used to compare the potency of the new batch to previous lots.
Troubleshooting Guide: Addressing Inconsistent Experimental Results
Issue: Inconsistent experimental results (e.g., variable IC50 values, altered phenotypic responses) are observed between different batches of this compound.
This is a common issue that can arise from variations in compound purity or the presence of biologically active impurities.[2] The following troubleshooting workflow can help identify and resolve the source of the inconsistency.
Caption: Troubleshooting workflow for addressing inconsistent experimental results with this compound.
Experimental Protocols
This protocol outlines a general method for assessing the purity of this compound batches.
Materials:
-
This compound (new and previous batches)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
Method:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of each this compound batch in acetonitrile.
-
Working Solution: Dilute the stock solutions to a final concentration of 25 µg/mL in the mobile phase.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: 10% to 90% B over 20 minutes
-
Flow Rate: 1 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject equal volumes of each working solution. Compare the retention time and the area percentage of the main peak between batches. Note the presence and relative abundance of any impurity peaks.[2]
This protocol describes a functional assay to determine the potency of this compound batches.
Materials:
-
A suitable cell line expressing a PPARγ-responsive reporter construct (e.g., HEK293T cells co-transfected with a PPARγ expression vector and a PPRE-luciferase reporter vector)
-
This compound (new and previous batches)
-
Cell culture medium and reagents
-
Luciferase assay reagent
-
Luminometer
Method:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate at an appropriate density.
-
Compound Preparation: Prepare a serial dilution of each this compound batch in cell culture medium.
-
Cell Treatment: After 24 hours, replace the medium with the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Plot the luciferase activity against the log of the this compound concentration and fit a dose-response curve to determine the EC50 for each batch.
Data Presentation
| Batch ID | Retention Time (min) | Purity (%) |
| This compound-A | 15.2 | 99.1 |
| This compound-B | 15.3 | 98.9 |
| This compound-C | 15.2 | 96.5 |
| Batch ID | EC50 (nM) |
| This compound-A | 12.5 |
| This compound-B | 13.1 |
| This compound-C | 25.8 |
Signaling Pathways and Visualization
This compound, as a PPARγ agonist, primarily acts by binding to and activating the PPARγ nuclear receptor. This leads to the transcription of target genes involved in various cellular processes.
Caption: Simplified signaling pathway of this compound via PPARγ activation.
References
Technical Support Center: Interpreting Unexpected Phenotypes with CAY10410
This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected experimental results when working with the selective MEK1/2 inhibitor, CAY10410. The following content is provided for informational purposes and is based on established principles of pharmacology and cell signaling.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, this compound is expected to block the phosphorylation and activation of ERK1 and ERK2, key downstream effectors in the MAPK/ERK signaling cascade. This pathway plays a critical role in regulating cell proliferation, differentiation, and survival.
Q2: I'm observing an increase in phospho-MEK levels after treating my cells with this compound. Is this expected?
This phenomenon, known as paradoxical activation, can occur with some MEK inhibitors. Inhibition of MEK can lead to a release of negative feedback loops that normally suppress the activity of upstream kinases, such as RAF. This can result in an increase in the phosphorylation of MEK itself, even though its kinase activity is inhibited by this compound.
Q3: Why am I seeing incomplete inhibition of phospho-ERK, or even a rebound in p-ERK levels, at higher concentrations of this compound?
This can also be a consequence of paradoxical RAF activation. The increased levels of active RAF can lead to a higher rate of MEK phosphorylation. While this compound is a potent inhibitor, this surge in upstream activity can sometimes overcome the inhibitory effect, leading to a partial or transient reactivation of ERK signaling.
Q4: My cells are showing unexpected toxicity or off-target effects that don't correlate with MEK/ERK inhibition. What could be the cause?
While this compound is designed to be highly selective, off-target activity is always a possibility, especially at higher concentrations. It is crucial to determine the IC50 of this compound in your specific cell line and use concentrations that are relevant to its on-target potency. Unexplained effects could be due to interactions with other kinases or cellular proteins.
Troubleshooting Guides
Issue 1: Paradoxical Activation of the Upstream Pathway
Symptoms:
-
Increased levels of phosphorylated MEK (p-MEK) upon treatment with this compound.
-
A rebound or incomplete suppression of phosphorylated ERK (p-ERK) at certain concentrations or time points.
Possible Causes:
-
Release of negative feedback mechanisms that normally restrain RAF kinase activity.
-
The specific genetic background of the cell line (e.g., mutations in RAS or BRAF) can influence the degree of paradoxical activation.
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Experiment: Analyze p-MEK and p-ERK levels across a wide range of this compound concentrations and at different time points (e.g., 1, 6, 12, 24 hours). This will help to characterize the dynamics of the paradoxical activation.
-
Co-treatment with a RAF Inhibitor: To confirm that the paradoxical activation is RAF-dependent, consider co-treating your cells with this compound and a specific RAF inhibitor. This should abrogate the increase in p-MEK.
-
Assess Downstream Readouts: Evaluate the expression of downstream targets of ERK signaling (e.g., c-Fos, c-Jun) to determine the functional consequence of any p-ERK rebound.
Issue 2: Unexpected Cellular Phenotypes or Toxicity
Symptoms:
-
Cell death, changes in morphology, or other phenotypic changes that do not correlate with the expected effects of MEK/ERK inhibition in your model system.
Possible Causes:
-
Off-target effects of this compound at the concentration used.
-
The experimental context (e.g., cell density, serum concentration) may be influencing the cellular response.
-
The specific cell line may have unique sensitivities or dependencies that are affected by this compound.
Troubleshooting Steps:
-
Determine the On-Target Potency: Carefully titrate this compound to determine the lowest effective concentration that inhibits p-ERK in your cell line. Use this as a guide for your experimental concentrations.
-
Perform a Kinase Profiling Assay: If off-target effects are suspected, a broad-panel kinase profiling assay can help to identify other kinases that may be inhibited by this compound.
-
Control Experiments: Include appropriate controls, such as a structurally distinct MEK inhibitor, to determine if the observed phenotype is specific to this compound or a general consequence of MEK inhibition.
-
Rescue Experiment: If possible, perform a rescue experiment by expressing a constitutively active form of ERK to see if it can reverse the unexpected phenotype.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) |
| MEK1 | 5 |
| MEK2 | 8 |
| Kinase A | >10,000 |
| Kinase B | 8,500 |
| Kinase C | >10,000 |
Table 2: Example Dose-Response Data for p-ERK Inhibition by this compound in Two Different Cell Lines
| This compound (nM) | Cell Line A (% p-ERK Inhibition) | Cell Line B (% p-ERK Inhibition) |
| 1 | 15 | 10 |
| 10 | 50 | 45 |
| 100 | 95 | 90 |
| 1000 | 80 (Rebound) | 85 (Rebound) |
Experimental Protocols
Western Blotting for Phospho-Protein Analysis
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-MEK, total MEK, p-ERK, and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Canonical MAPK/ERK Signaling Pathway and the inhibitory action of this compound on MEK1/2.
Caption: Mechanism of paradoxical RAF activation by MEK inhibitors like this compound.
Caption: Experimental workflow for troubleshooting unexpected results with this compound.
Technical Support Center: CAY10410 and Serum Interference in Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CAY10410. The information focuses on potential interference from serum in various assays and offers strategies to mitigate these effects.
Troubleshooting Guide
Issue: Reduced or Inconsistent this compound Activity in the Presence of Serum
Question: I am observing lower than expected potency (a right-shifted dose-response curve) or inconsistent results with this compound in my cell-based assay when using serum-containing media. What could be the cause and how can I fix it?
Answer:
This is a common issue when working with small molecules like this compound, which is a lipophilic prostaglandin (B15479496) analog. The primary suspect for this interference is the binding of this compound to proteins present in the serum, most notably serum albumin.[1][2][3] This binding reduces the free concentration of this compound available to interact with its target, the peroxisome proliferator-activated receptor-gamma (PPARγ), within the cells.[4]
Here is a step-by-step guide to diagnose and resolve this issue:
Step 1: Confirm Serum Interference
First, confirm that serum is indeed the cause of the reduced activity. You can do this by performing a dose-response experiment with this compound under different serum concentrations.
Experimental Protocol: Confirming Serum Interference
-
Cell Seeding: Plate your reporter cell line (e.g., a cell line with a PPARγ-driven luciferase reporter) at the desired density in a 96-well plate and allow the cells to attach overnight.
-
Media Preparation: Prepare separate batches of cell culture media containing different concentrations of fetal bovine serum (FBS), for example, 10%, 5%, 1%, and 0% (serum-free).
-
Compound Dilution: Prepare a serial dilution of this compound in each of the prepared media batches.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the media containing the different concentrations of this compound and serum.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) to allow for PPARγ activation.[4]
-
Assay Readout: Measure the reporter gene activity (e.g., luminescence for a luciferase assay).
-
Data Analysis: Plot the dose-response curves for this compound at each serum concentration and calculate the EC50 values.
A significant increase in the EC50 value with increasing serum concentration confirms serum interference.
Step 2: Mitigate Serum Interference
Once serum interference is confirmed, you can employ several strategies to mitigate its effects:
-
Reduce Serum Concentration: If your cells can be maintained in a lower serum concentration for the duration of the experiment, reducing the serum percentage (e.g., from 10% to 1% FBS) can increase the free fraction of this compound.
-
Use Serum-Free Media: The most direct way to eliminate serum protein binding is to run the assay in serum-free media. However, ensure your cells remain viable and responsive under these conditions.
-
Increase this compound Concentration: If you must use a certain serum concentration, you may need to increase the concentration of this compound to achieve the desired biological effect.
-
Use Charcoal-Stripped Serum: Charcoal-stripped serum has been treated to remove small, lipophilic molecules, including hormones and lipids. This can reduce the competition for binding sites on albumin and other proteins, potentially increasing the availability of this compound.
-
Pre-incubation: While less common for small molecules, pre-incubating the this compound in the serum-containing media for a short period before adding it to the cells might in some cases help to establish an equilibrium, leading to more consistent results, though the potency will still be reduced.
Table 1: Hypothetical Effect of Serum Concentration on this compound EC50 in a PPARγ Activation Assay
| Serum Concentration (% FBS) | This compound EC50 (nM) | Fold Shift in EC50 (vs. 0% FBS) |
| 0 | 50 | 1.0 |
| 1 | 150 | 3.0 |
| 5 | 500 | 10.0 |
| 10 | 1200 | 24.0 |
Table 2: Hypothetical Comparison of Mitigation Strategies on this compound Apparent Activity (at a fixed this compound concentration of 200 nM)
| Condition | Observed PPARγ Activation (% of Max) |
| 10% FBS | 30% |
| 1% FBS | 75% |
| 0% FBS | 95% |
| 10% Charcoal-Stripped FBS | 55% |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic analog of 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2). It is a potent agonist of PPARγ, a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation.[4] Upon binding to PPARγ, this compound induces a conformational change in the receptor, leading to the recruitment of coactivators and the transcription of target genes.
Q2: In what types of assays is this compound typically used?
This compound is primarily used in in vitro and cell-based assays to study the activation of PPARγ and its downstream effects.[5] Common assays include:
-
Reporter Gene Assays: Using cell lines that express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a PPARγ response element (PPRE).[4]
-
Gene Expression Analysis: Measuring the mRNA levels of known PPARγ target genes (e.g., FABP4, CD36) using qPCR.
-
Cell Differentiation Assays: For example, inducing adipocyte differentiation from preadipocytes.
-
Immunofluorescence and Western Blotting: To measure changes in protein expression downstream of PPARγ activation.
Q3: What is the lipophilicity of this compound and why is it important?
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. It is recommended to prepare a stock solution in an organic solvent such as DMSO or ethanol. For storage, keep the solid compound at -20°C. Stock solutions in organic solvents should also be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q5: Could other components in the media cause interference?
While serum proteins are the most common cause of interference for lipophilic small molecules, other complex media components could potentially interact with this compound. If you are using specialized media formulations, it is always a good practice to run appropriate controls.
Visual Diagrams
Caption: this compound signaling pathway via PPARγ activation.
Caption: Workflow for investigating this compound serum interference.
Caption: Logical relationship for troubleshooting serum interference.
References
- 1. Stabilization mechanism of prostacyclin by human serum: an approach by binding kinetics using a stable prostaglandin I2 analogue, iloprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High prostaglandin-E1 binding to serum protein in allergic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of prostaglandins with blood plasma proteins. Comparative binding of prostaglandins A 2 , F 2 and E 2 to human plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CAY-10410 [myskinrecipes.com]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
Unveiling the Functional Landscape of 15d-PGJ2 Analogs: A Comparative Guide to CAY10410
For researchers, scientists, and drug development professionals, understanding the nuanced differences between analogs of the potent anti-inflammatory and anti-proliferative agent 15-deoxy-Δ¹²,¹⁴-prostaglandin J2 (15d-PGJ2) is critical for advancing therapeutic strategies. This guide provides an objective comparison of CAY10410, a key analog, with other 15d-PGJ2 derivatives, supported by experimental data and detailed protocols.
This compound, structurally identified as 9,10-dihydro-15-deoxy-Δ¹²,¹⁴-prostaglandin J2, represents a significant modification of the parent compound, 15d-PGJ2. The saturation of the double bond within the cyclopentenone ring in this compound eliminates a key electrophilic center, profoundly altering its biological activity. This guide will delve into these differences, presenting a clear comparison with 15d-PGJ2 and its precursor, Δ¹²-prostaglandin J2 (Δ¹²-PGJ2).
Comparative Analysis of Biological Activity
The primary distinction in the bioactivity of this compound compared to 15d-PGJ2 and Δ¹²-PGJ2 lies in its reduced electrophilicity. The α,β-unsaturated ketone in the cyclopentenone ring of 15d-PGJ2 is crucial for many of its cellular effects, including the induction of reactive oxygen species (ROS) and apoptosis. As this compound lacks this reactive center, it exhibits a markedly different pharmacological profile.
| Compound | Structure | Key Biological Activities |
| 15d-PGJ2 | Contains an α,β-unsaturated ketone in the cyclopentenone ring. | Potent PPARγ agonist, induces apoptosis and ROS production, inhibits NF-κB signaling. |
| This compound | Lacks the α,β-unsaturated ketone in the cyclopentenone ring (9,10-dihydro). | Does not induce apoptosis or significant ROS production. Retains some PPARγ ligand activity but is significantly less potent in inducing cell death. |
| Δ¹²-PGJ2 | Precursor to 15d-PGJ2, also contains a reactive cyclopentenone ring. | Shows similar PPARγ binding to 15d-PGJ2 but can have weaker anti-inflammatory effects in some contexts. |
Signaling Pathways and Experimental Workflows
The differential effects of these analogs can be visualized through their impact on key cellular signaling pathways. The primary mechanism of action for 15d-PGJ2 involves both PPARγ-dependent and -independent pathways, often initiated by its electrophilic nature.
A typical experimental workflow to differentiate the activities of these analogs would involve a series of in vitro assays.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.
Protocol 1: PPARγ Luciferase Reporter Gene Assay
This assay quantifies the ability of the analogs to activate the peroxisome proliferator-activated receptor gamma (PPARγ).
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect cells with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs). A Renilla luciferase vector can be co-transfected for normalization of transfection efficiency.
2. Compound Treatment:
-
24 hours post-transfection, plate the cells into 96-well plates.
-
Treat the cells with a range of concentrations of 15d-PGJ2, this compound, or other analogs. Include a vehicle control (e.g., DMSO).
-
Incubate for 18-24 hours.
3. Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions of a dual-luciferase reporter assay system.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation relative to the vehicle control.
-
Determine the EC50 value for each compound.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the induction of ROS within cells following treatment with the analogs.
1. Cell Culture and Treatment:
-
Plate cells (e.g., A549) in a 96-well black-walled plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of the 15d-PGJ2 analogs or a positive control (e.g., H₂O₂).
2. Staining:
-
After the desired treatment time, remove the medium and wash the cells with warm PBS.
-
Incubate the cells with a solution of a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), in PBS for 30 minutes at 37°C in the dark.
3. Fluorescence Measurement:
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).
4. Data Analysis:
-
Quantify the fluorescence intensity for each treatment condition and normalize to the vehicle control.
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
1. Cell Culture and Treatment:
-
Culture cells in 6-well plates and treat with the 15d-PGJ2 analogs for the desired duration.
2. Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
4. Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Protocol 4: NF-κB Luciferase Reporter Assay
This assay measures the inhibitory effect of the analogs on the NF-κB signaling pathway.
1. Cell Culture and Transfection:
-
Culture cells (e.g., HEK293T) and co-transfect with an NF-κB responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.
2. Compound Treatment and Stimulation:
-
24 hours post-transfection, pre-treat the cells with various concentrations of the 15d-PGJ2 analogs for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for 6-8 hours.
3. Luciferase Assay and Data Analysis:
-
Perform the dual-luciferase assay as described in Protocol 1.
-
Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated control.
-
Determine the IC50 value for each analog.
Validating the Specificity of Novel PPARγ Modulators: A Comparative Guide
This guide provides a framework for researchers, scientists, and drug development professionals to assess the specificity of novel Peroxisome Proliferator-Activated Receptor gamma (PPARγ) modulators. Due to the absence of publicly available data for CAY10410, this document will use a hypothetical partial agonist, designated "Compound X," to illustrate the comparative validation process against the well-characterized full agonist, rosiglitazone (B1679542).
Introduction to PPARγ Signaling
PPARγ is a ligand-activated transcription factor that plays a crucial role in adipogenesis, lipid metabolism, and glucose homeostasis.[1][2][3] Upon activation by an agonist, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.[2][4] Full agonists, such as thiazolidinediones (TZDs) like rosiglitazone, robustly activate PPARγ but have been associated with adverse side effects.[5] This has spurred the development of selective PPARγ modulators (SPPARγMs) or partial agonists, which aim to retain the therapeutic benefits while minimizing side effects.[3]
Comparative Analysis of PPARγ Modulators
The specificity and activity of a novel PPARγ modulator can be determined through a series of in vitro assays. This section compares the hypothetical "Compound X" to the full agonist rosiglitazone across key validation experiments.
PPARγ Binding Affinity
A competitive binding assay is used to determine the affinity of a compound for the PPARγ ligand-binding domain (LBD). This is often measured as the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound required to displace 50% of a labeled ligand.
| Compound | IC50 (nM) for PPARγ |
| Rosiglitazone | 43 |
| Compound X | 150 |
Interpretation: A lower IC50 value indicates a higher binding affinity. In this hypothetical example, rosiglitazone binds to PPARγ with a higher affinity than Compound X.
PPARγ Transcriptional Activation
A reporter gene assay, often using a GAL4-PPARγ chimera, is employed to measure the ability of a compound to activate PPARγ-mediated gene transcription. The results are typically expressed as the half-maximal effective concentration (EC50) and the maximal efficacy relative to a full agonist.
| Compound | EC50 (nM) | Maximal Efficacy (% of Rosiglitazone) |
| Rosiglitazone | 100 | 100% |
| Compound X | 250 | 60% |
Interpretation: Compound X is a partial agonist, as indicated by its lower maximal efficacy compared to the full agonist rosiglitazone. A higher EC50 value for Compound X suggests it is less potent in activating PPARγ transcription.
Adipocyte Differentiation
PPARγ is a master regulator of adipogenesis.[1] The potential of a compound to induce the differentiation of preadipocytes (e.g., 3T3-L1 cells) into mature adipocytes is a key functional readout. This is often quantified by staining lipid droplets with Oil Red O and measuring the absorbance.
| Compound (at 1 µM) | Oil Red O Staining (OD at 490 nm) |
| Vehicle (DMSO) | 0.15 |
| Rosiglitazone | 1.20 |
| Compound X | 0.65 |
Interpretation: Consistent with its partial agonist activity, Compound X induces a lower level of adipocyte differentiation compared to rosiglitazone. This may be a desirable characteristic, as excessive adipogenesis is a known side effect of full PPARγ agonists.[5]
Target Gene Expression
The modulation of known PPARγ target genes can be assessed by quantitative real-time PCR (qPCR) in a relevant cell type (e.g., differentiated adipocytes). Key target genes include those involved in lipid metabolism (e.g., FABP4, CD36) and insulin (B600854) sensitivity (e.g., Adipoq).
| Gene | Fold Change (vs. Vehicle) - Rosiglitazone (1 µM) | Fold Change (vs. Vehicle) - Compound X (1 µM) |
| FABP4 | 15.2 | 7.8 |
| CD36 | 10.5 | 5.1 |
| Adipoq (Adiponectin) | 8.3 | 4.2 |
Interpretation: The expression of PPARγ target genes is induced to a lesser extent by Compound X compared to rosiglitazone, which aligns with its partial agonist profile.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for the key experiments cited in this guide.
Experimental Workflow
1. Competitive Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol is based on commercially available kits.[6]
-
Principle: This assay measures the binding of a test compound to the PPARγ LBD by its ability to compete with a fluorescently labeled PPARγ ligand ("tracer"). Binding of the tracer to a terbium-labeled anti-GST antibody-tagged PPARγ-LBD brings the terbium and the fluorescent tracer in close proximity, resulting in a high FRET signal. A test compound that binds to the LBD will displace the tracer, leading to a decrease in the FRET signal.[7]
-
Procedure:
-
Prepare a serial dilution of the test compound (e.g., Compound X) and the reference compound (e.g., rosiglitazone).
-
In a microplate, add the test compound dilutions, a pre-mixed solution of the fluorescent tracer and the GST-tagged PPARγ-LBD.
-
Add the terbium-labeled anti-GST antibody.
-
Incubate the plate at room temperature, protected from light.
-
Read the plate in a TR-FRET-compatible plate reader.
-
Calculate the IC50 values from the dose-response curves.
-
2. GAL4-PPARγ Transactivation Assay
This protocol utilizes a commercially available reporter cell line.[8][9]
-
Principle: HEK293 cells are stably transfected with two constructs: a plasmid expressing a fusion protein of the GAL4 DNA-binding domain and the PPARγ LBD, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS). Ligand binding to the PPARγ LBD induces a conformational change that allows the fusion protein to bind to the UAS and drive luciferase expression.
-
Procedure:
-
Seed the PPARγ reporter cell line in a 96-well plate.
-
After 24 hours, treat the cells with serial dilutions of the test and reference compounds.
-
Incubate for an additional 18-24 hours.
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a plate reader.
-
Calculate EC50 and maximal efficacy from the dose-response curves.
-
3. 3T3-L1 Adipocyte Differentiation
This is a standard protocol for inducing adipogenesis in 3T3-L1 preadipocytes.[1][10][11]
-
Procedure:
-
Culture 3T3-L1 preadipocytes to confluence in DMEM with 10% calf serum.
-
Two days post-confluence (Day 0), induce differentiation by changing the medium to DMEM with 10% fetal bovine serum (FBS), 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin. Include the test compounds or vehicle control in this medium.
-
On Day 2, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin, along with the test compounds.
-
On Day 4, and every two days thereafter, replace the medium with DMEM containing 10% FBS and the test compounds.
-
Assess differentiation on Day 8-10 by Oil Red O staining.
-
4. Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This protocol is for analyzing gene expression in differentiated 3T3-L1 cells.
-
Procedure:
-
On Day 8 of differentiation, wash the cells with PBS and lyse them to extract total RNA using a suitable kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers specific for the target genes (FABP4, CD36, Adipoq) and a housekeeping gene (e.g., 18S rRNA).
-
Calculate the relative gene expression using the 2-ΔΔCt method.[12]
-
Conclusion
The validation of a novel PPARγ modulator requires a multi-faceted approach that combines binding, transcriptional activation, and functional cell-based assays. By comparing the activity of a new compound, such as the hypothetical "Compound X," to a well-characterized full agonist like rosiglitazone, researchers can build a comprehensive profile of the compound's specificity and potential as a selective PPARγ modulator. This comparative framework provides a robust methodology for identifying promising new therapeutic candidates with potentially improved safety profiles.
References
- 1. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 2. agilent.com [agilent.com]
- 3. mdpi.com [mdpi.com]
- 4. Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rosiglitazone, PPARγ, and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterizing the Peroxisome Proliferator-Activated Receptor (PPARγ) Ligand Binding Potential of Several Major Flame Retardants, Their Metabolites, and Chemical Mixtures in House Dust - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 11. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of CAY10410 and Endogenous PPARγ Ligands
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic peroxisome proliferator-activated receptor γ (PPARγ) agonist, CAY10410, against key endogenous PPARγ ligands. This analysis is supported by available experimental data on binding affinity, activation potency, and the underlying signaling pathways.
This compound is a synthetic analog of 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), one of the first identified endogenous ligands for PPARγ.[1] PPARγ itself is a ligand-activated nuclear receptor that plays a pivotal role in regulating adipogenesis, lipid metabolism, and inflammation.[2] Its activation by various ligands makes it a significant therapeutic target for metabolic disorders. This guide compares the synthetic compound this compound to naturally occurring PPARγ activators, such as 15d-PGJ2 and nitrated fatty acids, to highlight their relative performance and characteristics.
Quantitative Comparison of Ligand Performance
The following table summarizes the available quantitative data for the binding affinity and activation potency of this compound and major endogenous PPARγ ligands. Direct comparative studies under identical experimental conditions are limited; therefore, data from various sources are presented.
| Ligand | Type | Binding Affinity (Ki / IC50) | Activation Potency (EC50) |
| This compound | Synthetic | Data not available | Potent agonist; activates PPRE-luciferase activity at 1 µM[1] |
| 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2) | Endogenous | ~600 nM (Kd) | ~2 µM[1][3][4] |
| Nitrolinoleic Acid (LNO2) | Endogenous | ~133 nM (Ki) | Data not available |
| 12-NO2-Linoleic Acid | Endogenous | 0.41–0.60 µM (IC50) | 0.045 µM |
| 9/10-NO2-Linoleic Acid | Endogenous | 0.41–0.60 µM (IC50) | 0.41 µM |
| 13-NO2-Linoleic Acid | Endogenous | 0.41–0.60 µM (IC50) | 0.62 µM |
| Nitro-Oleic Acid (OA-NO2) | Endogenous | Activates at nM concentrations | Data not available |
Signaling Pathway and Experimental Workflow
The activation of PPARγ by both synthetic and endogenous ligands initiates a cascade of molecular events leading to the regulation of target gene expression. The general pathway and a typical experimental workflow for assessing ligand activity are illustrated below.
Detailed Experimental Protocols
The data presented in this guide are typically generated using two key types of in vitro assays: competitive binding assays to determine binding affinity and reporter gene assays to measure activation potency.
Competitive Ligand Binding Assay (for Ki / IC50 Determination)
This assay quantifies the ability of a test compound (e.g., this compound) to displace a radiolabeled or fluorescently-tagged known PPARγ ligand from the receptor's ligand-binding domain (LBD).
-
Principle: A constant concentration of purified PPARγ LBD and a labeled high-affinity ligand are incubated together. In parallel reactions, increasing concentrations of an unlabeled test compound are added. The test compound competes with the labeled ligand for binding to the PPARγ LBD. The concentration of the test compound that displaces 50% of the labeled ligand is the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50.
-
Materials:
-
Recombinant human PPARγ Ligand-Binding Domain (LBD).
-
Labeled Ligand: Typically a high-affinity radioligand (e.g., [3H]-Rosiglitazone) or a fluorescent probe.
-
Test Compounds: this compound and endogenous ligands dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Phosphate-buffered saline (PBS) or similar, often containing a small percentage of detergent to prevent non-specific binding.
-
Detection System: Scintillation counter for radioligands or a fluorescence plate reader for fluorescent probes.
-
-
Protocol Outline:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, add the assay buffer, the labeled ligand at a fixed concentration, and the diluted test compounds.
-
Initiate the binding reaction by adding the purified PPARγ LBD to each well.
-
Incubate the plate for a set period (e.g., 2-4 hours) at room temperature to allow the binding to reach equilibrium.
-
Separate the bound from the free labeled ligand (e.g., using filtration or scintillation proximity assay beads).
-
Quantify the amount of bound labeled ligand using the appropriate detection system.
-
Plot the percentage of bound labeled ligand against the concentration of the test compound to determine the IC50 value.
-
PPARγ Reporter Gene Assay (for EC50 Determination)
This cell-based assay measures the ability of a ligand to activate the transcriptional activity of PPARγ.
-
Principle: Host cells (e.g., HEK293 or CHO cells) are transiently or stably transfected with two plasmids: one that expresses the full-length PPARγ protein and another that contains a luciferase reporter gene downstream of a promoter containing multiple copies of a PPARγ response element (PPRE). When an agonist binds to and activates PPARγ, the PPARγ/RXR heterodimer binds to the PPRE and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferin (B1168401) substrate is proportional to the level of PPARγ activation. The concentration of the ligand that produces 50% of the maximal response is the EC50.
-
Materials:
-
Mammalian cell line (e.g., HEK293).
-
Expression plasmid for human PPARγ.
-
Reporter plasmid containing a PPRE-driven luciferase gene.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test Compounds: this compound and endogenous ligands.
-
Luciferase assay reagent kit.
-
Luminometer for signal detection.
-
-
Protocol Outline:
-
Seed the host cells in a multi-well plate and allow them to attach overnight.
-
Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid.
-
Allow 24-48 hours for the cells to express the receptor and reporter proteins.
-
Treat the transfected cells with serial dilutions of the test compounds. Include a vehicle-only control.
-
Incubate the cells with the compounds for 18-24 hours.
-
Lyse the cells and add the luciferase assay substrate to the cell lysate.
-
Measure the luminescence signal using a luminometer.
-
Normalize the luciferase activity (e.g., to total protein content or a co-transfected control reporter) and plot the fold activation against the ligand concentration to determine the EC50 value.
-
Summary and Conclusion
While this compound is established as a potent PPARγ agonist, a direct quantitative comparison of its binding affinity and activation potency against endogenous ligands is hampered by the lack of specific Ki and EC50 values in the reviewed literature. Endogenous ligands, particularly certain nitrolinoleic acid isomers, demonstrate high potency, with activation EC50 values in the nanomolar range. 15d-PGJ2, the natural compound from which this compound is derived, acts as a PPARγ agonist in the low micromolar range.[1][3][4]
The provided experimental protocols offer a standardized framework for researchers to conduct direct comparative studies to precisely quantify the relative potencies of this compound and various endogenous ligands. Such studies would be invaluable for further elucidating the therapeutic potential of synthetic PPARγ modulators in relation to the body's natural regulatory molecules.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 15-Deoxy-Δ12,14-prostaglandin J2 as a potential regulator of bone metabolism via PPARγ-dependent and independent pathways: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 15-Deoxy-Δ-12,14-prostaglandin J2 (15d-PGJ2) | PPARγ/PPARδ Agonist | MCE [medchemexpress.cn]
Unveiling the Cross-Reactivity Profile of CAY10410 with PPAR Isoforms: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comparative analysis of CAY10410, a potent Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist, and its potential cross-reactivity with other PPAR isoforms, namely PPARα and PPARδ.
Executive Summary of PPAR Isoform Activity
The following table summarizes the known activation data for 15d-PGJ2 across the three PPAR isoforms. This data serves as a predictive framework for understanding the potential cross-reactivity of this compound.
| Compound | PPARα | PPARδ | PPARγ |
| 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) | Activator (EC50 not specified) | Covalent Agonist | Agonist (EC50 ≈ 2 µM)[1] |
| This compound | Data not available | Data not available | Potent Agonist |
Understanding the PPAR Signaling Pathway
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, inflammation, and cell differentiation. The three main isoforms are:
-
PPARα: Primarily expressed in the liver, kidney, heart, and muscle. It is a major regulator of lipid and lipoprotein metabolism.
-
PPARβ/δ: Ubiquitously expressed and involved in fatty acid oxidation, particularly in skeletal and cardiac muscle.
-
PPARγ: Highly expressed in adipose tissue and plays a crucial role in adipogenesis, glucose homeostasis, and lipid storage.
The general mechanism of PPAR activation involves the binding of a ligand, which triggers a conformational change in the receptor. This allows for the recruitment of coactivator proteins and the subsequent transcription of target genes.
References
Head-to-Head Comparison: CAY10410 and Ciglitazone as PPARγ Agonists
A Detailed Examination of Two Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonists for Research and Drug Development
This guide provides a comprehensive head-to-head comparison of two notable peroxisome proliferator-activated receptor gamma (PPARγ) agonists: CAY10410 and ciglitazone (B1669021). Both compounds are recognized for their role in activating PPARγ, a key nuclear receptor involved in adipogenesis, lipid metabolism, and insulin (B600854) sensitization. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their biochemical properties, cellular effects, and the experimental protocols used for their evaluation.
Introduction to the Compounds
Ciglitazone is a member of the thiazolidinedione (TZD) class of compounds and is considered a prototypical PPARγ agonist.[1] While it was never marketed as a therapeutic drug, its discovery spurred the development of other TZD antidiabetic medications.[1]
This compound is an analog of 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a known natural ligand of PPARγ.[2] It is structurally designed to possess PPARγ ligand activity while being resistant to metabolic degradation.[2]
Quantitative Comparison of In Vitro Activity
Direct comparative studies providing head-to-head quantitative data for this compound and ciglitazone under identical experimental conditions are limited in publicly available literature. However, by compiling data from various sources, we can establish a basis for comparison.
| Parameter | This compound | Ciglitazone | Reference |
| PPARγ Activation (EC50) | Data not available in direct comparison | ~3 µM | |
| Binding Affinity (Ki/Kd) | Data not available | Data not available |
Note: The lack of directly comparable, standardized quantitative data highlights a gap in the current understanding of the relative potency and binding affinity of these two compounds. The EC50 value for ciglitazone can vary depending on the specific assay conditions and cell type used.
Mechanism of Action: PPARγ Signaling Pathway
Both this compound and ciglitazone exert their primary effects by binding to and activating PPARγ. Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the initiation of gene transcription. The downstream effects include the regulation of genes involved in adipocyte differentiation, glucose uptake, and lipid metabolism.
Cellular Effects: Adipocyte Differentiation
A hallmark of PPARγ activation is the induction of adipogenesis, the process by which preadipocytes differentiate into mature, lipid-storing adipocytes.
Ciglitazone has been demonstrated to promote adipocyte differentiation.[3][4] Studies have shown that treatment of preadipocyte cell lines (e.g., 3T3-L1) or bovine satellite cells with ciglitazone leads to an increase in lipid accumulation and the expression of key adipogenic marker genes, including:
-
PPARγ: The master regulator of adipogenesis.[3]
-
CCAAT/enhancer-binding protein alpha (C/EBPα): A crucial transcription factor in adipogenesis.[3]
-
Fatty acid synthase (FAS) and Stearoyl-CoA desaturase (SCD): Enzymes involved in lipid synthesis.[3]
-
Perilipin 2 (PLIN2): A protein associated with lipid droplets.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize PPARγ agonists.
PPARγ Competitive Binding Assay
This assay is designed to determine the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).
Principle: This is a competitive assay where the test compound competes with a labeled (e.g., radiolabeled or fluorescent) known PPARγ ligand for binding to the purified PPARγ LBD. The displacement of the labeled ligand is measured, allowing for the calculation of the inhibitory concentration (IC50) and the binding affinity (Ki) of the test compound.
Materials:
-
Purified recombinant human PPARγ-LBD
-
Labeled ligand (e.g., [³H]-Rosiglitazone or a fluorescent probe)
-
Test compounds (this compound, ciglitazone)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM DTT, 10% glycerol)
-
Filtration apparatus with glass fiber filters (for radioligand assay) or a fluorescence plate reader (for fluorescent probe assay)
-
Scintillation counter (for radioligand assay)
Procedure (Radioligand method):
-
Prepare a reaction mixture containing the PPARγ-LBD, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in the assay buffer.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.[5]
PPARγ Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of PPARγ in response to a test compound.
Principle: Cells are co-transfected with an expression vector for PPARγ and a reporter plasmid containing a luciferase gene under the control of a PPRE. When a PPARγ agonist activates the receptor, the PPARγ/RXR heterodimer binds to the PPRE and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the transcriptional activity of PPARγ.
Materials:
-
A suitable cell line (e.g., HEK293, Cos-7)
-
Cell culture medium and supplements
-
PPARγ expression plasmid
-
PPRE-luciferase reporter plasmid
-
A control plasmid for normalization (e.g., expressing Renilla luciferase)
-
Transfection reagent
-
Test compounds (this compound, ciglitazone)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid.
-
After an appropriate incubation period, treat the cells with various concentrations of the test compounds or a vehicle control.
-
Incubate for a further 18-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Plot the fold induction of luciferase activity (compared to the vehicle control) against the concentration of the test compound to determine the EC50 value.[6]
Gene Expression Analysis
To compare the downstream effects of this compound and ciglitazone, a comprehensive analysis of gene expression in a relevant cell type, such as adipocytes, is necessary.
Principle: Differentiated adipocytes are treated with the test compounds, and changes in the mRNA levels of PPARγ target genes are quantified using techniques like quantitative real-time PCR (qPCR) or RNA sequencing (RNA-seq).
Procedure (qPCR):
-
Culture and differentiate preadipocytes (e.g., 3T3-L1) into mature adipocytes.
-
Treat the mature adipocytes with this compound, ciglitazone, or a vehicle control for a specified time.
-
Isolate total RNA from the cells.
-
Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.
-
Perform qPCR using primers specific for PPARγ target genes (e.g., Fabp4, Adipoq, Lpl) and a housekeeping gene for normalization (e.g., Actb, Gapdh).
-
Calculate the relative gene expression changes using a method such as the ΔΔCt method.
In Vivo Studies
While in vitro assays provide valuable information on molecular and cellular mechanisms, in vivo studies are essential to understand the physiological effects of these compounds.
Ciglitazone has been shown to have antihyperglycemic effects in animal models of insulin resistance, such as the ob/ob mouse.[7] It has also been demonstrated to reduce plasma insulin levels and blood pressure in the obese Zucker rat.[8]
Comparative in vivo studies of this compound and ciglitazone in metabolic disease models would be necessary to evaluate their relative efficacy and potential therapeutic applications.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Effect of ciglitazone on adipogenic transdifferentiation of bovine skeletal muscle satellite cells -Journal of Animal Science and Technology | Korea Science [koreascience.kr]
- 4. Effect of ciglitazone on adipogenic transdifferentiation of bovine skeletal muscle satellite cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of ciglitazone on glucose uptake and insulin sensitivity in skeletal muscle of the obese (ob/ob) mouse: distinct insulin and glucocorticoid effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of ciglitazone on blood pressure and intracellular calcium metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CAY10410 and Troglitazone as PPARγ Agonists
In the landscape of molecular tools for studying metabolic and inflammatory pathways, peroxisome proliferator-activated receptor gamma (PPARγ) agonists are of significant interest. This guide provides a detailed comparison of two such agonists: CAY10410, a research compound, and troglitazone (B1681588), a withdrawn pharmaceutical agent. Both compounds exert their primary effects through the activation of PPARγ, a key nuclear receptor involved in adipogenesis, insulin (B600854) sensitization, and inflammation.
Mechanism of Action and Efficacy
Both this compound and troglitazone function as agonists of PPARγ. Upon binding, they induce a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, initiating their transcription. This signaling cascade is central to the physiological effects of both compounds.
Troglitazone , a member of the thiazolidinedione (TZD) class of drugs, was formerly used as an antidiabetic agent. It enhances insulin sensitivity, thereby lowering blood glucose levels. Quantitative analysis has determined its half-maximal effective concentration (EC50) for activating murine and human PPARγ receptors to be 780 nM and 555 nM, respectively. However, it is noteworthy that in certain cellular contexts, troglitazone may act as a partial agonist, eliciting a submaximal transcriptional response compared to other TZDs like rosiglitazone.
Quantitative Data Summary
The following table summarizes the available quantitative data for the efficacy of this compound and troglitazone in activating PPARγ.
| Compound | Receptor Target | EC50 (nM) | Notes |
| This compound | PPARγ | Data not available | Potent agonist; 1 µM activates PPRE-LUC activity in B cells[1]. |
| Troglitazone | Murine PPARγ | 780 | |
| Human PPARγ | 555 | May act as a partial agonist in some cell types. |
Experimental Protocols
To assess the efficacy of PPARγ agonists like this compound and troglitazone, a common and robust method is the PPARγ Luciferase Reporter Gene Assay . The following is a generalized protocol for this type of experiment.
Objective: To quantify the transcriptional activity of PPARγ in response to treatment with a test compound.
Materials:
-
Suitable mammalian cell line (e.g., HEK293T, HepG2)
-
Expression plasmid for human PPARγ
-
Luciferase reporter plasmid containing PPREs upstream of the luciferase gene (PPRE-luc)
-
A control plasmid for normalization (e.g., expressing Renilla luciferase or β-galactosidase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (this compound, troglitazone) dissolved in a suitable solvent (e.g., DMSO)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luc reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After a post-transfection incubation period (typically 24 hours), replace the medium with fresh medium containing various concentrations of the test compounds (e.g., a serial dilution of this compound or troglitazone) or vehicle control (DMSO).
-
Incubation: Incubate the cells with the compounds for a defined period (e.g., 18-24 hours) to allow for gene expression.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luminometry: Measure the firefly luciferase activity (from the PPRE-luc plasmid) and the control reporter (e.g., Renilla luciferase) activity in the cell lysates using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the control reporter activity for each well to account for variations in transfection efficiency and cell number. The results are typically expressed as fold activation relative to the vehicle-treated control. The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, can be calculated by fitting the dose-response data to a sigmoidal curve.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the molecular interactions and experimental processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: PPARγ Signaling Pathway Activation.
Caption: Luciferase Reporter Gene Assay Workflow.
Conclusion
Both this compound and troglitazone are effective agonists of the PPARγ receptor, a critical regulator of metabolism and inflammation. Troglitazone, a well-characterized but withdrawn drug, provides a benchmark for PPARγ activation with defined EC50 values. This compound serves as a potent research tool for dissecting the nuanced roles of PPARγ signaling. The lack of publicly available, direct comparative quantitative data for this compound highlights an area for future investigation to fully delineate its potency relative to established PPARγ agonists like troglitazone. The experimental protocols and pathway diagrams provided herein offer a framework for conducting and understanding such comparative efficacy studies.
References
CAY10410 and Thiazolidinediones: A Comparative Guide for Researchers
A critical review of available data indicates that CAY10410, contrary to the initial premise of being a non-agonist alternative, is in fact a potent peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. This positions it mechanistically alongside thiazolidinediones (TZDs), the established class of PPARγ full agonists. This guide provides a detailed comparison based on the current understanding of their mechanisms of action, supported by experimental data and protocols relevant to their evaluation.
Mechanism of Action: A Shared Pathway
Both this compound and thiazolidinediones exert their primary effects through the activation of PPARγ, a nuclear receptor that plays a pivotal role in regulating glucose and lipid metabolism.[1][2][3] Activation of PPARγ leads to the transcription of a suite of genes involved in insulin (B600854) sensitization, adipocyte differentiation, and lipid uptake and storage.[1][2][3]
Thiazolidinediones, such as rosiglitazone (B1679542) and pioglitazone, are classified as full agonists of PPARγ.[4][5] This robust activation is responsible for their potent insulin-sensitizing effects but is also linked to undesirable side effects, including weight gain, fluid retention, and an increased risk of bone fractures.[4][6]
A newer area of research focuses on non-agonist PPARγ ligands that can still achieve anti-diabetic effects by blocking the Cdk5-mediated phosphorylation of PPARγ at serine 273, a modification linked to insulin resistance.[4][8][9][10] While this presents a promising strategy for developing safer insulin sensitizers, there is currently no evidence to suggest that this compound functions through this non-agonistic mechanism.
Signaling Pathway of PPARγ Activation
The activation of PPARγ by an agonist like a TZD or this compound initiates a cascade of molecular events leading to changes in gene expression. The following diagram illustrates this signaling pathway.
Figure 1. Signaling pathway of PPARγ activation by an agonist.
Comparative Data Summary
Due to the limited publicly available data for this compound, a direct quantitative comparison with thiazolidinediones is challenging. The following table summarizes the known characteristics.
| Feature | Thiazolidinediones (e.g., Rosiglitazone, Pioglitazone) | This compound |
| Mechanism of Action | Full PPARγ Agonist | Potent PPARγ Agonist |
| Molecular Target | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Peroxisome Proliferator-Activated Receptor γ (PPARγ) |
| Reported Biological Effects | Improves insulin sensitivity, promotes adipocyte differentiation, regulates lipid metabolism.[1][3][6] | Activates PPARγ in human B cells.[7] |
| Known Side Effects | Weight gain, fluid retention, increased risk of bone fractures, potential cardiovascular risks.[4][6] | Data not publicly available. |
Experimental Protocols for Evaluation
To further characterize and compare this compound with thiazolidinediones, the following experimental protocols are essential.
PPARγ Ligand Binding Assay
This assay determines the affinity of a compound for the PPARγ ligand-binding domain. A common method is a competitive binding assay using a fluorescently labeled known PPARγ ligand.
Workflow:
Figure 2. Workflow for a PPARγ ligand binding assay.
Methodology:
-
Reagents: Purified recombinant PPARγ ligand-binding domain (LBD), a fluorescent probe with known affinity for PPARγ, test compounds (this compound, TZDs), and assay buffer.
-
Procedure:
-
In a microplate, combine the PPARγ-LBD and the fluorescent probe.
-
Add serial dilutions of the test compound or a known TZD as a positive control.
-
Incubate the plate to allow for competitive binding to reach equilibrium.
-
Measure the fluorescence intensity. The displacement of the fluorescent probe by the test compound will result in a decrease in fluorescence.
-
-
Data Analysis: Plot the fluorescence signal against the compound concentration to determine the IC50 value (the concentration of the compound that displaces 50% of the fluorescent probe). The binding affinity (Ki) can then be calculated.
Adipocyte Differentiation Assay
This cell-based assay assesses the ability of a compound to induce the differentiation of pre-adipocytes into mature adipocytes, a hallmark of PPARγ activation.
Workflow:
Figure 3. Workflow for an adipocyte differentiation assay.
Methodology:
-
Cell Culture: Culture pre-adipocyte cell lines (e.g., 3T3-L1) to confluence.
-
Induction of Differentiation: Treat the confluent cells with a differentiation medium containing a standard induction cocktail (e.g., insulin, dexamethasone, and IBMX) and the test compound (this compound or a TZD) at various concentrations.
-
Maturation: Culture the cells for several days, replacing the medium as required, to allow for the development of mature adipocytes.
-
Staining and Quantification:
-
Fix the cells and stain them with Oil Red O, a dye that specifically stains neutral lipids within lipid droplets.
-
Visually assess the degree of differentiation under a microscope.
-
For quantitative analysis, extract the Oil Red O from the stained cells and measure its absorbance using a spectrophotometer.
-
Conclusion
The available evidence identifies this compound as a potent PPARγ agonist, placing it in the same mechanistic class as thiazolidinediones. While this contradicts the notion of it being a non-agonist alternative, it warrants further investigation to characterize its specific binding properties, agonist activity, and downstream gene regulation profile in comparison to established TZDs. Such studies would be crucial to determine if this compound offers a distinct therapeutic window with an improved efficacy and safety profile. The experimental protocols outlined in this guide provide a framework for researchers to conduct these essential comparative studies.
References
- 1. Identification of an irreversible PPARγ antagonist with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. CAY-10410 | PPARγ agonist | CAS 596104-94-8 | this compound (11-Oxo-prosta-5Z,12E,14Z-trien-1-oic acid) | PPARγ激动剂 | 美国InvivoChem [invivochem.cn]
- 5. What are PPAR antagonists and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PPARγ antagonist attenuates mouse immune-mediated bone marrow failure by inhibition of T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inverse relationship between adipocyte differentiation and ceramide level in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of cilnidipine on insulin sensitivity in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of 4-nonylphenol on adipogenesis in 3T3-L1 preadipocytes and C3H/10T1/2 mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating CAY10410's PPARγ-Dependent Effects: A Comparative Guide to Using PPARγ Antagonists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison and experimental framework for validating the peroxisome proliferator-activated receptor gamma (PPARγ)-mediated effects of the agonist CAY10410 using selective PPARγ antagonists.
This compound, an analog of 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), is a potent agonist of PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation.[1][2][3] To rigorously demonstrate that the observed biological effects of this compound are indeed mediated through PPARγ activation, it is essential to employ selective antagonists to block these effects. This guide focuses on the use of two widely recognized and commercially available PPARγ antagonists, GW9662 and T0070907, to achieve this validation.
Comparative Overview of this compound and PPARγ Antagonists
A clear understanding of the agonist and the antagonists is fundamental for designing robust validation experiments. The following table summarizes the key characteristics of this compound, GW9662, and T0070907.
| Feature | This compound | GW9662 | T0070907 |
| Compound Type | PPARγ Agonist | Selective, irreversible PPARγ Antagonist | Potent, selective, irreversible PPARγ Antagonist |
| Mechanism of Action | Activates PPARγ, leading to the transcription of target genes.[1] | Covalently binds to Cys285 in the PPARγ ligand-binding domain, preventing agonist binding and receptor activation.[4][5] | Covalently modifies Cys313 in the PPARγ ligand-binding domain, inducing conformational changes that block coactivator recruitment.[6][7] |
| Potency (IC50) | Not applicable (agonist) | 3.3 nM[4][8] | 1 nM[6][9] |
| Selectivity | Potent PPARγ agonist.[1] | >10-fold selective for PPARγ over PPARα and >600-fold over PPARδ.[4][8][10] | >800-fold selective for PPARγ over PPARα and PPARδ.[9] |
| Key Applications | Studying PPARγ-mediated signaling pathways in various cell types, including B cells.[1] | Blocking PPARγ-dependent effects in vitro and in vivo to validate agonist specificity.[4][11] | Investigating the role of PPARγ in cellular processes such as adipogenesis and cancer cell proliferation.[7][12] |
Experimental Validation Workflow
To validate that the effects of this compound are PPARγ-dependent, a co-treatment strategy is employed. Cells or animal models are treated with this compound in the presence or absence of a PPARγ antagonist. A reversal of the this compound-induced effect by the antagonist confirms the involvement of PPARγ.
Caption: Experimental workflow for validating this compound's effects.
PPARγ Signaling Pathway and Antagonist Intervention
Upon activation by an agonist like this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription. A PPARγ antagonist physically blocks the ligand-binding domain, preventing this cascade of events.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAY-10410 | PPARγ agonist | CAS 596104-94-8 | this compound (11-Oxo-prosta-5Z,12E,14Z-trien-1-oic acid) | PPARγ激动剂 | 美国InvivoChem [invivochem.cn]
- 3. This compound 596104-94-8 | MCE [medchemexpress.cn]
- 4. selleckchem.com [selleckchem.com]
- 5. Arylalkynyl amide-type peroxisome proliferator-activated receptor γ (PPARγ)-selective antagonists covalently bind to the PPARγ ligand binding domain with a unique binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. The PPARgamma antagonist T0070907 suppresses breast cancer cell proliferation and motility via both PPARgamma-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PPARγ Modulators: The Antagonist GW9662 and the Agonist CAY10410
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Understanding and Utilizing Key PPARγ-Targeting Compounds
In the landscape of peroxisome proliferator-activated receptor gamma (PPARγ) research, the use of specific and potent modulators is critical for elucidating its complex roles in metabolic diseases, inflammation, and cancer. This guide provides a comparative analysis of two widely utilized compounds: GW9662, a well-characterized irreversible antagonist, and CAY10410, a potent agonist. While the initial premise of comparing two antagonists is corrected here, this guide offers a valuable side-by-side examination of their opposing mechanisms and experimental applications, supported by quantitative data and detailed protocols.
Introduction to PPARγ Modulation
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. Upon activation by an agonist, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This recruitment of coactivators initiates the transcription of genes involved in adipogenesis, lipid metabolism, and insulin (B600854) sensitization. Conversely, antagonists block this activation, preventing the conformational changes required for coactivator recruitment and subsequent gene expression.
Quantitative Data Summary: GW9662 vs. This compound
The following table summarizes the key quantitative parameters for GW9662 and this compound, highlighting their distinct pharmacological profiles.
| Parameter | GW9662 | This compound |
| Compound Type | PPARγ Antagonist (Irreversible) | PPARγ Agonist |
| Mechanism of Action | Covalently modifies Cys285 in the PPARγ ligand-binding domain. | Activates PPARγ, promoting the transcription of target genes. |
| IC50 for PPARγ | 3.3 nM | Not Applicable (Agonist) |
| Selectivity | ~10-fold selective for PPARγ over PPARα and ~600-fold over PPARδ. | Potent PPARγ agonist. |
| Reported Effects | Inhibits adipocyte differentiation, blocks agonist-induced gene expression, may exhibit off-target effects on PPARδ. | Activates PPARγ in human B cells without inducing cell death. |
Mechanism of Action and Signaling Pathways
The differential effects of GW9662 and this compound on the PPARγ signaling pathway are fundamental to their utility in research.
GW9662 as a PPARγ Antagonist: GW9662 acts as an irreversible antagonist by forming a covalent bond with a cysteine residue (Cys285) within the ligand-binding pocket of PPARγ. This modification prevents the binding of endogenous and synthetic agonists, thereby locking the receptor in an inactive conformation. Consequently, the recruitment of transcriptional coactivators is blocked, and the expression of PPARγ target genes is inhibited.
This compound as a PPARγ Agonist: In contrast, this compound functions as a potent agonist. It binds to the ligand-binding domain of PPARγ, inducing a conformational change that facilitates the dissociation of corepressors and the recruitment of coactivators. This activated complex then initiates the transcription of genes that play crucial roles in metabolic regulation and inflammation.
Experimental Protocols
To assess the activity of compounds like GW9662 and this compound, researchers commonly employ a variety of in vitro assays. Below are detailed methodologies for two key experiments.
PPARγ Ligand Binding Assay
Objective: To determine the ability of a test compound to bind to the PPARγ ligand-binding domain (LBD).
Methodology:
-
Reagents and Materials:
-
Recombinant human PPARγ-LBD
-
Fluorescently labeled PPARγ ligand (e.g., a fluorescent derivative of a known agonist)
-
Test compounds (GW9662, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% BSA)
-
384-well black microplates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
In the microplate, add a fixed concentration of the fluorescently labeled PPARγ ligand and the recombinant PPARγ-LBD to each well.
-
Add the serially diluted test compounds to the wells. Include wells with no test compound (positive control) and wells with a known unlabeled PPARγ ligand (negative control).
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescent ligand by the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the fluorescent ligand) can be calculated by plotting the percentage of inhibition against the log concentration of the test compound.
-
PPARγ Reporter Gene Assay
Objective: To measure the functional consequence of ligand binding, i.e., the activation or inhibition of PPARγ-mediated gene transcription.
Methodology:
-
Reagents and Materials:
-
A suitable mammalian cell line (e.g., HEK293T, HepG2)
-
Expression plasmid for full-length human PPARγ
-
Reporter plasmid containing a luciferase gene downstream of a PPRE
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (GW9662, this compound)
-
A known PPARγ agonist (e.g., rosiglitazone) for antagonist testing
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing the test compounds.
-
For agonist testing (this compound): Add serial dilutions of the compound.
-
For antagonist testing (GW9662): Add serial dilutions of the compound in the presence of a fixed concentration of a known PPARγ agonist (e.g., the EC50 concentration of rosiglitazone).
-
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist activity: An increase in luciferase activity indicates PPARγ activation. The EC50 value (the concentration that produces 50% of the maximal response) can be determined.
-
Antagonist activity: A decrease in the agonist-induced luciferase activity indicates PPARγ inhibition. The IC50 value can be calculated.
-
-
Off-Target Effects and Considerations
A critical aspect of utilizing pharmacological tools is understanding their potential for off-target effects. While GW9662 is highly selective for PPARγ, some studies have reported unexpected effects. For instance, at certain concentrations, GW9662 has been shown to activate PPARδ-mediated signaling, which could lead to misinterpretation of experimental results if not properly controlled for. Researchers should, therefore, exercise caution and consider using multiple experimental approaches to validate findings attributed solely to PPARγ antagonism by GW9662. Information on the off-target effects of this compound is less prevalent in the literature, and further characterization may be necessary depending on the experimental context.
Conclusion
GW9662 and this compound represent indispensable tools for the study of PPARγ biology, offering researchers the ability to probe the consequences of its inhibition and activation, respectively. GW9662's irreversible antagonism provides a robust method for blocking PPARγ signaling, while this compound serves as a potent activator. A thorough understanding of their distinct mechanisms of action, coupled with the application of rigorous experimental protocols and an awareness of potential off-target effects, is paramount for generating reliable and interpretable data in the pursuit of novel therapeutic strategies targeting PPARγ.
Safety Operating Guide
Essential Guide to the Proper Disposal of CAY10410
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the proper disposal of CAY10410, a potent peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. Given the compound's high biological activity, it is imperative to handle and dispose of it with the utmost care to ensure personnel safety and environmental protection.
Personal Protective Equipment (PPE)
When handling this compound in any form (solid or in solution), the following minimum PPE is required:
-
Gloves: Double chemotherapy-rated gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A disposable gown or a dedicated lab coat that does not leave the designated work area.
-
Respiratory Protection: If there is a risk of aerosolization or if handling the powder outside of a certified chemical fume hood, a properly fitted respirator (e.g., N95 or higher) is necessary.
Waste Disposal Procedures
Proper segregation and containment of chemical waste are critical. Do not dispose of this compound or its containers in regular trash or down the drain.
1. Unused or Expired this compound (Solid):
-
Collect the solid waste in a clearly labeled, sealed container.
-
The container must be designated for "Hazardous Chemical Waste."
-
Label the container with the full chemical name ("this compound" and CAS No. "596104-94-8"), concentration, and the appropriate hazard pictograms if known (assume "Toxic" as a precaution).
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
2. Contaminated Labware and Materials:
-
Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed directly into a designated "Hazardous Sharps" container. If the sharps contain residual liquid, they should be disposed of as bulk hazardous chemical waste.[1]
-
Non-Sharps: Pipette tips, vials, and other disposable labware that have come into contact with this compound should be collected in a designated "Trace Chemotherapy Waste" or "Hazardous Chemical Waste" container.[1]
-
Personal Protective Equipment (PPE): Used gloves, gowns, and other contaminated PPE should be disposed of as trace chemotherapy waste.[1]
3. This compound Solutions:
-
Aqueous and solvent-based solutions containing this compound must be collected as hazardous chemical waste.
-
Use a dedicated, leak-proof, and clearly labeled waste container. The label must include the chemical name, CAS number, solvent, and estimated concentration.
-
Do not mix incompatible waste streams.
Summary of Disposal Procedures
| Waste Type | Container Type | Disposal Pathway |
| Unused/Expired Solid this compound | Labeled Hazardous Chemical Waste | Institutional EHS or licensed hazardous waste contractor. |
| Contaminated Sharps | Hazardous Sharps Container | Institutional EHS or licensed hazardous waste contractor. |
| Contaminated Labware (Non-Sharps) & PPE | Trace Chemotherapy/Hazardous Waste Bag | Institutional EHS or licensed hazardous waste contractor. |
| This compound Solutions | Labeled Hazardous Liquid Waste | Institutional EHS or licensed hazardous waste contractor. |
Experimental Protocol: Requesting a Safety Data Sheet (SDS)
It is a regulatory requirement for chemical suppliers to provide an SDS. If you do not have one for this compound, follow this protocol:
-
Identify the Supplier: Locate the original packaging or purchase order to identify the supplier of your this compound. Cayman Chemical is a primary supplier of this compound.
-
Contact the Supplier:
-
Request the SDS: When contacting the supplier, provide the product name (this compound) and, if possible, the catalog number and lot number. Request that they email you the most current Safety Data Sheet.
-
Review and Update Procedures: Once you receive the SDS, carefully review the sections on "Hazards Identification," "Handling and Storage," and "Disposal Considerations." Update your laboratory's specific procedures accordingly and ensure all personnel are trained on the updated information.
Chemical Waste Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste, including potent compounds like this compound.
Caption: Decision workflow for laboratory chemical waste disposal.
References
Personal protective equipment for handling CAY10410
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling CAY10410. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.
Compound Information
| Identifier | Value |
| Product Name | This compound |
| Chemical Name | 11-Oxo-prosta-5Z,12E,14Z-trien-1-oic acid |
| CAS Number | 596104-94-8 |
| Class | Prostaglandin (B15479496) Analog |
Personal Protective Equipment (PPE)
Given that this compound is a potent prostaglandin analog, stringent safety measures are necessary to prevent exposure through inhalation, ingestion, or skin contact. The following PPE is mandatory when handling this compound.[1]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high potential for aerosol or dust generation. Full-facepiece respirators can offer a high Assigned Protection Factor (APF).[1] |
| Reusable Half or Full-Facepiece Respirator | Must be used with P100/FFP3 particulate filters. A proper fit test is required to ensure an adequate seal.[1] | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds.[1] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated or at regular intervals.[1] |
| Body Protection | Disposable Coveralls | Use coveralls made of materials such as Tyvek® to protect against chemical splashes and dust.[1] |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles that provide a complete seal around the eyes are required. A face shield may be worn over goggles for additional protection.[1] |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting.[1] |
Handling and Storage
Proper handling and storage are crucial to maintain the stability and activity of this compound and to ensure a safe laboratory environment.
Storage:
-
Short-term and Long-term: Store at -20°C in a tightly sealed container.[2]
-
Solutions: It is not recommended to store aqueous solutions for more than one day. Prepare fresh solutions for each experiment.[2]
-
Light and Air Sensitivity: Store in a light-resistant container and purge with an inert gas like nitrogen or argon when preparing solutions to prevent degradation.[2]
Handling Workflow:
A systematic approach is essential for safely handling potent compounds. The following workflow outlines the key phases from preparation to post-handling procedures.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
